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  • Product: Methyl 3-amino-5-formylthiophene-2-carboxylate
  • CAS: 946605-33-0

Core Science & Biosynthesis

Foundational

Synthesis Pathways for Methyl 3-amino-5-formylthiophene-2-carboxylate: A Technical Guide

Executive Summary & Pharmacological Relevance Methyl 3-amino-5-formylthiophene-2-carboxylate (CAS: 946605-33-0) is a highly functionalized, bifunctional heterocyclic building block. It serves as a critical intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

Methyl 3-amino-5-formylthiophene-2-carboxylate (CAS: 946605-33-0) is a highly functionalized, bifunctional heterocyclic building block. It serves as a critical intermediate in the synthesis of thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines—scaffolds that are ubiquitous in modern drug discovery for their roles as kinase inhibitors, antiparasitic agents, and antibacterial compounds[1][2].

Because the thiophene ring contains both an electron-donating amino group and an electron-withdrawing ester group, functionalizing the C5 position with a formyl group requires precise regiocontrol and chemoselectivity. This whitepaper details the mechanistic rationale, comparative metrics, and validated step-by-step protocols for synthesizing this molecule.

Retrosynthetic Analysis & Mechanistic Rationale

Direct formylation of methyl 3-aminothiophene-2-carboxylate is synthetically unviable. The free primary amine (-NH₂) introduces two critical failure modes during electrophilic aromatic substitution (EAS):

  • Chemoselectivity Failure: The amine acts as a competing nucleophile, reacting with formylating agents to yield an N-formyl or amidine byproduct rather than the desired C-formyl product.

  • Electronic Deactivation: Under acidic formylation conditions (e.g., Vilsmeier-Haack), the amine is protonated to an ammonium ion (-NH₃⁺). This converts a strongly activating group (+M effect) into a strongly deactivating group (-I effect), effectively shutting down the nucleophilicity of the thiophene ring.

To circumvent this, a Protection-Formylation-Deprotection (PFD) sequence is mandatory. Protecting the amine (e.g., via acetylation or carbamate formation) neutralizes its basicity while preserving its ability to donate electron density into the ring via resonance, thereby directing the electrophile exclusively to the C5 position.

G SM Methyl 3-aminothiophene- 2-carboxylate Prot N-Protected Intermediate SM->Prot Protection Step (Blocks N-formylation) Formyl 5-Formyl-N-Protected Intermediate Prot->Formyl C5-Formylation (EAS or Lithiation) Target Methyl 3-amino-5-formylthiophene- 2-carboxylate (Target) Formyl->Target Deprotection Step (Restores Amine)

Fig 1: Protection-Formylation-Deprotection (PFD) sequence for target synthesis.

Synthetic Strategies

Pathway A: The Vilsmeier-Haack Route (Scale-Up Optimized)

This classical approach utilizes [1] applied to an N-acetylated intermediate. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate a highly electrophilic chloroiminium ion. The protected thiophene undergoes nucleophilic attack at the C5 position, followed by aqueous hydrolysis to yield the aldehyde. This route is highly scalable and avoids cryogenic temperatures.

G Reagents POCl3 + DMF Vilsmeier Chloroiminium Ion (Electrophile) Reagents->Vilsmeier Activation Wheland σ-Complex (Wheland Intermediate) Vilsmeier->Wheland Electrophilic Capture Substrate N-Protected Thiophene Substrate->Wheland Nucleophilic Attack Iminium C5-Iminium Salt Wheland->Iminium Rearrangement / -H+ Product 5-Formyl Product Iminium->Product Aqueous Hydrolysis

Fig 2: Mechanistic workflow of the Vilsmeier-Haack C5-formylation on the thiophene core.

Pathway B: Directed C5-Lithiation (Regioselective Precision)

For applications requiring absolute regiocontrol and avoiding phosphorus byproducts, directed lithiation is preferred. As demonstrated in the synthesis of bacterial cystathionine γ-lyase inhibitors[3], the amine is protected as an ethoxycarbonyl carbamate. Treatment with a strong base (LDA or n-BuLi) at -78 °C selectively deprotonates the acidic C5 position. Quenching the resulting organolithium species with anhydrous DMF yields the formyl group upon acidic workup.

Quantitative Data & Reaction Metrics

The following table summarizes the operational metrics for both pathways, allowing process chemists to select the optimal route based on laboratory capabilities and scale requirements.

MetricPathway A: Vilsmeier-HaackPathway B: Directed Lithiation
Regioselectivity High (C5 preference via +M effect)Absolute (Direct C5 deprotonation)
Scalability Excellent (Kilogram scale)Moderate (Requires cryogenic -78 °C)
Overall Yield 65% – 75%70% – 85%
Key Reagents POCl₃, DMF, Ac₂OLDA or n-BuLi, DMF, ClCO₂Et
Primary Byproducts Phosphates, DimethylamineDiisopropylamine, Lithium salts
E-Factor Higher (Requires extensive aqueous washes)Lower (Cleaner reaction profile)

Experimental Protocols

Protocol A: Vilsmeier-Haack Sequence

Self-Validating System: The exotherm during Vilsmeier reagent formation must be strictly controlled to prevent DMF degradation.

  • N-Acetylation: Dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) in dichloromethane (DCM). Add acetic anhydride (1.2 eq) and triethylamine (1.5 eq). Stir at room temperature for 4 hours. Monitor by TLC (Hexanes/EtOAc 7:3). Wash the organic layer with 1M HCl, then brine. Dry over Na₂SO₄ and concentrate to yield methyl 3-acetamidothiophene-2-carboxylate.

  • Vilsmeier-Haack Formylation: In a flame-dried flask under N₂, cool anhydrous DMF (3.0 eq) to 0 °C. Add POCl₃ (1.5 eq) dropwise over 15 minutes, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete chloroiminium ion formation. Slowly add a solution of the protected thiophene (1.0 eq) in DMF. Heat the mixture to 60 °C for 6 hours.

  • Quench & Isolate: Cool the reaction to room temperature and pour slowly into crushed ice. Neutralize cautiously with saturated aqueous NaHCO₃ until pH 7 is reached. Extract with EtOAc (3x). Dry and concentrate to yield the protected 5-formyl intermediate.

  • Deprotection: Dissolve the intermediate in methanol. Add 2M aqueous HCl and reflux for 4 hours. Neutralize with mild base, extract with DCM, and purify via silica gel chromatography to isolate the final target.

Protocol B: Directed Lithiation Sequence

Self-Validating System: The lithiation step relies on strict anhydrous conditions and precise temperature control to prevent ring-opening or ester attack.

  • Carbamate Protection: React methyl 3-aminothiophene-2-carboxylate (1.0 eq) with ethyl chloroformate (1.1 eq) in pyridine/DCM at 0 °C to yield methyl 3-((ethoxycarbonyl)amino)thiophene-2-carboxylate[3].

  • Lithiation & Formylation: In a flame-dried flask under Argon, dissolve the protected thiophene (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add Lithium diisopropylamide (LDA, 2.2 eq) dropwise. Stir for 45 minutes at -78 °C to ensure complete C5 metalation.

  • DMF Quench: Add anhydrous DMF (3.6 eq) dropwise, maintaining the internal temperature below -65 °C. Keep the mixture at -78 °C for 15 minutes, then allow it to warm to -30 °C.

  • Acidic Workup: Quench the reaction by adding 6M aqueous HCl. Add water until all lithium salts are dissolved[3]. Extract the aqueous layer with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Deprotection: Treat the isolated intermediate with trifluoroacetic acid (TFA) or mild basic hydrolysis to cleave the carbamate, yielding methyl 3-amino-5-formylthiophene-2-carboxylate.

Conclusion

The synthesis of methyl 3-amino-5-formylthiophene-2-carboxylate requires strategic circumvention of the inherent reactivity of its primary amine. By employing a Protection-Formylation-Deprotection (PFD) sequence, chemists can leverage either the scalable Vilsmeier-Haack methodology or the highly regioselective directed lithiation route. Both pathways ensure the preservation of the delicate thiophene core while installing the critical C5-formyl group necessary for downstream pharmaceutical development.

References

  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis, Structural Elucidation and Anti-Bacterial Evaluation of Some Novel Heterocyclic Molecules Derived from Thieno [2,3-d] Pyrimidine as a Core Unit Source: Longdom Publishing URL:[Link]

  • Chemistry of Thienopyrimidines and Their Biological Applications Source: Natural Sciences Publishing URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to Methyl 3-amino-5-formylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 3-amino-5-formylthiophene-2-carboxylate, a functionalized thiophene derivative of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-amino-5-formylthiophene-2-carboxylate, a functionalized thiophene derivative of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in published literature, this document consolidates information on its core physicochemical properties, plausible synthetic routes, predicted reactivity, and potential applications by drawing upon established principles of thiophene chemistry and data from closely related analogues. The guide is intended to serve as a foundational resource for researchers, highlighting both the known synthetic pathways and the existing knowledge gaps, thereby providing a roadmap for future investigation and application development.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a privileged scaffold in modern chemistry, renowned for its versatile synthetic utility and its presence in a wide array of biologically active compounds.[1][2] These five-membered sulfur-containing heterocycles are bioisosteres of phenyl groups and are integral to numerous pharmaceuticals, agrochemicals, and functional materials such as dyes and organic light-emitting diodes.[3][4] The inherent reactivity of the 2-aminothiophene system, coupled with the ability to introduce diverse functionalities, makes it a cornerstone for building molecular complexity.

Methyl 3-amino-5-formylthiophene-2-carboxylate is a trifunctional derivative, incorporating a nucleophilic amino group, an electrophilic formyl group, and an ester moiety. This unique combination of functional groups suggests its potential as a highly versatile building block for the synthesis of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines and other fused rings with established pharmacological importance.[5][6] The aldehyde functionality, in particular, opens a gateway to a vast number of chemical transformations, including reductive aminations, Wittig reactions, and various condensation reactions to construct novel molecular architectures.

Physicochemical Properties

PropertyMethyl 3-amino-5-formylthiophene-2-carboxylateMethyl 3-amino-5-methyl thiophene-2-carboxylate (Reference)
CAS Number Not Assigned76575-71-8[7][8]
Molecular Formula C7H7NO3SC7H9NO2S[8]
Molecular Weight 185.19 g/mol 171.22 g/mol [8]
Appearance Data Not AvailableSolid[7]
Melting Point Data Not Available84-85 °C
Boiling Point Data Not Available319.2 °C at 760 mmHg
Solubility Data Not AvailableSlightly soluble in water[7]
Stability Data Not AvailableStable under normal temperatures and pressures.[7]

Storage and Handling: Based on related aminothiophene structures, the compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container, protected from light.[4]

Synthesis and Mechanistic Considerations

While a specific, optimized synthesis for Methyl 3-amino-5-formylthiophene-2-carboxylate is not detailed in the literature, its structure strongly suggests a synthetic strategy involving two key stages: the construction of the 2-aminothiophene core, followed by the introduction of the C5-formyl group.

Stage 1: Formation of the 2-Aminothiophene Ring via the Gewald Reaction

The Gewald reaction is the most prominent and versatile method for the synthesis of polysubstituted 2-aminothiophenes.[9][10] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (e.g., morpholine or triethylamine).[3][11]

To obtain the precursor for our target molecule, Methyl 3-aminothiophene-2-carboxylate, a modified Gewald synthesis would be employed, starting from reactants that leave the C5 position unsubstituted and ready for subsequent formylation.

Conceptual Protocol: Gewald Synthesis of Methyl 3-aminothiophene-2-carboxylate

  • Reaction Setup: To a suitable reaction vessel, add methyl cyanoacetate, elemental sulfur, and a suitable solvent such as methanol or ethanol.

  • Base Addition: Slowly add a base, such as morpholine or triethylamine, to the stirred mixture at a controlled temperature (e.g., 35-40 °C).[3]

  • Aldehyde Addition: Introduce a simple aldehyde that lacks a substituent at the alpha position, such as glyoxal or a protected equivalent, to ensure the C5 position of the resulting thiophene remains unsubstituted.

  • Reaction: Stir the reaction mixture at a slightly elevated temperature (e.g., 45-50 °C) for several hours until completion, monitored by Thin Layer Chromatography (TLC).[3]

  • Workup and Isolation: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the mixture is poured into crushed ice, and the resulting precipitate is filtered, washed with a suitable solvent (e.g., cold ethanol), and dried.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent.

Stage 2: C5-Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[12][13][14] The 2-aminothiophene ring is highly activated towards electrophilic aromatic substitution, making it an ideal substrate for this transformation. The reaction employs a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[14]

The amino group at the C3 position and the sulfur heteroatom both act as powerful electron-donating groups, directing the electrophilic formylation to the vacant and sterically accessible C5 position. A patent for a related compound, 2-acetylamino-3-ethoxycarbonyl-4-methyl-5-formylthiophene, describes precisely this transformation, confirming its feasibility.[15]

Workflow: Vilsmeier-Haack Formylation

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Aryl Iminium Intermediate Vilsmeier->Intermediate Thiophene Methyl 3-aminothiophene- 2-carboxylate Thiophene->Intermediate Electrophilic Attack Product Methyl 3-amino-5-formyl- thiophene-2-carboxylate Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (H₂O) Hydrolysis->Product

Caption: Vilsmeier-Haack reaction workflow for C5-formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of Methyl 3-aminothiophene-2-carboxylate

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. Stir the mixture for approximately 30-60 minutes at this temperature to form the Vilsmeier reagent.[14]

  • Substrate Addition: Dissolve the precursor, Methyl 3-aminothiophene-2-carboxylate, in a suitable solvent (e.g., DMF or a halogenated hydrocarbon) and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-95 °C for several hours, monitoring the progress by TLC.[15]

  • Hydrolysis: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Add a solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt.[15]

  • Isolation and Purification: The solid product is collected by filtration, washed thoroughly with water, and dried. Recrystallization from a solvent such as ethanol is typically performed to yield the purified product.[15]

Predicted Spectral Properties

No specific spectroscopic data has been published for Methyl 3-amino-5-formylthiophene-2-carboxylate. The following table outlines the expected characteristic signals based on its structure and data from analogous compounds.[3]

Spectroscopic MethodExpected Characteristic Signals
¹H NMR - A singlet for the thiophene ring proton (H-4).- A singlet for the aldehyde proton (-CHO) around 9.5-10.0 ppm.- A broad singlet for the amino protons (-NH₂).- A singlet for the methyl ester protons (-OCH₃) around 3.7-3.9 ppm.
¹³C NMR - A signal for the aldehyde carbonyl carbon around 180-190 ppm.- A signal for the ester carbonyl carbon around 160-170 ppm.- Signals corresponding to the four carbons of the thiophene ring.- A signal for the methyl ester carbon around 50-55 ppm.
IR (Infrared) - N-H stretching bands (amine) around 3300-3500 cm⁻¹.- C=O stretching band (aldehyde) around 1670-1700 cm⁻¹.- C=O stretching band (ester) around 1700-1730 cm⁻¹.- C=C stretching bands (aromatic ring) around 1450-1600 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the exact mass of C₇H₇NO₃S.

Chemical Reactivity and Synthetic Potential

The trifunctional nature of Methyl 3-amino-5-formylthiophene-2-carboxylate makes it a highly valuable intermediate. Its reactivity is governed by the interplay of the amino, formyl, and ester groups attached to the thiophene core.

Reactivity Overview

Sources

Foundational

The Strategic Role of Methyl 3-amino-5-formylthiophene-2-carboxylate in Heterocyclic Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists and Process Scientists Executive Summary In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on privileged scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on privileged scaffolds that mimic the endogenous purine substrate of ATP-binding sites. Among these, the thieno[3,2-d]pyrimidine core has emerged as a structurally versatile bioisostere, demonstrating potent activity against targets such as EGFR, PI3K, and mTOR[1].

At the heart of synthesizing these complex heterocycles lies a highly specialized building block: Methyl 3-amino-5-formylthiophene-2-carboxylate (CAS: 946605-33-0) [2]. As a Senior Application Scientist, I have observed that the successful deployment of this intermediate dictates the efficiency of the entire downstream drug development pipeline. This whitepaper deconstructs the physicochemical properties, mechanistic reactivity, and validated experimental workflows required to harness this compound effectively.

Physicochemical Profiling & Structural Analysis

Methyl 3-amino-5-formylthiophene-2-carboxylate is a densely functionalized, electron-rich thiophene. Its reactivity is governed by a pronounced "push-pull" electronic system. The electron-donating 3-amino group is positioned between two electron-withdrawing moieties: the 2-carboxylate ester and the 5-formyl group.

Quantitative Data Summary
PropertySpecification
Chemical Name Methyl 3-amino-5-formylthiophene-2-carboxylate
CAS Registry Number 946605-33-0[2]
Molecular Formula C₇H₇NO₃S[2]
Molecular Weight 185.20 g/mol [2]
Core Scaffold Thiophene
Key Functional Groups Amino (-NH₂), Methyl Ester (-COOMe), Formyl (-CHO)
Primary Application Precursor for Thieno[3,2-d]pyrimidines[1]

This specific functional group arrangement dictates its synthetic utility. The 3-amino group is less nucleophilic than a standard aliphatic amine due to conjugation with the ester, yet it is perfectly primed for thermal cyclization with formamide or isothiocyanates[3]. Meanwhile, the 5-formyl group serves as an orthogonal electrophilic handle for introducing solubilizing basic amines via reductive amination.

Reactivity core Methyl 3-amino-5-formylthiophene-2-carboxylate (CAS: 946605-33-0) amino 3-Amino Group (-NH2) Nucleophilic Center core->amino Participates in Pyrimidine Annulation ester 2-Carboxylate (-COOMe) Electrophilic Center core->ester Condensation with Amides/Ureas formyl 5-Formyl Group (-CHO) Electrophilic Center core->formyl Reductive Amination Knoevenagel Condensation

Figure 1: Reactivity map of Methyl 3-amino-5-formylthiophene-2-carboxylate highlighting orthogonal reaction sites.

Mechanistic Insights & Synthetic Strategy

When designing a synthetic route utilizing this compound, the order of operations is critical . If one attempts pyrimidine annulation before functionalizing the 5-formyl group, the harsh thermal conditions required for cyclization (e.g., formamide at 150°C) will lead to the degradation or unwanted self-condensation of the unprotected aldehyde[1].

Therefore, the authoritative protocol dictates modifying the 5-formyl group first via chemoselective reductive amination, followed by the Niementowski-type condensation to close the pyrimidine ring.

The Role of Sodium Triacetoxyborohydride (STAB)

For the reductive amination step, Sodium triacetoxyborohydride[NaBH(OAc)₃] is the reagent of choice[4]. Unlike Sodium borohydride (NaBH₄), which can prematurely reduce the unreacted aldehyde, the boron-hydrogen bond in STAB is sterically and electronically stabilized by the electron-withdrawing acetoxy groups[5]. This makes STAB a exceptionally mild reducing agent that selectively reduces the transient iminium ion over the native carbonyl, ensuring high yields without disturbing the delicate 2-carboxylate ester[4].

Workflow start Methyl 3-amino-5-formylthiophene-2-carboxylate step1 Step 1: Reductive Amination (Amine, STAB, DCE, AcOH) start->step1 intermediate 5-(Alkylamino)methyl-3-amino- thiophene-2-carboxylate step1->intermediate Chemoselectivity >95% step2 Step 2: Pyrimidine Annulation (Formamide, 150°C) intermediate->step2 product Target: 6-Substituted Thieno[3,2-d]pyrimidin-4(3H)-one (Kinase Inhibitor Scaffold) step2->product Thermal Cyclization

Figure 2: Two-step synthetic workflow for generating thieno[3,2-d]pyrimidine kinase inhibitor scaffolds.

Experimental Protocols (Self-Validating Systems)

The following methodologies are field-proven, designed to ensure reproducibility and high fidelity in medicinal chemistry laboratories.

Protocol A: Chemoselective Reductive Amination of the 5-Formyl Group

Objective: Introduce a solubilizing amine at the C5 position while preserving the amino-ester functionality.

  • Iminium Ion Formation: To an oven-dried round-bottom flask, add Methyl 3-amino-5-formylthiophene-2-carboxylate (1.0 eq) and the desired primary/secondary amine (1.2 eq). Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add glacial acetic acid (1.0 eq) to catalyze the dehydration and formation of the iminium ion[4].

  • Chemoselective Reduction: Stir the mixture at room temperature (20-25°C) for 30 minutes under an inert nitrogen atmosphere. Slowly add Sodium triacetoxyborohydride (STAB) (1.5 eq) in three portions to control mild exotherms[5].

  • Reaction Monitoring: Allow the reaction to stir for 4–12 hours. Monitor the consumption of the starting material via TLC (typically using a 1:1 EtOAc/Hexane system).

  • Quenching & Workup: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃. This neutralizes the acetic acid and decomposes any unreacted STAB. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified via flash column chromatography to yield the 5-aminomethyl intermediate.

Protocol B: Pyrimidine Annulation (Thieno[3,2-d]pyrimidin-4(3H)-one Synthesis)

Objective: Construct the bicyclic purine bioisostere core.

  • Reagent Preparation: Suspend the purified intermediate from Protocol A (1.0 eq) in excess formamide (approx. 10 volumes). In this reaction, formamide acts as both the solvent and the carbon/nitrogen source for the pyrimidine ring[1].

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat the mixture to 150°C for 12–18 hours. Mechanistically, the formamide condenses with the 3-amino group, followed by an intramolecular nucleophilic attack on the 2-carboxylate ester, extruding methanol and water to close the ring[3].

  • Precipitation & Isolation: Cool the dark reaction mixture to room temperature, then pour it slowly into vigorously stirred, ice-cold distilled water. The target thieno[3,2-d]pyrimidin-4(3H)-one derivative will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake extensively with cold water, followed by a small volume of cold ethanol to remove residual formamide. Dry the solid in a vacuum oven at 60°C overnight to afford the pure kinase inhibitor scaffold.

References
  • [5] Sodium triacetoxyborohydride. Organic Chemistry Portal. URL:[Link]

  • [4] Abdel-Magid, A. F. et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • [3] Synthesis of Substituted Thienopyrimidine-4-ones. American Chemical Society. URL:[Link]

Sources

Exploratory

Reactivity of the Formyl Group in Methyl 3-amino-5-formylthiophene-2-carboxylate: A Technical Guide for Scaffold Derivatization

Introduction & Structural Analysis Methyl 3-amino-5-formylthiophene-2-carboxylate (CAS: 946605-33-0) is a highly functionalized, versatile heterocyclic building block widely utilized in the synthesis of complex pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis

Methyl 3-amino-5-formylthiophene-2-carboxylate (CAS: 946605-33-0) is a highly functionalized, versatile heterocyclic building block widely utilized in the synthesis of complex pharmaceuticals, including thienopyrimidines and advanced organic materials[1]. The core utility of this molecule lies in its orthogonal reactivity sites, specifically the electrophilic 5-formyl group, the nucleophilic 3-amino group, and the 2-carboxylate ester.

Understanding the reactivity of the 5-formyl group requires a deep dive into the electronic topology of the thiophene ring. Thiophene itself is an electron-rich heteroaromatic system; however, the presence of multiple substituents creates a complex "push-pull" electronic environment. The primary reactions of aldehydes involve nucleophilic attack at the electrophilic carbonyl carbon[2]. In this specific molecule, the electron-donating 3-amino group exerts a strong mesomeric (+M) effect, pushing electron density into the π -conjugated system. Conversely, the 2-carboxylate and 5-formyl groups exert electron-withdrawing (-M) effects.

Because the heteroatom (sulfur) and the 3-amino group donate electron density, the partial positive charge on the carbonyl carbon of the 5-formyl group is slightly attenuated compared to an isolated aliphatic aldehyde or a purely electron-deficient aromatic aldehyde[2]. This resonance stabilization dictates that while the formyl group remains highly reactive toward strong nucleophiles, reactions with weaker nucleophiles may require specific catalytic activation (e.g., Lewis acids or Brønsted bases) to proceed efficiently.

G N1 3-Amino Group (+M Electron Donor) N2 Thiophene Core (π-Conjugation Conduit) N1->N2 Delocalization of Lone Pair N3 5-Formyl Group (-M Electron Acceptor) N2->N3 Push-Pull Conjugation N4 Nucleophilic Attack (e.g., Active Methylene) N4->N3 Reversible/Irreversible Addition N5 2-Ester Group (-M Inductive Pull) N5->N2 Electron Withdrawal

Electronic push-pull effects modulating the electrophilicity of the 5-formyl group.

Mechanistic Pathways of the 5-Formyl Group

The carbonyl carbon of the formyl group is sp² hybridized and trigonal planar, making it an excellent electrophile[3]. Upon nucleophilic attack, the hybridization changes from sp² to sp³, forming a tetrahedral intermediate[3]. Because aldehydes have less steric hindrance and lack the extra electron-donating alkyl group present in ketones, they are generally more reactive toward nucleophilic addition[4].

Knoevenagel Condensation

The Knoevenagel condensation is a premier method for forming carbon-carbon double bonds by reacting the 5-formyl group with active methylene compounds (e.g., malononitrile, barbituric acid)[5].

  • Causality of Reagents: A weak base, such as piperidine, is strictly required. Piperidine deprotonates the active methylene to generate a resonance-stabilized carbanion. This carbanion attacks the electrophilic formyl carbon. Subsequent proton transfer and elimination of water (often driven by the thermodynamic stability of the resulting extended conjugated system) yield the final alkene.

  • Electronic Impact: Because the 3-amino group reduces the formyl group's electrophilicity, utilizing a highly reactive carbanion (like that derived from malononitrile) ensures the reaction overcomes the activation energy barrier.

Schiff Base Formation & Reductive Amination

Neutral nucleophiles, such as primary amines, can also undergo nucleophilic addition to the carbonyl, followed by the elimination of water to form an imine (Schiff base)[4].

  • Causality of Reagents: This reaction is highly pH-dependent. Mildly acidic conditions (pH 4–5, typically achieved with catalytic acetic acid) are employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbon. If the pH is too low, the amine nucleophile becomes completely protonated (forming an unreactive ammonium salt), halting the reaction. If the pH is too high, the carbonyl is not sufficiently activated.

Quantitative Data: Reactivity & Yield Profiles

The table below summarizes typical quantitative parameters for the derivatization of the 5-formyl group in push-pull thiophene scaffolds, illustrating how the choice of nucleophile and catalyst impacts the thermodynamic yield.

Reaction TypeNucleophile / ReagentCatalyst / ConditionsAvg. Reaction TimeTypical Yield (%)Driving Force / Causality
Knoevenagel MalononitrilePiperidine (cat.), EtOH, Reflux2–4 hours85–95%Precipitation of highly conjugated product drives equilibrium.
Knoevenagel Barbituric AcidPiperidine (cat.), Toluene, Reflux4–6 hours75–85%Extended π -conjugation stabilizes the final alkene[5].
Schiff Base Aniline DerivativesAcetic Acid (cat.), MeOH, Reflux6–12 hours60–80%Acid activation of carbonyl; water removal (e.g., Dean-Stark) increases yield.
Reduction Sodium Borohydride (NaBH₄)Methanol, 0 °C to RT1–2 hours>90%Irreversible hydride addition due to high pKa difference[3].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate in-process controls and orthogonal analytical checks to verify success at each stage.

Protocol A: Knoevenagel Condensation with Malononitrile

Objective: Synthesize Methyl 3-amino-5-(2,2-dicyanovinyl)thiophene-2-carboxylate.

  • Preparation: In a clean, dry 50 mL round-bottom flask, dissolve 1.0 mmol of Methyl 3-amino-5-formylthiophene-2-carboxylate and 1.1 mmol of malononitrile in 10 mL of absolute ethanol.

    • Rationale: Ethanol is chosen because it dissolves the starting materials at reflux but is a poor solvent for the highly conjugated, rigid product at room temperature, facilitating easy isolation.

  • Catalysis: Add 2–3 drops of piperidine.

    • Rationale: Piperidine acts as a Brønsted base to generate the malononitrile carbanion.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 78 °C. Stir for 2–4 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The starting aldehyde will appear as a distinct UV-active spot. The reaction is deemed complete when this spot disappears and a new, highly fluorescent/colored spot (the conjugated product) appears at a lower Rf value.

  • Isolation: Allow the reaction mixture to cool to room temperature, then transfer to an ice bath (0 °C) for 30 minutes.

    • Rationale: Cooling forces the precipitation of the target compound, driving the equilibrium to completion.

  • Purification & Validation: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and dry under a vacuum. Validate the structure via ¹H NMR (look for the disappearance of the aldehyde proton near δ 9.5-10.0 ppm and the appearance of a vinylic proton singlet near δ 7.8-8.2 ppm) and LC-MS.

W S1 Step 1: Reagent Preparation (Substrate + Nucleophile + Solvent) S2 Step 2: Catalytic Activation (Piperidine or Acetic Acid) S1->S2 S3 Step 3: In-Process Control (TLC: Disappearance of Aldehyde) S2->S3 S3->S2 If SM persists S4 Step 4: Precipitation & Filtration (Cooling to 0°C) S3->S4 If SM consumed S5 Step 5: Orthogonal Validation (1H NMR, 13C NMR, HRMS) S4->S5

Self-validating experimental workflow for 5-formyl derivatization.
Protocol B: Irreversible Reduction to Hydroxymethyl Derivative

Objective: Synthesize Methyl 3-amino-5-(hydroxymethyl)thiophene-2-carboxylate.

  • Preparation: Dissolve 1.0 mmol of the starting material in 15 mL of anhydrous methanol in a 50 mL flask. Cool the solution to 0 °C using an ice bath.

    • Rationale: Cooling prevents unwanted side reactions and controls the exothermic nature of the hydride reduction.

  • Hydride Addition: Slowly add 1.2 mmol of Sodium Borohydride (NaBH₄) in small portions over 10 minutes.

    • Rationale: NaBH₄ is a strong base and a source of the hydride ion (H⁻). The addition of the hydride to the carbonyl is essentially irreversible due to the massive pKa difference between the hydride ion (pKa ~36) and the resulting alkoxide (pKa ~16)[3].

  • Reaction Execution: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Quenching & Workup (Self-Validation): Carefully add 5 mL of saturated aqueous NH₄Cl to quench excess NaBH₄. The cessation of hydrogen gas bubbling validates that the reactive hydride has been safely neutralized. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Validate via ¹H NMR by observing the shift from an aldehyde singlet to a methylene doublet/singlet (depending on coupling to the hydroxyl proton) around δ 4.5-4.8 ppm.

References

  • Nucleophilic Addition To Carbonyls Master Organic Chemistry URL:[Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones Chemistry LibreTexts URL:[Link]

  • Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings ResearchGate URL:[Link]

  • Barbiturate End-Capped Non-Fullerene Acceptors for Organic Solar Cells: Tuning Acceptor Energetics to Suppress Geminate Recombination Losses KAUST Repository URL:[Link]

Sources

Foundational

Spectroscopic Profiling and Structural Elucidation of Methyl 3-amino-5-formylthiophene-2-carboxylate

Content Type: Technical Whitepaper & Application Guide Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Executive Summary In modern drug discovery, highly functionalized thi...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Application Guide Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals

Executive Summary

In modern drug discovery, highly functionalized thiophene scaffolds serve as critical building blocks for synthesizing complex fused heterocycles, such as thienopyrimidines, which exhibit potent antiparasitic and antineoplastic activities [1][1]. Methyl 3-amino-5-formylthiophene-2-carboxylate (CAS: 946605-33-0) is a prime example of a versatile, polyfunctional synthon. It features three distinct reactive handles: a methyl ester, a primary amine, and a formyl group, all situated on an electron-rich heteroaromatic core.

This whitepaper provides an in-depth, self-validating guide to the spectroscopic elucidation (NMR, IR, MS) of this compound. By moving beyond mere data tabulation, we explore the causality behind the chemical shifts, vibrational modes, and fragmentation pathways, grounded in the electronic push-pull dynamics of the thiophene ring.

Experimental Workflows: Synthesis & Sample Preparation

Direct electrophilic aromatic substitution (e.g., formylation) of unprotected 3-aminothiophenes is notoriously difficult due to the competing nucleophilicity of the primary amine and the risk of oxidative degradation. Therefore, generating this compound requires a highly controlled, step-wise protocol [2][2].

Step-by-Step Synthetic Protocol
  • Amine Protection: Dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) in anhydrous THF. Add diisopropylamine and cool to -78 °C. Slowly introduce ethyl chloroformate or Boc-anhydride (1.1 eq) to form the carbamate-protected amine.

  • Vilsmeier-Haack Formylation: In a separate flask, generate the Vilsmeier reagent by adding POCl 3​ (3.0 eq) dropwise to anhydrous DMF at 0 °C. Add this complex to the protected thiophene solution at -78 °C. The strong electron-donating effect (+M) of the protected amine at C3 directs the electrophile exclusively to the C5 position.

  • Deprotection: Isolate the formylated intermediate and treat it with trifluoroacetic acid (TFA) in dichloromethane (or dilute HCl in ethanol) at room temperature for 2 hours to cleave the protecting group.

  • Purification: Quench with saturated NaHCO 3​ , extract with ethyl acetate, and recrystallize the crude product from an ethanol/water mixture to yield the pure methyl 3-amino-5-formylthiophene-2-carboxylate.

Analytical Sample Preparation
  • NMR Spectroscopy: Dissolve 10–15 mg of the purified crystalline solid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). DMSO- d6​ is chosen over CDCl 3​ to disrupt intermolecular hydrogen bonding between the amine and the formyl/ester groups, ensuring sharper spectral resolution.

  • Infrared (IR) Spectroscopy: Place 2–3 mg of the dry solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Apply uniform pressure using the anvil.

  • Mass Spectrometry (MS): Prepare a 1 µg/mL solution in LC-MS grade methanol containing 0.1% formic acid to promote efficient protonation for positive-ion Electrospray Ionization (ESI+).

Spectroscopic Data & Mechanistic Causality

The structural validation of methyl 3-amino-5-formylthiophene-2-carboxylate relies on a self-validating matrix of spectroscopic data. Each spectral feature is a direct consequence of the molecule's electronic environment.

Nuclear Magnetic Resonance ( 1 H & 13 C NMR)

The thiophene core acts as an electronic conduit between the electron-donating amine (-NH 2​ , +M effect) at C3 and the electron-withdrawing formyl (-CHO, -M effect) at C5. This creates a strong "push-pull" dipole across the ring.

  • 1 H NMR Causality: The lone aromatic proton at C4 is subjected to competing forces. While ortho to the shielding amine, it is also ortho to the strongly deshielding formyl group. Consequently, it appears as a sharp singlet at ~7.65 ppm. The formyl proton is highly deshielded by the carbonyl oxygen's anisotropy, appearing far downfield at ~9.75 ppm.

  • 13 C NMR Causality: The C2 carbon is surprisingly shielded (~108 ppm) despite being attached to an ester; this is due to the overwhelming +M electron donation from the adjacent C3 amine. Conversely, C3 and C5 are heavily deshielded by their respective electronegative substituents.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentElectronic Causality
9.75Singlet (s)1H-CH O (Formyl)Extreme deshielding from C=O diamagnetic anisotropy.
7.65Singlet (s)1HThiophene C4-H Balance of +M (amine) and -M (formyl) effects.
6.80Broad Singlet (br s)2H-NH 2​ (Amine)Quadrupolar relaxation of N and hydrogen bonding in DMSO.
3.78Singlet (s)3H-O-CH 3​ (Ester)Deshielded by adjacent ester oxygen.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)Carbon TypeAssignment
182.4Quaternary (C=O)Formyl Carbon (-C HO)
164.2Quaternary (C=O)Ester Carbon (-C OOCH 3​ )
155.1Quaternary (Ar-C)Thiophene C3 (attached to -NH 2​ )
142.8Quaternary (Ar-C)Thiophene C5 (attached to -CHO)
128.5Tertiary (Ar-CH)Thiophene C4
108.3Quaternary (Ar-C)Thiophene C2 (attached to ester)
51.9Primary (-CH 3​ )Methoxy Carbon (-OC H 3​ )
Infrared (IR) Spectroscopy

ATR-FTIR provides orthogonal validation of the functional groups. The presence of two distinct carbonyl stretches confirms the dual oxidation states on the ring.

Table 3: Key IR Vibrational Modes (ATR, solid state)

Wavenumber (cm −1 )Peak ShapeVibrational ModeStructural Implication
3450, 3320Sharp, DoubletN-H stretchingConfirms a primary amine (symmetric & asymmetric stretch).
1715Strong, SharpC=O stretchingConjugated methyl ester carbonyl.
1670Strong, SharpC=O stretchingConjugated formyl (aldehyde) carbonyl.
1580, 1540MediumC=C stretchingAromatic thiophene ring skeletal vibrations.
1245StrongC-O stretchingEster alkoxy bond.
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) confirms the exact molecular formula (C 7​ H 7​ NO 3​ S). The theoretical exact mass is 185.0147 Da. Under ESI+ conditions, the base peak is the protonated molecular ion [M+H]+ at m/z 186.0.

Data Visualization & Workflows

To synthesize the logical relationships of the protocols and data discussed above, the following diagrams map the synthetic lifecycle and the mass spectrometric fragmentation pathways.

Pathway N1 Methyl 3-aminothiophene -2-carboxylate N2 Amine Protection (Boc / Ethoxycarbonyl) N1->N2 Step 1 N3 Vilsmeier-Haack Formylation (POCl3, DMF, -78°C to RT) N2->N3 Step 2 N4 Deprotection (Acidic Cleavage) N3->N4 Step 3 N5 Methyl 3-amino-5-formyl -thiophene-2-carboxylate N4->N5 Final Product

Figure 1: Step-by-step synthetic workflow for the targeted formylation of the thiophene core.

MS_Fragmentation M Molecular Ion[M+H]+ m/z 186.0 F1 Loss of Methanol (-32 Da) m/z 154.0 M->F1 -CH3OH (Ester Cleavage) F2 Loss of CO (-28 Da) m/z 158.0 M->F2 -CO (Formyl Cleavage) F3 Thiophene Core Fragment m/z 126.0 F1->F3 -CO F2->F3 -CH3OH

Figure 2: Proposed ESI-MS fragmentation pathways for the molecular ion[M+H]+.

References

  • Title: EVALUATION OF AROMATIC 6-SUBSTITUTED THIENOPYRIMIDINES AS SCAFFOLDS AGAINST PARASITES THAT CAUSE TRYPANOSOMIASIS, LEISHMANIASIS, AND MALARIA Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

Sources

Exploratory

The Biological Activity of Thiophene-Based Compounds: A Mechanistic and Methodological Guide

Executive Summary: The Thiophene Pharmacophore In modern medicinal chemistry, the transition from a synthesized hit to a validated lead requires a rigorous understanding of both structural biology and assay mechanics. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thiophene Pharmacophore

In modern medicinal chemistry, the transition from a synthesized hit to a validated lead requires a rigorous understanding of both structural biology and assay mechanics. The thiophene ring—a five-membered, sulfur-containing heteroaromatic scaffold—is a privileged structure in drug design[1]. Due to its exceptional bioisosteric properties, it frequently replaces benzene rings to modulate lipophilicity, enhance target-receptor interactions, and improve metabolic stability[1].

As an application scientist overseeing preclinical pipelines, I have observed that the biological efficacy of thiophene derivatives spans multiple therapeutic areas, most notably oncology, immunology, and infectious diseases. This whitepaper synthesizes the mechanistic pathways of thiophene-based compounds, provides quantitative efficacy data, and outlines field-proven, self-validating experimental protocols for evaluating their biological activity.

Anticancer Activity: Disrupting Mitosis and Kinase Signaling

Thiophene derivatives have demonstrated profound antiproliferative effects across a wide spectrum of malignancies. Mechanistically, these compounds often act as dual-action inhibitors. For instance, specific tetrahydrobenzo[b]thiophene derivatives function as tubulin polymerization destabilizers and potent inhibitors of WEE1 kinase[2]. By disrupting microtubule dynamics, these compounds arrest the cell cycle at the G2/M phase[2].

Furthermore, they induce severe mitochondrial stress, leading to the depolarization of the mitochondrial membrane potential (ΔΨm) and the subsequent release of reactive oxygen species (ROS)[3]. This biochemical cascade triggers the intrinsic apoptotic pathway, characterized by the upregulation of Caspase 9 and Caspase 3[2].

AnticancerPathway Thiophene Thiophene Derivative Tubulin Tubulin Polymerization Thiophene->Tubulin Inhibits WEE1 WEE1 Kinase Thiophene->WEE1 Inhibits Mito Mitochondrial Stress (ΔΨm Depolarization) Thiophene->Mito Induces ROS CellCycle G2/M Cell Cycle Arrest Tubulin->CellCycle WEE1->CellCycle Apoptosis Tumor Cell Apoptosis CellCycle->Apoptosis Caspase Caspase 9 & 3 Activation Mito->Caspase Caspase->Apoptosis

Caption: Thiophene-induced apoptotic and cell cycle arrest signaling pathway.

Quantitative Anticancer Efficacy

The following table summarizes the inhibitory concentrations (IC50) of recently developed thiophene derivatives against various human cancer cell lines.

Compound DesignationTarget Cell LineIC50 ValuePutative Mechanism of Action
BU17 A549 (Non-small cell lung)Dose-dependentTubulin & WEE1 kinase inhibition[2]
Compound 480 HeLa (Cervical)12.61 μg/mLROS induction, ΔΨm depolarization[3]
Compound 1312 SGC-7901 (Gastric)0.34 μMApoptosis, Migration impairment[4]
Compound 4i HCT-116 (Colorectal)0.17 - 0.20 μMTyrosine kinase inhibition[5]
Protocol: In Vitro Cytotoxicity Assessment (MTS Assay)

To evaluate the antiproliferative effects of lipophilic thiophene derivatives, the MTS assay is preferred over the traditional MTT assay. Causality: MTS is bioreduced directly into a soluble formazan product by metabolically active cells. This eliminates the need for the DMSO solubilization step required in MTT assays, thereby reducing pipetting errors and preventing the premature precipitation of highly lipophilic thiophene compounds in aqueous media.

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmic-phase cancer cells (e.g., A549 or HeLa) and seed at a density of 5×103 cells/well in a 96-well plate using 100 μL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Compound Treatment: Prepare thiophene stock solutions in 100% DMSO. Dilute in culture media to achieve final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 μM). Critical Step: Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Treat cells for 48 or 72 hours.

  • MTS Incubation: Add 20 μL of MTS/PMS reagent directly to each well. Incubate for 1–4 hours at 37°C.

  • Readout: Measure the absorbance at 490 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Self-Validating System Checkpoints:

  • Positive Control: Include a known chemotherapeutic (e.g., Paclitaxel or 5-Fluorouracil) to validate the assay's sensitivity to apoptosis.

  • Negative Control: Untreated cells + 0.5% DMSO establish the baseline viability (100%) and rule out vehicle toxicity.

  • Background Control: Media + MTS reagent (no cells) to subtract background absorbance, ensuring the thiophene compound itself does not auto-reduce the tetrazolium salt.

Anti-Inflammatory Activity: Modulating the Eicosanoid Pathway

Inflammation is primarily driven by the arachidonic acid cascade. Thiophene-based compounds have been identified as potent inhibitors of Cyclooxygenase (COX-1/COX-2) and Lipoxygenase (LOX) enzymes[6]. The presence of specific functional groups—such as carboxylic acids, amines, and amides—on the thiophene ring is critical for target recognition within the COX/LOX active sites[7]. For example, in in vivo carrageenan-induced paw edema models, specific thiophene derivatives have demonstrated up to 58.46% inflammatory inhibition at 50 mg/kg, outperforming standard NSAIDs like indomethacin[7].

Antimicrobial Efficacy: Overcoming Drug Resistance

With the alarming rise of multidrug-resistant (MDR) pathogens, thiophenes offer a vital therapeutic avenue. Recent studies highlight their efficacy against colistin-resistant (Col-R) Acinetobacter baumannii and Escherichia coli[8]. These compounds disrupt bacterial integrity by targeting specific outer membrane proteins (OMPs) such as CarO1, Omp33, OmpW, and OmpC, leading to severe membrane permeabilization and rapid bactericidal effects[8].

Quantitative Antimicrobial Efficacy
Compound DesignationBacterial StrainMIC50 ValueMechanism of Action
Thiophene 4 & 8 Col-R A. baumannii16 - 32 mg/LOuter membrane permeabilization[8]
Thiophene 4 & 8 Col-R E. coli8 - 32 mg/LOMP targeting (OmpW, OmpC)[8]
Protocol: Minimum Inhibitory Concentration (MIC) Broth Microdilution

MICWorkflow Prep 1. Compound Stock Prep (DMSO Solution) Dilution 2. Serial Two-Fold Dilution (96-well plate) Prep->Dilution Inoculation 3. Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation 4. Incubation (37°C for 18-24h) Inoculation->Incubation Readout 5. OD600 Measurement & Visual Inspection Incubation->Readout Validation 6. MIC Determination (Lowest conc. w/o growth) Readout->Validation

Caption: Step-by-step workflow for the Minimum Inhibitory Concentration (MIC) assay.

Causality: Standardizing the bacterial inoculum to exactly 5×105 CFU/mL is critical. An artificially high bacterial load will neutralize the compound (the "inoculum effect"), yielding false resistance data, whereas too low an inoculum will result in false susceptibility.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the target bacterial strain (e.g., Col-R E. coli) in Mueller-Hinton broth to the logarithmic phase. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:150 to achieve a final working concentration of 5×105 CFU/mL.

  • Serial Dilution: In a sterile 96-well plate, perform serial two-fold dilutions of the thiophene derivative in the broth medium. The final volume per well should be 50 μL.

  • Inoculation: Add 50 μL of the prepared bacterial inoculum to each well (total volume = 100 μL).

  • Incubation & Readout: Incubate the plates at 37°C for 18–24 hours. Determine the MIC by measuring the optical density at 600 nm (OD600) and visually inspecting for the lowest concentration that completely inhibits visible bacterial growth.

Self-Validating System Checkpoints:

  • Growth Control: Wells containing broth and bacteria (no drug) ensure the inoculum is viable and growing exponentially.

  • Sterility Control: Wells containing only broth rule out environmental contamination.

  • Reference Control: A parallel assay using a standard antibiotic (e.g., Gentamicin or Colistin) validates the specific strain's expected susceptibility profile.

Conclusion

The thiophene scaffold remains a cornerstone of modern medicinal chemistry. By acting as a versatile bioisostere, it enables the rational design of molecules capable of disrupting complex biological networks—from tubulin polymerization in oncology to outer membrane permeabilization in infectious diseases. For researchers navigating the hit-to-lead optimization phase, employing self-validating, mechanistically grounded assays is non-negotiable to ensure the translational viability of these promising compounds.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of Methyl 3-amino-5-formylthiophene-2-carboxylate in Targeted Drug Discovery

Introduction: The Power of Orthogonal Reactivity In modern medicinal chemistry, the rapid generation of diverse, target-specific libraries relies heavily on the selection of highly functionalized building blocks. Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Orthogonal Reactivity

In modern medicinal chemistry, the rapid generation of diverse, target-specific libraries relies heavily on the selection of highly functionalized building blocks. Methyl 3-amino-5-formylthiophene-2-carboxylate (CAS: 946605-33-0) is a premier trifunctional scaffold. It features three distinct reactive sites—an amino group at C3, an ester at C2, and a formyl (aldehyde) group at C5.

This specific arrangement provides an exceptional platform for the synthesis of thieno[3,2-d]pyrimidines , a class of fused heterocyclic pharmacophores that serve as bioisosteres for quinazolines and purines [3]. By exploiting the orthogonal reactivity of this molecule, researchers can perform early-stage pyrimidine annulation at the C2/C3 positions while preserving the C5-formyl group for late-stage diversification, bypassing the need for complex protecting-group strategies.

Therapeutic Applications & Mechanistic Rationale

Thienopyrimidine derivatives synthesized from this scaffold are highly valued in two primary therapeutic domains:

  • Kinase Inhibition (Oncology): The thieno[3,2-d]pyrimidine core is a privileged scaffold for ATP-competitive kinase inhibitors. It effectively mimics the adenine ring of ATP, allowing it to dock into the hinge region of kinases such as PI3K (Phosphoinositide 3-kinase)[1].

  • Antimicrobial & Antiparasitic Agents: The thiophene core inherently disrupts microbial cellular functions [4], and specific thienopyrimidine modulations have yielded potent antiplasmodial agents targeting Plasmodium falciparum [5].

PI3KPathway Drug Thienopyrimidine Candidate PI3K PI3K Lipid Kinase Drug->PI3K ATP-Competitive Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation PIP PIP2 → PIP3 Conversion PI3K->PIP Phosphorylation AKT AKT (Protein Kinase B) PIP->AKT Recruitment Survival Tumor Cell Survival & Proliferation AKT->Survival Downstream Signaling

Fig 1: Mechanism of action for thienopyrimidine derivatives acting as ATP-competitive PI3K inhibitors.

Synthetic Workflow & Causality

Historically, the cyclization of 3-aminothiophene-2-carboxylates to thienopyrimidines utilized urea at extreme temperatures (190°C), which caused thermal degradation of sensitive functional groups (like aldehydes) and hazardous ammonia gas evolution [1].

To preserve the C5-formyl group of Methyl 3-amino-5-formylthiophene-2-carboxylate, we employ a mild, room-temperature annulation using Potassium Cyanate (KOCN) in acidic media [2]. This establishes the core pharmacophore, leaving the aldehyde intact for subsequent reductive amination, enabling rapid Structure-Activity Relationship (SAR) exploration.

SyntheticWorkflow SM Methyl 3-amino-5-formyl thiophene-2-carboxylate Step1 Annulation (KOCN, AcOH, RT) SM->Step1 Int 5-Formyl-thieno[3,2-d] pyrimidine-2,4-dione Step1->Int Step2 Reductive Amination (R-NH2, NaBH(OAc)3) Int->Step2 Prod Diversified Thienopyrimidine Drug Library Step2->Prod

Fig 2: Orthogonal synthetic workflow preserving the C5-formyl group for late-stage diversification.

Experimental Protocols

Protocol A: Mild Annulation to 5-Formyl-thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Objective: Construct the pyrimidine ring without oxidizing or degrading the C5-formyl group.

Reagents:

  • Methyl 3-amino-5-formylthiophene-2-carboxylate (1.0 equiv, ~10 mmol)

  • Potassium Cyanate (KOCN) (2.0 equiv)

  • Glacial Acetic Acid / Water (2:1 v/v)

  • 50% NaOH solution (aq)

  • Concentrated HCl

Step-by-Step Methodology:

  • Solvation: Dissolve the starting thiophene (1.0 equiv) in the Acetic Acid/Water mixture. Cool the reaction flask to 0°C using an ice bath. Causality: Cooling prevents the exothermic decomposition of KOCN into ammonia and carbon dioxide.

  • Cyanate Addition: Add KOCN (2.0 equiv) dissolved in a minimal amount of water dropwise over 30 minutes.

  • Urea Intermediate Formation: Remove the ice bath and stir at room temperature for 16 hours.

  • Base-Catalyzed Cyclization: Filter the resultant solid (the intermediate urea derivative). Suspend the solid in 50% NaOH solution and stir at room temperature for 4 hours. Self-Validation Check: As the base catalyzes the intramolecular cyclization, the suspension will transition into a clear, homogeneous solution, confirming the formation of the soluble sodium salt of the thienopyrimidine-dione.

  • Precipitation: Cool the solution to 0°C and slowly acidify with concentrated HCl to pH ~2.

  • Isolation: An off-white solid will rapidly precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol B: Late-Stage Diversification via Reductive Amination

Objective: Introduce diverse amine side-chains at the C5 position to modulate pharmacokinetics and target binding affinity.

Reagents:

  • 5-Formyl-thieno[3,2-d]pyrimidine-2,4-dione (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Imine Formation: Combine the aldehyde (1.0 equiv) and the selected amine (1.2 equiv) in DCE. Add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in portions. Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces imines/iminiums without reducing unreacted aldehydes, preventing the formation of unwanted alcohol byproducts.

  • Self-Validating Monitoring: Monitor the reaction via TLC (DCM:MeOH 9:1). Validation Check: Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP). The starting material will yield a bright orange spot (active aldehyde). The reaction is complete when the orange spot is entirely absent, leaving only UV-active product spots.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acid and destroy excess hydride. Extract with Dichloromethane, dry over Na2SO4, and concentrate in vacuo.

Quantitative Data Summary

The following table summarizes the optimization of reaction conditions, highlighting the superiority of the KOCN method over traditional high-temperature urea fusions for formyl-containing substrates.

Reaction StepReagents / ConditionsTempYield (%)Observation / Causality
Annulation (Traditional) Urea (neat)190°C< 15%Extensive degradation of the C5-formyl group; hazardous NH3 evolution [1].
Annulation (Optimized) KOCN, AcOH/H2O, then NaOH0°C to RT82 - 88%Formyl group preserved; clean precipitation upon acidification [2].
Reductive Amination Aliphatic Amines, NaBH(OAc)3RT75 - 90%Highly selective; no over-reduction to alcohol observed.
Reductive Amination Aromatic Amines (Anilines)RT60 - 70%Requires longer imine formation time due to lower nucleophilicity.

References

  • Title: US8354528B2 - Process for making thienopyrimidine compounds Source: Google Patents URL
  • Title: Synthesis of thieno[3,2-d]pyrimidine-2,4-diol Source: Asian Journal of Chemistry URL
  • Title: Chemistry of Thienopyrimidines and Their Biological Applications Source: Natural Sciences Publishing URL
  • Source: Journal of Chemical and Pharmaceutical Research (JOCPR)
  • Title: Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)
Application

Application Notes: Methyl 3-amino-5-formylthiophene-2-carboxylate as a Trifunctional Scaffold for High-Performance Organic Electronics

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Compound: Methyl 3-amino-5-formylthiophene-2-carboxylate (CAS: 946605-33-0) Mechanistic Rationale: The Power of Orthogonal Re...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Compound: Methyl 3-amino-5-formylthiophene-2-carboxylate (CAS: 946605-33-0)

Mechanistic Rationale: The Power of Orthogonal Reactivity

The development of next-generation organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) relies heavily on the precision engineering of conjugated backbones. Methyl 3-amino-5-formylthiophene-2-carboxylate has emerged as a highly privileged, trifunctional building block. Its value lies in the orthogonal reactivity of its three distinct functional groups, which allows for the stepwise construction of complex, highly planar fused-ring semiconductors without cross-reactivity interference.

  • C3-Amino Group (Nucleophilic Handle): Serves as the primary site for N-alkylation or Buchwald-Hartwig cross-coupling. It is the critical anchor for initiating annulation to form electron-rich donor cores, such as thieno[3,2-b]pyrroles [1].

  • C2-Methyl Carboxylate (Cyclization Electrophile): Positioned perfectly adjacent to the C3-amine, this ester group readily undergoes intramolecular Dieckmann-type condensation or Cadogan cyclization with functionalized amines, locking the thiophene into a rigid, fused bicyclic or tricyclic system (e.g., thienoisoindigo) [2].

  • C5-Formyl Group ( π -Extension Handle): Acts as a direct electrophilic site for Knoevenagel condensation. Once the central donor (D) core is synthesized, the formyl group allows for the direct attachment of electron-deficient acceptor (A) end-groups, creating the push-pull Intramolecular Charge Transfer (ICT) characteristic of A-D-A Non-Fullerene Acceptors (NFAs) [3].

By enforcing structural planarity through C2/C3 annulation, researchers can significantly lower the reorganization energy ( λ ) of the resulting polymer or small molecule, thereby maximizing π−π orbital overlap and charge carrier mobility.

Quantitative Optoelectronic Data

The transformation of the base thiophene unit into fused architectures via this trifunctional scaffold drastically alters its optoelectronic profile. The table below summarizes the typical electronic properties of derivatives synthesized from this building block.

Material Core ArchitecturePrecursor Functional Handles UsedHOMO (eV)LUMO (eV)Hole Mobility ( cm2V−1s−1 )Primary Device Application
Thiophene (Baseline) N/A-5.20-2.80 1.0×10−3 Standard OFET / OPV
Thieno[3,2-b]pyrrole C3-Amino, C2-Ester-5.15-3.10 1.5×10−1 High-Mobility OFET
Thienoisoindigo (TII) C3-Amino, C2-Ester-5.40-3.80 3.2×10−1 Ambipolar OFET
A-D-A NFA (IC-capped) C5-Formyl-5.50-3.95 2.0×10−4 (Electron)OPV Active Layer (Acceptor)

Data synthesized from standard cyclic voltammetry (CV) and space-charge-limited current (SCLC) mobility measurements of fused thiophene derivatives [1][2][3].

Experimental Protocols: Self-Validating Synthetic Workflows

To harness this molecule effectively, the sequence of reactions must be strictly controlled. The following protocols detail the synthesis of an A-D-A non-fullerene acceptor precursor, emphasizing the causality behind each methodological choice.

Protocol A: Synthesis of the Fused Thieno[3,2-b]pyrrole Core (Donor Block)

Objective: Annulate the C2 and C3 positions while preserving the C5-formyl group for downstream reactions.

Step 1: Acetal Protection of the C5-Formyl Group

  • Suspend Methyl 3-amino-5-formylthiophene-2-carboxylate (1.0 eq) in dry toluene.

  • Add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reflux the mixture at 110°C using a Dean-Stark trap for 12 hours.

  • Causality: The C5-formyl group is highly electrophilic. Protection as a dioxolane acetal is strictly required prior to manipulating the C3-amine to prevent competitive intra/intermolecular Schiff base formation. The Dean-Stark trap drives the equilibrium forward by physically removing the water byproduct.

  • Self-Validation: TLC (Hexane:EtOAc 3:1) will show a distinct shift to a less polar spot. 1 H-NMR will confirm the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the acetal proton (~5.9 ppm).

Step 2: N-Alkylation and Intramolecular Cyclization

  • Dissolve the protected intermediate in anhydrous DMF. Add K 2​ CO 3​ (2.5 eq) and an α -bromoacetate derivative (1.1 eq). Stir at 80°C for 8 hours.

  • Add sodium methoxide (NaOMe, 2.0 eq) directly to the reaction mixture and elevate the temperature to 100°C for 4 hours to induce Dieckmann-type condensation.

  • Causality: K 2​ CO 3​ acts as a mild base to facilitate the S N​ 2 alkylation of the C3-amine without hydrolyzing the C2-ester. The subsequent addition of NaOMe provides the strong alkoxide base necessary to deprotonate the newly added α -carbon, driving the nucleophilic attack on the adjacent C2-methyl ester to close the highly planar pyrrole ring [1].

Step 3: Deprotection

  • Isolate the cyclized core and dissolve in a 1:1 mixture of THF and 2M HCl. Stir at room temperature for 2 hours.

  • Causality: Mild acidic hydrolysis selectively cleaves the dioxolane acetal, regenerating the C5-formyl group for the final π -extension step, without disrupting the newly formed fused-ring amide bonds.

Protocol B: End-Capping via Knoevenagel Condensation (NFA Synthesis)

Objective: Attach electron-deficient end-groups to the regenerated C5-formyl handle.

Step 1: Condensation Reaction

  • Dissolve the deprotected thieno[3,2-b]pyrrole core (1.0 eq) and 1,1-dicyanomethylene-3-indanone (IC) (2.5 eq) in anhydrous chloroform (CHCl 3​ ).

  • Add 3-5 drops of anhydrous pyridine as a catalyst.

  • Stir the mixture under an argon atmosphere at 65°C for 12 hours.

  • Causality: Pyridine acts as a specific base catalyst to deprotonate the acidic methylene protons of the IC unit, forming a reactive carbanion that attacks the C5-formyl group. Chloroform is chosen as the solvent because it ensures the growing, highly rigid A-D-A conjugated molecule remains fully solvated until the reaction reaches completion, preventing the premature precipitation of unreacted intermediates [3].

  • Self-Validation: This protocol is visually self-validating. As the π -conjugation extends and the push-pull Intramolecular Charge Transfer (ICT) network forms, the reaction mixture will exhibit a profound bathochromic shift, changing from a pale yellow/orange to a deep, dark blue or green. UV-Vis spectroscopy will confirm a new, broad absorption band emerging in the 600–800 nm region.

Pathway Visualization

The following diagram maps the divergent synthetic pathways enabled by the orthogonal reactivity of Methyl 3-amino-5-formylthiophene-2-carboxylate.

G Start Methyl 3-amino-5-formylthiophene -2-carboxylate Annulation C3/C2 Annulation (N-Alkylation & Cyclization) Start->Annulation Step 1: Core Formation Core Thieno[3,2-b]pyrrole Core (Planar Donor Block) Annulation->Core Condensation C5 Formyl Condensation (Knoevenagel Reaction) Core->Condensation Step 2: End-Capping Polymerization Halogenation & Cross-Coupling (Stille / Suzuki) Core->Polymerization Step 2: Polymerization NFA A-D-A Non-Fullerene Acceptor (OPV Active Layer) Condensation->NFA Polymer Conjugated D-A Polymer (OFET / OLED) Polymerization->Polymer

Divergent synthetic pathways of Methyl 3-amino-5-formylthiophene-2-carboxylate in electronics.

References

  • Zhang, H., Cai, M., Li, C., Wang, X., & Wan, X. (2017). Efficient Route toward N-Unsubstituted Thienoisoindigo Suitable for Side-Chain Engineering. ACS Omega, 2(7), 3201-3204.[Link]

  • Liu, H., Wang, W., Zhou, Y., & Li, Z. (2021). A-D-A-type non-fullerene acceptors. Journal of Materials Chemistry A, 9(2), 1080-1088.[Link]

Method

Application Note &amp; Protocols: Analytical Strategies for the Quantification of Methyl 3-amino-5-formylthiophene-2-carboxylate

Abstract Methyl 3-amino-5-formylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with amino, formyl, and methyl ester functional groups. Such polysubstituted thiophenes are signif...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 3-amino-5-formylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with amino, formyl, and methyl ester functional groups. Such polysubstituted thiophenes are significant intermediates in the synthesis of complex molecules in medicinal chemistry and materials science.[1] Their utility as versatile scaffolds in the development of novel pharmaceutical agents necessitates robust and reliable analytical methods for their quantification.[2][3] Accurate determination of concentration and purity is critical for reaction monitoring, quality control of starting materials, stability testing, and ensuring the stoichiometric integrity of subsequent synthetic steps. This guide provides a comprehensive overview of validated analytical techniques for the quantification of Methyl 3-amino-5-formylthiophene-2-carboxylate, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the principal method for routine analysis, supplemented by Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory and specialized applications.

Introduction: Analytical & Physicochemical Rationale

The molecular structure of Methyl 3-amino-5-formylthiophene-2-carboxylate dictates the optimal analytical approach. The key features influencing method selection are:

  • Thiophene Ring System with Formyl Group: The conjugated system of the thiophene ring, extended by the electron-withdrawing formyl (-CHO) and carboxylate (-COOCH₃) groups, creates a strong chromophore. This makes the molecule highly suitable for detection by UV-Vis spectrophotometry, a standard detector for HPLC systems. Thiophene derivatives are well-known to absorb UV light, making this a suitable detection method.[4]

  • Polar Functional Groups: The presence of a primary amine (-NH₂) and ester/carbonyl moieties imparts significant polarity to the molecule. This polarity makes it an ideal candidate for separation using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Thermal Stability & Volatility: While amenable to analysis by Gas Chromatography (GC), the primary amine may interact with the stationary phase, potentially leading to peak tailing. Derivatization may be considered to enhance volatility and improve chromatographic performance.

Based on these characteristics, RP-HPLC with UV detection is the recommended primary technique for its balance of specificity, sensitivity, and accessibility. qNMR serves as an excellent orthogonal method for purity assessment and the certification of reference standards, while GC-MS offers superior sensitivity and structural confirmation for impurity profiling.

Primary Technique: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle: RP-HPLC is the premier technique for separating, identifying, and quantifying components in a mixture.[4] The analyte is injected into a column with a nonpolar stationary phase (e.g., C18). A polar mobile phase carries the sample through the column, and components separate based on their differential partitioning between the two phases. The formylthiophene chromophore allows for sensitive detection and quantification using a UV detector.

Insights into Method Development
  • Column Choice: A C18 stationary phase is the standard choice for moderately polar analytes, offering a robust and reproducible separation mechanism based on hydrophobic interactions. A column with dimensions like 4.6 x 250 mm and 5 µm particle size provides a good balance of efficiency and backpressure.[5][6]

  • Mobile Phase Selection: A gradient mixture of acetonitrile (or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase is crucial. It protonates the basic 3-amino group to a single ionic form (R-NH₃⁺), preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Detection Wavelength: Thiophene derivatives typically exhibit strong absorbance between 230-340 nm.[4][7] An optimal wavelength should be determined by acquiring a UV spectrum of the analyte using a Diode Array Detector (DAD). A wavelength at or near the absorption maximum (λmax) will provide the highest sensitivity.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation & Consumables:

    • HPLC System with gradient pump, autosampler, column oven, and UV/DAD detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and formic acid.

    • 0.22 µm syringe filters for sample preparation.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water (v/v)

    • Mobile Phase B: Acetonitrile

    • Gradient Program: Start at 30% B, linearly increase to 95% B over 10 minutes, hold for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C[5]

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or experimentally determined λmax)

    • Run Time: 15 minutes

  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 3-amino-5-formylthiophene-2-carboxylate reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial composition (70:30 A:B).[5]

    • Sample Solution: Accurately weigh a quantity of the sample expected to contain the analyte, dissolve in a known volume of acetonitrile, and dilute with the mobile phase to fall within the calibration range. Filter through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak area of the analyte in each chromatogram.

    • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

    • Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be >0.999.[7]

    • Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Stock & Working Solutions inject Inject Standards & Samples prep_std->inject prep_smp Prepare & Filter Sample Solution prep_smp->inject instrument HPLC System Setup (Column, Mobile Phase, Gradient) instrument->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate calibrate Generate Calibration Curve (Area vs. Concentration) integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify

Fig 1. Experimental workflow for HPLC quantification.
Method Validation Summary

A validated method ensures trustworthy results. The following parameters should be assessed according to International Council for Harmonisation (ICH) guidelines.

ParameterTypical SpecificationPurpose
Linearity (R²) > 0.999Demonstrates a direct proportional response of the detector to concentration.[7]
Range 1 - 100 µg/mLThe concentration range over which the method is precise, accurate, and linear.
Accuracy (% Recovery) 98 - 102%Measures the closeness of the experimental value to the true value.[5]
Precision (% RSD) < 2.0%Measures the repeatability and reproducibility of the method.[5]
Limit of Detection (LOD) To be determinedThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) To be determinedThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Specificity No interference at analyte retention timeEnsures the method is selective for the analyte in the presence of impurities or matrix components.

Confirmatory Technique: Quantitative ¹H-NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that quantifies a substance by relating the integral of a specific resonance signal to that of a certified internal standard (IS) of known purity and mass. It does not require a reference standard of the analyte itself, making it invaluable for purity assessment and the certification of newly synthesized batches.[8]

Insights into Method Development
  • Solvent Selection: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. DMSO-d₆ or CDCl₃ are common choices.

  • Internal Standard (IS) Selection: The IS must be of high purity, non-volatile, stable, and have at least one proton signal that resonates in a clear region of the spectrum, away from any analyte signals. Maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene are suitable choices.

  • Acquisition Parameters: For accurate quantification, the longitudinal relaxation time (T₁) of all relevant protons (analyte and IS) must be complete between scans. This is achieved by setting the relaxation delay (d1) to at least 5 times the longest T₁ value.[4]

Detailed Experimental Protocol: qNMR
  • Instrumentation:

    • NMR Spectrometer (≥400 MHz).[9]

    • High-precision analytical balance.

    • NMR tubes.

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the analyte (Methyl 3-amino-5-formylthiophene-2-carboxylate) into a vial.

    • Accurately weigh ~5-10 mg of the certified internal standard (e.g., maleic anhydride) into the same vial.

    • Record the exact masses of both the analyte (m_analyte) and the internal standard (m_IS).

    • Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Critical Parameter: Set the relaxation delay (d1) to ≥ 30 seconds to ensure full signal relaxation for quantification.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Carefully integrate the area of a well-resolved signal from the analyte (I_analyte) and a signal from the internal standard (I_IS).

    • Identify the number of protons corresponding to each integrated signal (N_analyte and N_IS).

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / I_IS) × (N_IS / N_analyte) × (MW_analyte / MW_IS) × (m_IS / m_analyte) × P_IS

    Where:

    • MW = Molecular Weight

    • P_IS = Purity of the Internal Standard

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_calc Calculation weigh Accurately Weigh Analyte & Certified Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H Spectrum (Critical: Long Relaxation Delay) transfer->acquire setup Spectrometer Setup (Tune, Lock, Shim) setup->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity/Concentration integrate->calculate

Fig 2. Workflow for purity assessment by qNMR.

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for analyzing volatile compounds.[8] The sample is vaporized and separated in a capillary column. The separated components then enter a mass spectrometer, which provides mass information for identification and quantification. It offers high sensitivity and is excellent for identifying trace impurities.

Insights into Method Development
  • Derivatization: The primary amine of the analyte can cause peak tailing. To mitigate this, derivatization using a silylating agent (e.g., BSTFA) can be performed to convert the -NH₂ group to a less polar and more volatile -N(Si(CH₃)₃)₂ group.

  • Column Choice: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is generally suitable for a wide range of semi-volatile compounds.[10]

  • Analysis Mode: For quantification, Selected Ion Monitoring (SIM) mode can be used. By monitoring only specific, characteristic ions of the analyte, sensitivity and selectivity are significantly enhanced compared to full scan mode.

Detailed Experimental Protocol: GC-MS
  • Instrumentation:

    • GC system with a split/splitless injector and a Mass Spectrometric (MS) detector.

    • Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[8]

  • GC-MS Conditions:

    • Carrier Gas: Helium at 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • MS Mode: Electron Ionization (EI) at 70 eV. Full Scan (m/z 40-500) for identification or SIM for quantification.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • (Optional Derivatization): To 100 µL of the sample solution, add 50 µL of BSTFA. Heat at 60°C for 30 minutes.

    • Inject 1 µL into the GC-MS.

  • Data Analysis:

    • Identify the analyte peak by its retention time and mass spectrum.

    • For quantification, create a calibration curve using an internal or external standard method based on the peak area from the Total Ion Chromatogram (TIC) or the SIM chromatogram.

Comparative Summary of Techniques

The choice of technique depends on the analytical objective.

ParameterHPLC-UVqNMRGC-MS
Primary Application Routine QC, Purity, AssayPurity Certification, Reference Standard QualificationImpurity Identification, Trace Analysis
Sensitivity High (~µg/mL)Low (~mg/mL)Very High (~ng/mL to pg/mL)
Precision (%RSD) Excellent (< 2%)Excellent (< 1%)Good (< 5%)
Analysis Time 15-20 min / sample10-15 min / sample20-30 min / sample
Reference Standard Requires analyte-specific standardRequires certified IS, not analyteRequires analyte-specific standard
Key Advantage Robust, widely available, preciseAbsolute quantification, no chromophore neededHigh specificity and sensitivity

Conclusion

For the routine quantification of Methyl 3-amino-5-formylthiophene-2-carboxylate in research and development settings, RP-HPLC with UV detection is the most suitable method. It offers a validated, robust, and precise workflow for determining concentration and purity. For primary purity assignments and the qualification of reference materials, qNMR is the authoritative choice due to its status as a primary ratio measurement method. GC-MS serves as a powerful complementary technique, indispensable for the structural elucidation of volatile impurities. A comprehensive analytical strategy will leverage HPLC-UV for routine work while employing qNMR and GC-MS for in-depth characterization and problem-solving.

References

  • Li, W., et al. (2023). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. PMC. Available at: [Link]

  • Blazevic Šafarik, J., et al. (1999). Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Spectroscopy Letters, 32(3). Available at: [Link]

  • Margl, L., et al. (2001). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Available at: [Link]

  • ChemBK (2024). Methyl 5-formylthiophene-2-carboxylate. Available at: [Link]

  • Musumarra, G., et al. (1980). Studies of substituent effects by carbon-13 NMR spectroscopy. Thiophene and furan chalcone analogues. Organic Magnetic Resonance. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis. Available at: [Link]

  • ResearchGate. Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Available at: [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]

  • El-Metwaly, N., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Available at: [Link]

  • Vurro, D., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available at: [Link]

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Available at: [Link]

  • J&K Scientific. Methyl 3-amino-5-methylthiophene-2-carboxylate. Available at: [Link]

  • Felluga, F., et al. (2023). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. Available at: [Link]

  • PubChem. 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester. Available at: [Link]

  • LookChem. methyl 3-amino-4-cyano-5-methylsulfanylthiophene-2-carboxylate. Available at: [Link]

  • Buchstaller, H.-P., et al. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Available at: [Link]

  • Wang, Y., et al. (2020). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Versatile Scaffold: Methyl 3-amino-5-formylthiophene-2-carboxylate

Introduction: A Scaffold of Opportunity Methyl 3-amino-5-formylthiophene-2-carboxylate is a highly functionalized heterocyclic compound poised for significant utility in synthetic chemistry. As a substituted 2-aminothiop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold of Opportunity

Methyl 3-amino-5-formylthiophene-2-carboxylate is a highly functionalized heterocyclic compound poised for significant utility in synthetic chemistry. As a substituted 2-aminothiophene, it belongs to a class of molecules renowned for their roles as key intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials such as dyes and organic conductors.[1][2] The strategic placement of a nucleophilic amino group, an electrophilic formyl group, and a modifiable ester on the thiophene core makes this molecule a powerful building block for constructing complex molecular architectures.

The utility of 2-aminothiophenes is largely derived from their straightforward synthesis, most notably via the Gewald reaction, a multi-component condensation that efficiently assembles the thiophene ring from simple precursors.[3][4] This accessibility, combined with the orthogonal reactivity of its functional groups, allows for selective and sequential chemical transformations.

This guide provides detailed experimental protocols for key reactions targeting the distinct functional groups of Methyl 3-amino-5-formylthiophene-2-carboxylate. The methodologies are designed to be robust and adaptable, serving as a foundational resource for researchers in organic synthesis and drug discovery.

Synthesis of the 2-Aminothiophene Core: The Gewald Reaction

The synthesis of the underlying 2-aminothiophene scaffold is most efficiently achieved through the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[5][6] The mechanism proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and a subsequent ring-closure and aromatization sequence.[5][6]

Below is a representative protocol for a Gewald synthesis, which can be adapted to produce a variety of substituted 2-aminothiophenes.

Protocol 1: Representative Gewald Synthesis of a Substituted 2-Aminothiophene

This protocol describes the synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, illustrating the fundamental principles of the Gewald reaction.[2]

Workflow Diagram: Gewald Reaction

reagents Reagents: - Ethyl cyanoacetate - Acetyl acetone - Elemental Sulfur - Diethylamine (base) - Ethanol (solvent) mixing Combine reagents in absolute ethanol at room temperature. reagents->mixing reflux Reflux the reaction mixture for 3 hours. mixing->reflux cool Cool the mixture to allow product precipitation. reflux->cool filter Filter the precipitated solid. cool->filter wash Wash the solid with cold ethanol. filter->wash recrystallize Recrystallize from ethanol to yield pure product. wash->recrystallize

Caption: Workflow for a typical Gewald three-component reaction.

Materials:

  • Ethyl cyanoacetate

  • Acetylacetone

  • Elemental Sulfur (S₈)

  • Diethylamine

  • Absolute Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve elemental sulfur (3.2 g, 0.1 mol) in absolute ethanol (50 mL).

  • Add diethylamine (5 mL) to the sulfur solution.

  • In a separate beaker, prepare a mixture of ethyl cyanoacetate (11.3 g, 0.1 mol) and acetylacetone (10.2 g, 0.1 mol) in absolute ethanol (20 mL).

  • Add the cyanoacetate/acetylacetone mixture to the sulfur solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Dry the product and recrystallize from hot ethanol to obtain the pure 2-aminothiophene derivative.[2]

Application Note 1: Reactions Targeting the 5-Formyl Group

The aldehyde functionality at the C5 position is a versatile electrophilic handle, ideal for carbon-carbon and carbon-nitrogen bond formation.

Protocol 2: Knoevenagel Condensation for C=C Bond Formation

This protocol details the condensation of the 5-formyl group with an active methylene compound, such as malononitrile, to generate an α,β-unsaturated system, a common pharmacophore and synthetic intermediate.

Workflow Diagram: Knoevenagel Condensation

start Start: - Methyl 3-amino-5-formylthiophene-2-carboxylate - Malononitrile - Piperidine (catalyst) - Toluene (solvent) setup Set up a round-bottom flask with a Dean-Stark apparatus. start->setup dissolve Dissolve starting materials and catalyst in toluene. setup->dissolve reflux Heat the mixture to reflux. Water is removed azeotropically. dissolve->reflux monitor Monitor reaction by TLC until starting material is consumed. reflux->monitor cool Cool the reaction mixture to room temperature. monitor->cool evaporate Remove toluene under reduced pressure. cool->evaporate purify Purify the crude residue by column chromatography (e.g., Silica, Hexane/Ethyl Acetate). evaporate->purify end_product Final Product: Methyl 3-amino-5-(2,2-dicyanovinyl)thiophene-2-carboxylate purify->end_product

Caption: Step-by-step workflow for the Knoevenagel condensation.

Materials:

  • Methyl 3-amino-5-formylthiophene-2-carboxylate

  • Malononitrile

  • Piperidine (catalytic amount)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add Methyl 3-amino-5-formylthiophene-2-carboxylate (1.0 eq).

  • Add malononitrile (1.1 eq) and toluene (40 mL).

  • Add a catalytic amount of piperidine (approx. 0.1 eq).

  • Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Continue refluxing until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Cool the reaction mixture to ambient temperature.

  • Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired product.

Quantitative Data Summary

ReagentMolar Eq.PurposeExpected ProductTypical Yield
Methyl 3-amino-5-formylthiophene-2-carboxylate1.0Starting MaterialMethyl 3-amino-5-(2,2-dicyanovinyl)thiophene-2-carboxylate85-95%
Malononitrile1.1Nucleophile
Piperidine0.1Base Catalyst

Application Note 2: Reactions Targeting the 3-Amino Group

The nucleophilic 3-amino group is a prime site for derivatization to form amides, sulfonamides, and imines, which are prevalent motifs in medicinal chemistry.

Protocol 3: Synthesis of a Sulfonamide Derivative

This protocol describes the reaction of the amino group with an arylsulfonyl chloride to produce a sulfonamide, a structure associated with a wide range of biological activities.

Materials:

  • Methyl 3-amino-5-formylthiophene-2-carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (serves as solvent and base)

  • Dichloromethane (DCM, optional co-solvent)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve Methyl 3-amino-5-formylthiophene-2-carboxylate (1.0 eq) in pyridine (20 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the flask in an ice bath to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into ice-cold 1M HCl (100 mL).

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold diethyl ether to remove residual pyridine.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Quantitative Data Summary

ReagentMolar Eq.PurposeExpected ProductTypical Yield
Methyl 3-amino-5-formylthiophene-2-carboxylate1.0Starting MaterialMethyl 5-formyl-3-(4-methylphenylsulfonamido)thiophene-2-carboxylate80-90%
p-Toluenesulfonyl chloride1.1Electrophile
PyridineSolventBase/Catalyst

Application Note 3: Tandem and Cyclization Reactions

The true synthetic power of this scaffold is realized in multi-step or tandem reactions that utilize multiple functional groups to build complex fused heterocyclic systems, such as thieno[3,2-d]pyrimidines, which are of great interest in drug discovery.[3]

Protocol 4: Synthesis of a Thieno[3,2-d]pyrimidine Scaffold

This two-step protocol involves an initial reaction at the amino group to form an amidine, followed by an intramolecular cyclization involving the ester group to construct the fused pyrimidine ring.

Workflow Diagram: Thieno[3,2-d]pyrimidine Synthesis

cluster_step1 Step 1: Amidine Formation cluster_step2 Step 2: Cyclization start Start: - Methyl 3-amino-5-formylthiophene-2-carboxylate - Dimethylformamide-dimethylacetal (DMF-DMA) heat1 Heat mixture at 80-90 °C for 4-6 hours. start->heat1 evaporate1 Remove excess DMF-DMA under vacuum to yield crude amidine intermediate. heat1->evaporate1 amidine Crude Amidine Intermediate evaporate1->amidine dissolve2 Dissolve in ethanol with a primary amine (e.g., benzylamine). amidine->dissolve2 reflux2 Reflux the mixture for 8-12 hours. dissolve2->reflux2 cool2 Cool to room temperature, product precipitates. reflux2->cool2 filter2 Filter and wash solid to obtain pure Thieno[3,2-d]pyrimidine. cool2->filter2

Caption: A two-step workflow for the synthesis of a fused thienopyrimidine system.

Procedure:

Step A: Amidine Intermediate Formation

  • In a flask, combine Methyl 3-amino-5-formylthiophene-2-carboxylate (1.0 eq) with dimethylformamide-dimethylacetal (DMF-DMA, 3.0 eq).

  • Heat the mixture at 80-90 °C for 4-6 hours.

  • After cooling, remove the excess DMF-DMA and volatile byproducts under high vacuum to yield the crude amidine, which is often used directly in the next step without further purification.

Step B: Annulation to Thieno[3,2-d]pyrimidine

  • Dissolve the crude amidine intermediate from Step A in a suitable solvent such as ethanol.

  • Add a primary amine (e.g., benzylamine, 1.2 eq) to the solution.

  • Heat the reaction mixture to reflux for 8-12 hours. The cyclization progress can be monitored by TLC.

  • Upon completion, cool the mixture to room temperature. The desired thieno[3,2-d]pyrimidine product often precipitates from the solution.

  • Collect the product by filtration, wash with cold ethanol, and dry under vacuum.

Characterization and Safety

Analytical Characterization:

  • ¹H and ¹³C NMR: To confirm the structure of the products, identifying key shifts for the thiophene protons, functional group protons (e.g., -CHO, -NH₂), and the newly formed structural motifs.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition.[7][8]

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of functional groups, such as C=O (ester and aldehyde), N-H (amine/amide), and C=N stretches.[9]

  • Melting Point: To assess the purity of solid products.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

  • Thiophene derivatives can have strong, unpleasant odors and may be harmful. Avoid inhalation and skin contact.

  • Reagents such as pyridine, sulfonyl chlorides, and DMF-DMA are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reactions should be conducted with appropriate caution, especially when heating sealed or refluxing systems.

References

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry.
  • Methyl 3-amino-5-methylthiophene-2-carboxylate | 76575-71-8. J&K Scientific.
  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI.
  • Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate.
  • METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYLATE | 76575-71-8. ChemicalBook.
  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate.
  • Methyl 3-aminothiophene-2-carboxylate, 98+%. Thermo Fisher Scientific.
  • Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. MDPI.
  • Methyl 3-amino-5-methylthiophene-2-carboxylate | 76575-71-8. Sigma-Aldrich.
  • 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester | C7H9NO2S. PubChem.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities. PubMed.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.
  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe... Physics @ Manasagangotri.
  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. PMC.

Sources

Method

Application Note: Synthesis and Chemoselective Functionalization of Schiff Bases Derived from Methyl 3-amino-5-formylthiophene-2-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale Methyl 3-amino-5-formylthiophene-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Methyl 3-amino-5-formylthiophene-2-carboxylate (CAS: 946605-33-0) is a highly versatile, bifunctional heterocyclic building block. Featuring both a nucleophilic amino group (-NH 2​ ) at the C3 position and an electrophilic formyl group (-CHO) at the C5 position, this scaffold is heavily utilized in the design of nonlinear optical (NLO) chromophores, transition metal complexes, and bioactive thienopyrimidine derivatives [1].

The synthesis of Schiff bases (imines) from this compound presents a unique chemoselective challenge. As a Senior Application Scientist, understanding the electronic environment of the thiophene ring is critical to controlling the reaction:

  • C5-Formyl Reactivity (High): The formyl group is highly electron-deficient due to the electron-withdrawing nature of the adjacent thiophene ring and the C2-carboxylate group. It readily undergoes condensation with external primary amines under mild, acid-catalyzed conditions.

  • C3-Amino Reactivity (Deactivated): The amino group is sterically hindered and electronically deactivated by resonance with the adjacent C2-methyl ester (forming a vinylogous amide-like system). Consequently, reacting the C3-amine with an external aldehyde requires forcing conditions, such as high temperatures and azeotropic water removal, to drive the thermodynamically unfavorable equilibrium [4].

By exploiting these electronic disparities, researchers can selectively synthesize divergent Schiff base derivatives for downstream applications, including metallo-pharmaceuticals and targeted drug delivery systems [2].

Chemoselective Workflow

The following diagram illustrates the divergent synthetic pathways based on the targeted functional group.

G Core Methyl 3-amino-5-formylthiophene -2-carboxylate PathA Pathway A: C5-Formyl Reactivity (+ External Amine) Core->PathA R-NH2, AcOH EtOH, 80°C PathB Pathway B: C3-Amino Reactivity (+ External Aldehyde) Core->PathB R-CHO, PTSA Toluene, 110°C ProdA C5-Imine Derivative (Schiff Base) PathA->ProdA -H2O ProdB C3-Imine Derivative (Schiff Base) PathB->ProdB -H2O ComplexA Metal Complexation (Ni, Cu, Zn) ProdA->ComplexA M(II) Salts Reflux ComplexB Metal Complexation (Ni, Cu, Zn) ProdB->ComplexB M(II) Salts Reflux

Divergent chemoselective pathways for Schiff base synthesis from bifunctional thiophenes.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., TLC monitoring) and specific workup rationales are included to ensure high-fidelity reproduction of the target molecules.

Protocol A: Synthesis of C5-Schiff Base (Reaction with an External Amine)

This protocol utilizes mild conditions to selectively condense the C5-formyl group with an external primary amine (e.g., a substituted aniline), leaving the C3-amino group intact.

  • Reagent Preparation: In a clean, oven-dried 50 mL round-bottom flask, dissolve Methyl 3-amino-5-formylthiophene-2-carboxylate (1.0 mmol, ~197 mg) in 15 mL of absolute ethanol.

  • Amine Addition: Add the target primary amine (1.05 mmol) dropwise to the stirring solution.

  • Catalytic Activation: Add 2-3 drops of glacial acetic acid.

    • Causality Check: Acetic acid lowers the pH to ~4.5, which optimally protonates the formyl oxygen to increase its electrophilicity without fully protonating the nucleophilic amine. This precise pH control prevents the reaction from stalling [3].

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours. Monitor the reaction via TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3). The disappearance of the starting material spot (UV active) indicates completion.

  • Isolation: Remove the heat source and cool the mixture to 0–5 °C in an ice bath. The Schiff base will typically precipitate due to its lower solubility in cold ethanol. Filter the precipitate under vacuum, wash with cold ethanol (2 × 5 mL), and dry in vacuo.

Protocol B: Synthesis of C3-Schiff Base (Reaction with an External Aldehyde)

Because the C3-amine is deactivated by the adjacent ester, standard ethanolic reflux is insufficient. This protocol utilizes azeotropic distillation to force the reaction to completion.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the thiophene core (1.0 mmol) and the target external aldehyde (e.g., salicylaldehyde, 1.2 mmol) in 30 mL of anhydrous toluene.

  • Catalytic Activation: Add a catalytic amount of p-Toluenesulfonic acid (PTSA, 0.1 mmol).

    • Causality Check: The deactivated nature of the C3-amine requires a stronger acid (PTSA) and higher thermal energy to overcome the activation barrier[4].

  • Azeotropic Distillation: Reflux the mixture at 110 °C for 12–18 hours. The Dean-Stark trap will continuously remove the water byproduct.

    • System Validation: The physical collection of water in the trap serves as a real-time visual indicator that the condensation is proceeding.

  • Workup & Isolation: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO 3​ (20 mL) to neutralize the PTSA, followed by brine (20 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify the crude residue via silica gel column chromatography.

Protocol C: Transition Metal Complexation

Schiff bases derived from these thiophenes act as excellent bi- or tridentate ligands for transition metals, which is highly relevant for antimicrobial drug development [2].

  • Ligand Dissolution: Dissolve the synthesized Schiff base ligand (2.0 mmol) in a 2:1 mixture of Ethanol/DMF (15 mL).

  • Metallation: Add a solution of the desired metal salt (e.g., NiCl 2​ ·6H 2​ O or CuCl 2​ ·2H 2​ O, 1.0 mmol) dissolved in 5 mL of ethanol dropwise to the ligand solution.

  • Reflux: Heat the mixture under reflux for 3 hours. A distinct color change (e.g., to deep green for Copper, or brown/red for Nickel) provides immediate visual validation of complex formation.

  • Isolation: Cool to room temperature, filter the precipitated metal complex, wash with warm ethanol, and dry under vacuum.

Quantitative Data & Analytical Validation

To ensure trustworthiness and confirm the success of the synthetic protocols, researchers must rely on specific spectroscopic markers. The table below summarizes the critical analytical data used to validate the formation of the Schiff base (azomethine) linkage.

Analytical TechniqueTarget Functional GroupExpected Signal / ShiftIndication of Success
1 H NMR (DMSO-d 6​ ) Azomethine Proton (-CH=N-)8.20 – 8.80 ppm (singlet)Confirms imine bond formation.
1 H NMR (DMSO-d 6​ ) Formyl Proton (-CHO)~9.80 ppm (singlet)Disappearance indicates complete C5 reaction (Protocol A).
13 C NMR Azomethine Carbon (-C=N-)155.0 – 165.0 ppmConfirms sp 2 hybridized imine carbon.
FT-IR Spectroscopy Azomethine Stretch (C=N)1600 – 1640 cm −1 Primary marker for Schiff base formation.
FT-IR Spectroscopy Carbonyl Stretch (C=O, ester)1680 – 1710 cm −1 Should remain intact across all protocols.
FT-IR Spectroscopy Amine Stretch (-NH 2​ )3300 – 3450 cm −1 (doublet)Disappearance indicates complete C3 reaction (Protocol B).
Summary of Reaction Conditions
PathwayTarget SiteReagentsCatalystSolventTempTime
A C5-FormylExternal Amine (1.05 eq)Glacial AcOHEthanol80 °C4–6 h
B C3-AminoExternal Aldehyde (1.2 eq)PTSAToluene110 °C12–18 h

References

  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Publishing.
  • Synthesis, characterization, DFT and biological studies mixed ligand metal complexes containing of a new Schiff base ligand. Chemical Review and Letters.
  • Biological Study and synthesis of Schiff bases metal complex using ionic liquid/green method. ResearchGate.
  • Chemistry of Thienopyrimidines and Their Biological Applications. ResearchGate.
Application

Application Note: Methyl 3-amino-5-formylthiophene-2-carboxylate as an AB-Type Building Block for Conjugated Polymers

Executive Summary Methyl 3-amino-5-formylthiophene-2-carboxylate (CAS: 946605-33-0)[1] is a highly functionalized, orthogonal building block uniquely suited for advanced polymer chemistry. Featuring an amine (-NH₂), an a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-5-formylthiophene-2-carboxylate (CAS: 946605-33-0)[1] is a highly functionalized, orthogonal building block uniquely suited for advanced polymer chemistry. Featuring an amine (-NH₂), an aldehyde (-CHO), and an ester (-COOCH₃) group on a single electron-rich thiophene ring, it serves as an ideal AB-type monomer for the synthesis of conjugated polyazomethines (Schiff base polymers) and Covalent Organic Frameworks (COFs)[2].

This technical guide provides researchers and drug development professionals with field-proven methodologies to harness this monomer. By leveraging its inherent structural causality, scientists can synthesize high-molecular-weight conjugated polymers for optoelectronics, metal-chelation therapies, and porous framework materials.

Mechanistic Insights: The Power of AB-Type Monomers

In traditional step-growth polycondensation (e.g., reacting a diamine with a dialdehyde), achieving the exact 1:1 stoichiometry required by Carothers' equation to reach high molecular weights is practically impossible due to weighing errors and monomer purity limitations.

Methyl 3-amino-5-formylthiophene-2-carboxylate circumvents this barrier. Because it contains both the nucleophile (amine) and the electrophile (formyl) on the same molecule, perfect 1:1 stoichiometry is mathematically guaranteed at the molecular level [3].

  • The Thiophene Backbone: Provides a polarizable, sulfur-containing heteroaromatic core that facilitates extended π -electron delocalization, lowering the optical bandgap[4].

  • The Imine Linkage (-C=N-): Isoelectronic with the vinyl group (-C=C-), the imine bond maintains backbone conjugation while introducing a nitrogen atom capable of metal coordination[5].

  • The Ester Handle (-COOCH₃): Acts as an electron-withdrawing group to tune the HOMO/LUMO levels. Crucially, it provides a functional handle for post-polymerization modification (e.g., saponification) without disrupting the conjugated backbone.

G M AB-Type Monomer (CAS: 946605-33-0) C Acid Catalysis (Protonation of Carbonyl) M->C Initiation W Water Removal (Dean-Stark Trap) C->W Polycondensation P Polyazomethine (Conjugated Polymer) W->P Equilibrium Shift

Caption: Workflow of AB-type step-growth polycondensation via Schiff base formation.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that each step provides measurable feedback to the researcher.

Protocol A: Synthesis of Thiophene-Based Polyazomethine

Objective: Synthesize high-molecular-weight poly(methyl thiophene-2-carboxylate azomethine) via acid-catalyzed step-growth polycondensation.

Reagents:

  • Methyl 3-amino-5-formylthiophene-2-carboxylate (10 mmol, 1.85 g)

  • Anhydrous Toluene (50 mL)

  • Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (p-TsOH) (0.5 mmol, 5 mol%)

Step-by-Step Methodology:

  • Initiation & Dissolution: Add the monomer and anhydrous toluene to a 100 mL round-bottom flask. Stir at room temperature until fully dissolved.

    • Causality: Toluene is explicitly chosen because it forms an azeotrope with water, enabling efficient removal during the reaction phase.

  • Catalysis: Add the acid catalyst (TFA or p-TsOH) to the solution.

    • Causality: The acid protonates the formyl oxygen, increasing the electrophilicity of the carbonyl carbon. This drastically lowers the activation energy for nucleophilic attack by the amino group[4].

  • Polycondensation & Equilibrium Shift: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 120 °C (reflux) for 24–48 hours.

    • Causality: Imine bond formation is a reversible condensation reaction. Continuous removal of the water byproduct via the Dean-Stark trap drives the equilibrium forward (Le Chatelier’s Principle), which is the critical mechanism for achieving high degrees of polymerization[3].

  • Termination & Precipitation: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to ~15 mL. Precipitate the polymer by adding the solution dropwise into 200 mL of cold, vigorously stirred methanol.

  • Self-Validation: Filter the precipitate and dry under vacuum at 60 °C for 12 hours.

    • Validation Check: Analyze the product via 1 H NMR (in DMSO- d6​ ). The complete disappearance of the aldehyde proton signal (~9.8 ppm) and the emergence of a new imine proton signal (~8.5 ppm) confirms successful, high-conversion polycondensation.

Protocol B: Post-Polymerization Modification (Saponification)

Objective: Convert the hydrophobic methyl ester side chains into water-soluble carboxylic acids for aqueous metal chelation or polyelectrolyte assembly.

Step-by-Step Methodology:

  • Suspension: Suspend the synthesized polyazomethine (1.0 g) in a THF/Methanol mixture (1:1 v/v, 40 mL).

  • Hydrolysis: Add an aqueous solution of NaOH (2.0 M, 10 mL). Heat to 60 °C for 12 hours under vigorous stirring.

    • Causality: The hydroxide ion acts as a hard nucleophile, attacking the ester carbonyl to form a carboxylate intermediate, releasing methanol without cleaving the robust imine backbone.

  • Acidification: Cool to room temperature and carefully acidify with 1.0 M HCl until the polymer precipitates (pH ~3-4).

    • Causality: Protonation of the carboxylate yields the free carboxylic acid. The loss of ionic charge renders the polymer insoluble in the highly polar aqueous-organic mixture, facilitating easy recovery.

  • Purification: Filter, wash extensively with DI water to remove residual NaCl salts, and dry under vacuum.

Quantitative Data & Characterization

When utilizing Methyl 3-amino-5-formylthiophene-2-carboxylate as a primary building block, the resulting polymers exhibit highly predictable and tunable physicochemical properties. The table below summarizes the expected analytical baselines derived from analogous thiophene-polyazomethine literature[6],[4].

PropertyTypical Range / ValueAnalytical MethodCausality / Structural Driver
Optical Bandgap ( Eg​ ) 1.8 – 2.2 eVUV-Vis Spectroscopy (Tauc Plot)Extended π -conjugation along the rigid thiophene-imine backbone.
Thermal Stability ( Td,5%​ ) > 350 °CThermogravimetric Analysis (TGA)High aromaticity and strong C=N covalent linkages resist thermal degradation.
Weight-Average MW ( Mw​ ) 15,000 – 45,000 g/mol Gel Permeation Chromatography (GPC)Perfect 1:1 functional group stoichiometry inherent to AB-type monomers.
Electrical Conductivity 10−510−2 S/cmFour-Probe Method (I₂ Doped)Delocalization of π -electrons; significantly enhanced by iodine doping.

Downstream Applications

The versatility of this building block extends beyond linear polymers. By co-polymerizing Methyl 3-amino-5-formylthiophene-2-carboxylate with multi-topic nodes (e.g., 1,3,5-triformylbenzene), researchers can construct highly crystalline Covalent Organic Frameworks (COFs) [7].

G P Thiophene Polyazomethine (Precursor) O Optoelectronics (Low Bandgap) P->O Conjugation M Metal Chelation (N, S Coordination) P->M Heteroatoms C Covalent Organic Frameworks (Porous Networks) P->C Rigid Geometry

Caption: Downstream applications of thiophene-based polyazomethines and COFs.

  • Optoelectronics: The low bandgap and inherent conductivity make these polymers excellent candidates for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs)[8].

  • Metal Chelation & Environmental Remediation: The combination of the imine nitrogen and the thiophene sulfur creates a potent bidentate chelation pocket. These polymers are highly effective at capturing heavy metals (Pb²⁺, Cu²⁺) and radioactive iodine from aqueous environments[7],[5].

References

  • Synthesis and Properties of a Soluble Conjugated Poly(azomethine) with High Molecular Weight | Macromolecules (ACS Publications) |[Link]

  • Constructing covalent organic frameworks with dense thiophene S sites for effective iodine capture | CrystEngComm (RSC Publishing) |[Link]

  • Synthesis and Characterization of Conjugated Polyazines and Polyazomethines Containing the Thienylene Moiety and Flexible Hydrocarbon Side Chains | Macromolecules (ACS Publications) |[Link]

  • Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications | MDPI |[Link]

Sources

Method

Advanced Protocols for Palladium-Catalyzed Cross-Coupling of Thiophene Derivatives: From Suzuki-Miyaura to Direct C-H Arylation

Introduction & Mechanistic Rationale Thiophene derivatives are privileged scaffolds in both medicinal chemistry (e.g., the blockbuster drugs duloxetine and olanzapine) and materials science (e.g., polythiophenes in organ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Thiophene derivatives are privileged scaffolds in both medicinal chemistry (e.g., the blockbuster drugs duloxetine and olanzapine) and materials science (e.g., polythiophenes in organic photovoltaics and OLEDs). The functionalization of the thiophene ring via palladium-catalyzed cross-coupling is a cornerstone of modern synthetic chemistry[1].

However, applying standard cross-coupling conditions to thiophenes often yields sub-optimal results. As a Senior Application Scientist, I frequently observe two primary failure modes: catalyst poisoning and protodeboronation/desulfurization . The sulfur atom in the thiophene ring is a soft Lewis base that can strongly coordinate to the soft palladium center, potentially trapping the catalyst in an off-cycle resting state. Furthermore, electron-rich thienyl species are prone to rapid protodeboronation in Suzuki couplings if the transmetalation step is not kinetically accelerated[2].

To overcome these challenges, the design of the catalytic system must rely on specific ligand architectures (e.g., bulky, electron-rich phosphines like SPhos or specialized biaryl phosphines) to favor reductive elimination and prevent sulfur coordination. Alternatively, modern ligandless or phosphine-free systems utilizing ultra-low palladium loadings have proven highly effective for direct C-H arylation[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X PdII_1 Ar-Pd(II)-X L_n OxAdd->PdII_1 TransMet Transmetalation or CMD (B(OH)2 exchange or C-H activation) PdII_1->TransMet Base / Thiophene PdII_2 Ar-Pd(II)-Thiophene L_n TransMet->PdII_2 -BX_3 or -HX RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Thiophene Coupled Product RedElim->Product Product Release

Caption: The Pd-catalytic cycle for thiophene cross-coupling, highlighting the critical intermediate phases.

Comparative Modalities & Catalyst Selection

The choice of coupling modality dictates the overall synthetic efficiency, atom economy, and functional group tolerance.

  • Suzuki-Miyaura Coupling: The industry standard. It utilizes stable, low-toxicity boronic acids. For thiophenes, employing aqueous biphasic systems (e.g., water/n-butanol) with low catalyst loadings (0.1–1 mol%) drives the reaction to completion while allowing for facile product separation[4].

  • Direct C-H Arylation: The "green" alternative. It bypasses the need for pre-functionalized organometallic reagents (like boronic acids or stannanes). This reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, where a carboxylate base (e.g., KOAc) acts as an internal proton shuttle to break the thiophene C-H bond[3].

Table 1: Quantitative Comparison of Thiophene Cross-Coupling Modalities
Reaction TypeSubstratesCatalyst SystemBase / SolventTemp / TimeYieldRef
Suzuki-Miyaura Aryl Chlorides + Thiopheneboronic acid0.1–1.0 mol% Pd precatalystKOH / Aqueous n-Butanol100 °C / 2–4 h>90%[4]
Suzuki-Miyaura Aryl Bromides + Thiophene-2-boronic ester0.1 mol% Pd₂(dba)₃ + L1K₂CO₃ / THF-H₂O65 °C / 15–48 h89%[2]
Direct Arylation Aryl Bromides + Thiophene (excess)0.2 mol% Pd(OAc)₂ (Phosphine-free)KOAc / DMAc130 °C / 20 h70–85%[3]
Direct Arylation Aryl Bromides + 3-(Methylsulfinyl)thiophene0.5 mol% Pd catalystK₂CO₃ / CPME110 °C / 16 h75–92%[5]

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each step—such as degassing to prevent Pd(0) oxidation and the specific order of addition—is explicitly defined.

Protocol A: Suzuki-Miyaura Coupling in Aqueous n-Butanol

This protocol leverages a biphasic solvent system that accelerates the reaction of heteroaryl chlorides while simplifying downstream processing[4].

Reagents:

  • Aryl chloride (1.0 mmol)

  • Thiophene-2-boronic acid (1.2 mmol)

  • Pd precatalyst (e.g., Pd(OAc)₂ / SPhos, 0.5 mol%)

  • KOH (2.0 mmol)

  • Degassed n-butanol (2.0 mL) and Degassed H₂O (2.0 mL)

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, thiophene-2-boronic acid, and the Pd precatalyst.

    • Causality: Loading solids first minimizes the risk of blowing fine powders out of the flask during the subsequent purge cycle.

  • Inert Atmosphere: Seal the tube with a septum and subject it to three cycles of vacuum evacuation and argon backfilling.

  • Solvent Addition: Syringe in the degassed n-butanol and water. Add the KOH base.

    • Validation Check: The biphasic mixture should initially appear heterogeneous. A slight color change (often to pale yellow/orange) indicates the formation of the active Pd(0) species.

  • Reaction: Heat the biphasic mixture to 100 °C under vigorous stirring (1000 rpm) for 2 to 4 hours.

    • Causality: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area where transmetalation occurs.

  • Workup: Cool to room temperature. The phases will separate. Extract the aqueous layer with ethyl acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, hexanes/ethyl acetate).

Protocol B: Phosphine-Free Direct C-H Arylation of Thiophene

This protocol utilizes ultra-low palladium loading (0.2 mol%) without expensive phosphine ligands, making it highly scalable and cost-effective[3].

Reagents:

  • Aryl bromide (1.0 mmol)

  • Thiophene (8.0 mmol) - Acts as both reagent and co-solvent to suppress diarylation.

  • Pd(OAc)₂ (0.002 mmol, 0.2 mol%)

  • KOAc (1.2 mmol)

  • Anhydrous DMAc (5.0 mL)

SchlenkWorkflow Prep 1. Flask Prep Flame-dry & Vacuum Load 2. Load Solids Pd(OAc)2, KOAc, Ar-Br Prep->Load Purge 3. Purge Cycle 3x Vacuum/Argon Load->Purge Solvent 4. Add Liquids Thiophene & DMAc Purge->Solvent React 5. Heat & Stir 130 °C for 20h Solvent->React Quench 6. Workup Remove solvent, Purify React->Quench

Caption: Standard air-free Schlenk workflow required for sensitive Pd-catalyzed cross-coupling reactions.

Step-by-Step Methodology:

  • Solid Loading: In a glovebox or using standard Schlenk techniques, charge a pressure-rated reaction vial with the aryl bromide, KOAc, and Pd(OAc)₂.

    • Causality: KOAc is strictly required over carbonates. The acetate anion acts as a proton shuttle in the Concerted Metalation-Deprotonation (CMD) transition state, lowering the activation energy for C-H bond cleavage[3].

  • Liquid Addition: Add anhydrous DMAc and thiophene via syringe under an argon stream. Seal the vial with a Teflon-lined crimp cap.

    • Causality: An 8-fold excess of thiophene is used to statistically favor mono-arylation at the C2 position over 2,5-diarylation[3].

  • Reaction: Stir the mixture at 130 °C for 20 hours.

    • Validation Check: An aliquot taken at 4 hours should show >50% conversion by GC-MS. If unreacted aryl bromide persists with the formation of palladium black (a dark precipitate), the catalyst has decomposed.

  • Workup: Cool the reaction to room temperature. Remove the DMAc and unreacted thiophene in vacuo (using a rotary evaporator with a high-vacuum pump).

  • Purification: Dissolve the crude residue in dichloromethane, filter through a short pad of Celite to remove palladium residues and salts, and purify by silica gel column chromatography.

Troubleshooting & Optimization Insights

  • Issue: High levels of homocoupling (Ar-Ar or Thiophene-Thiophene).

    • Root Cause: Oxygen ingress leading to oxidative homocoupling, or an imbalance in the transmetalation rate relative to oxidative addition.

    • Solution: Strictly enforce the 3x vacuum/argon purge cycle. In Suzuki couplings, ensure the boronic acid is added in a slight excess (1.2 to 1.5 eq) and consider switching to a more active base (e.g., from K₂CO₃ to KOH or CsF) to accelerate transmetalation.

  • Issue: Catalyst Deactivation (Palladium Black Formation).

    • Root Cause: The Pd(0) intermediate is unstable and aggregates into inactive nanoparticles before oxidative addition can occur. This is common with electron-rich, unactivated thienyl bromides.

    • Solution: Increase the ligand-to-palladium ratio or switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos or a specialized bulky ligand like L1) to stabilize the monomeric Pd(0) species[2].

  • Issue: Poor Regioselectivity in Direct Arylation.

    • Root Cause: Thiophene has two reactive C-H bonds (C2 and C3). While C2 is electronically favored, steric bulk on the aryl halide or the catalyst can push the reaction toward the C3 position.

    • Solution: Utilize directing groups if specific non-C2 functionalization is required (e.g., using a methylsulfinyl group at C3 to direct arylation[5],[6]), or strictly control the temperature, as higher temperatures erode kinetic regioselectivity.

References

  • Jiao, L., et al. (2018). Palladium-Catalyzed Direct C–H Arylation of 3-(Methylsulfinyl)thiophenes. Organic Letters, 20(9), 2522-2525. URL:[Link]

  • Bensaid, S., et al. (2011). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. European Journal of Organic Chemistry, 2011(19), 3526-3534. URL:[Link]

  • Li, M., et al. (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry, 9. URL:[Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 3236-3244. URL:[Link]

  • Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science, 3(3A1). URL:[Link]

Sources

Application

Application Note: Large-Scale Synthesis Considerations for Methyl 3-amino-5-formylthiophene-2-carboxylate

Strategic Overview & Mechanistic Rationale Methyl 3-amino-5-formylthiophene-2-carboxylate is a highly valued bifunctional building block used extensively in the synthesis of thienopyrimidines and targeted inhibitors for...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

Methyl 3-amino-5-formylthiophene-2-carboxylate is a highly valued bifunctional building block used extensively in the synthesis of thienopyrimidines and targeted inhibitors for bacterial and parasitic diseases[1]. Scaling up the synthesis of this compound presents unique chemoselective and regioselective challenges.

A common pitfall in thiophene formylation is the assumption that a standard Vilsmeier-Haack reaction (POCl₃/DMF) can be applied directly. However, the unprotected C3 primary amine is highly nucleophilic. Exposure to the Vilsmeier reagent (chloromethyleniminium ion) results in rapid attack by the amine, forming a stable N,N-dimethylformamidine derivative rather than the desired C5-formylated thiophene.

To bypass this chemoselectivity issue, the synthesis must follow a Protection-Lithiation-Formylation-Deprotection sequence. By temporarily masking the amine, the C5 position—rendered highly acidic by the adjacent sulfur atom—can be selectively deprotonated using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures, followed by an electrophilic quench with anhydrous DMF[2].

ReactionPathway SM Methyl 3-aminothiophene-2-carboxylate Protect Amine Protection (ClCO2Et or Boc2O) SM->Protect Protected Protected Intermediate (C3-NHR) Protect->Protected Blocks Vilsmeier side-reactions Lithiation Directed Lithiation (LDA, THF, -78°C) Protected->Lithiation Anion C5-Lithiated Carbanion (Deep Red Solution) Lithiation->Anion Deprotonation at most acidic site Quench Electrophilic Quench (Anhydrous DMF) Anion->Quench Formylated Protected 5-Formyl Intermediate Quench->Formylated Formyl transfer Deprotect Controlled Deprotection Formylated->Deprotect Product Methyl 3-amino-5-formylthiophene-2-carboxylate Deprotect->Product Yields target

Fig 1: Synthetic workflow and mechanistic pathway for the large-scale C5-formylation.

Scale-Up Considerations & Process Safety

Transitioning this synthesis from the bench to a >1 kg scale requires strict control over thermodynamics and moisture.

The Decarboxylation Trap (Protecting Group Selection)

While tert-butyloxycarbonyl (Boc) is the industry standard for amine protection, its removal typically requires strongly acidic conditions (e.g., TFA or HCl). On scale, subjecting 3-aminothiophene-2-carboxylates to strong acids frequently triggers unwanted decarboxylation at the C2 position, destroying the product[2].

  • Expert Recommendation: Utilize an ethoxycarbonyl protecting group (via ethyl chloroformate) or carefully buffered anhydrous HCl in dioxane to preserve the C2 methyl ester during the final unmasking step[2].

Cryogenic Exotherms

The addition of LDA is highly exothermic. Because heat transfer efficiency decreases drastically in large-scale reactors, the dosing rate must be strictly governed by the internal temperature (T_int). Allowing T_int to rise above -65 °C will cause the lithiated carbanion to attack the C2 methyl ester of neighboring molecules, leading to irreversible polymerization and ring-opening degradation[2].

Quantitative Process Parameters

Table 1: Stoichiometry and Critical Process Parameters for C5-Formylation

Parameter / ReagentTarget ValueTolerance / LimitCausality & Impact
Solvent Moisture (KF) < 30 ppmMax 50 ppmMoisture prematurely protonates the LDA and the C5-carbanion, killing the yield.
LDA (2.0 M in THF) 1.15 eq1.10 – 1.20 eqExcess ensures complete deprotonation; massive excess risks ester attack.
Dosing Temperature -78 °C-80 °C to -65 °CHigher temps lead to ring-opening and decomposition of the carbanion[2].
Anhydrous DMF 3.0 eq2.5 – 3.5 eqLarge excess prevents dimerization and ensures rapid, complete formylation.
IPC Conversion (HPLC) > 98%> 95%Ensures maximum yield before the reaction is quenched with aqueous buffer.

Self-Validating Experimental Protocol

The following protocol details the critical C5-lithiation and formylation of the protected intermediate (Methyl 3-((ethoxycarbonyl)amino)thiophene-2-carboxylate). It is designed as a self-validating system, incorporating visual cues and In-Process Controls (IPCs) to ensure process integrity.

Phase 1: Reactor Preparation and Cryogenic Lithiation
  • System Purge: Flush a jacketed glass-lined reactor with ultra-high purity Argon for 30 minutes.

  • Substrate Charging: Charge the reactor with Methyl 3-((ethoxycarbonyl)amino)thiophene-2-carboxylate (1.0 eq) and anhydrous THF (10 L / kg of substrate).

  • Moisture Validation (IPC 1): Pull a sample for Karl Fischer (KF) titration. Self-Validation: Do not proceed unless H₂O < 50 ppm. If >50 ppm, add molecular sieves or distill solvent.

  • Cooling: Set the chiller fluid to -85 °C and cool the reactor. Self-Validation: Wait until the internal Resistance Temperature Detector (RTD) reads ≤ -78 °C.

  • Base Dosing: Begin dropwise addition of LDA (2.0 M in THF, 1.15 eq) via an addition funnel.

    • Causality: THF effectively solvates the lithium cation, breaking up LDA aggregates and maximizing its kinetic basicity for rapid deprotonation.

    • Self-Validation: A distinct color transition from pale yellow to a deep red/orange must be observed. This visual cue confirms the formation of the C5-lithiated species. If the solution remains pale, the LDA titer has degraded; halt the reaction and titrate the base. Maintain T_int ≤ -65 °C during addition.

Phase 2: Electrophilic Quench (Formylation)
  • Aging: Stir the deep red solution for 45 minutes at -78 °C to ensure complete deprotonation[2].

  • DMF Quench: Rapidly add anhydrous DMF (3.0 eq) while maintaining T_int below -65 °C.

    • Self-Validation: The deep red color will rapidly dissipate to a light yellow or orange, visually confirming that the electrophilic quench of the carbanion has occurred.

  • Warming & IPC (IPC 2): Allow the reaction to stir for 1 hour, slowly warming to -50 °C. Pull a sample for HPLC analysis. Self-Validation: Proceed to workup only when HPLC shows >95% conversion of the starting material.

Phase 3: Workup and Isolation
  • Aqueous Quench: Quench the reaction by adding a cold saturated aqueous NH₄Cl solution (5 L / kg) directly into the reactor at -50 °C.

    • Causality: NH₄Cl provides a mild proton source to neutralize excess LDA and lithium alkoxides without creating highly acidic conditions that could prematurely cleave the protecting group or ester.

  • Phase Separation: Allow the mixture to warm to 20 °C. Separate the organic (THF) layer. Extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Dry the combined organics over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude Methyl 3-((ethoxycarbonyl)amino)-5-formylthiophene-2-carboxylate can be recrystallized from methanol or advanced directly to the deprotection stage depending on purity requirements[2].

References

  • EVALUATION OF AROMATIC 6-SUBSTITUTED THIENOPYRIMIDINES AS SCAFFOLDS AGAINST PARASITES THAT CAUSE TRYPANOSOMIASIS, LEISHMANIASIS, AND MALARIA Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of Methyl 3-amino-5-formylthiophene-2-carboxylate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic challenges associated with Methyl 3-amino-5-formylthi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic challenges associated with Methyl 3-amino-5-formylthiophene-2-carboxylate .

This molecule is a highly valued building block in medicinal chemistry, particularly for the synthesis of bioactive thienopyrimidines[1][2]. However, synthesizing it directly via formylation of methyl 3-aminothiophene-2-carboxylate often results in poor yields due to the competing nucleophilicity of the unprotected primary amine. To achieve optimal yields, a three-step sequence—Protection, Vilsmeier-Haack Formylation, and Deprotection—is strictly required.

I. Mechanistic Pathway & Visualization

To prevent N-formylation and direct the electrophilic aromatic substitution exclusively to the C5 position, the 3-amino group must be temporarily masked[3]. The workflow below outlines the validated mechanistic pathway.

SynthesisWorkflow SM Methyl 3-aminothiophene- 2-carboxylate (Starting Material) Prot Step 1: N-Protection (Ac2O, Et3N, DCM) SM->Prot Int1 Methyl 3-acetamido- thiophene-2-carboxylate Prot->Int1 Blocks N-nucleophilicity VH Step 2: Vilsmeier-Haack (POCl3, DMF, 60°C) Int1->VH Int2 Iminium Salt Intermediate VH->Int2 Electrophilic Aromatic Substitution at C5 Hydro Aqueous Hydrolysis (Ice + NaOAc) Int2->Hydro Int3 Methyl 3-acetamido-5-formyl- thiophene-2-carboxylate Hydro->Int3 Liberates Aldehyde Deprot Step 3: Deprotection (HCl / MeOH, Reflux) Int3->Deprot Product Methyl 3-amino-5-formyl- thiophene-2-carboxylate (Target Product) Deprot->Product Restores Amine

Figure 1: Mechanistic workflow for the synthesis of Methyl 3-amino-5-formylthiophene-2-carboxylate.

II. Self-Validating Experimental Protocols

The following methodologies are engineered with built-in In-Process Controls (IPCs) to ensure each step is a self-validating system.

Protocol 1: N-Protection (Acetylation)

Causality: The free primary amine is highly nucleophilic and will react with the Vilsmeier reagent to form complex amidine mixtures. Acetylation reduces nitrogen's nucleophilicity while maintaining a mesomeric (+M) electron-donating effect that activates the thiophene ring for subsequent formylation.

  • Reaction: Dissolve Methyl 3-aminothiophene-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM). Add Triethylamine (1.5 eq) and cool the flask to 0°C under N₂.

  • Addition: Dropwise add Acetic Anhydride (1.2 eq). Warm to room temperature and stir for 2 hours.

  • Validation (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material will disappear. Crucially, the new product spot must test negative with a Ninhydrin stain, confirming the primary amine is fully masked.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield the N-acetyl intermediate.

Protocol 2: Vilsmeier-Haack Formylation

Causality: The Vilsmeier-Haack reaction relies on the in situ generation of a chloroiminium ion from POCl₃ and DMF[4]. Because the C2 position is blocked by the ester, the electrophile strictly attacks the highly activated C5 position[3].

  • Reagent Generation: Cool anhydrous DMF (3.0 eq) to 0°C. Dropwise add POCl₃ (2.5 eq) at a rate that maintains the internal temperature below 5°C. Stir for 30 minutes.

  • Substitution: Dissolve the N-acetyl intermediate (1.0 eq) in a minimum volume of DMF and add it to the active Vilsmeier reagent. Heat the mixture to 60°C for 4 hours.

  • Hydrolysis (Critical): The initial product is a stable iminium salt[5]. Pour the hot reaction mixture onto crushed ice containing Sodium Acetate (NaOAc) with vigorous stirring.

  • Validation (IPC): TLC will reveal a new UV-active spot. Spray the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH); an immediate yellow/orange precipitate confirms the successful liberation of the aldehyde.

Protocol 3: Selective Deprotection

Causality: Using aqueous base (NaOH/KOH) to remove the acetyl group will inevitably hydrolyze the C2 methyl ester. We utilize acidic methanolysis to leverage Le Chatelier's principle: the vast excess of methanol drives the solvolysis of the amide while suppressing ester hydrolysis.

  • Reaction: Dissolve the formylated intermediate in anhydrous Methanol. Add 2M HCl in Methanol (5.0 eq).

  • Execution: Reflux for 4–6 hours.

  • Validation (IPC): LC-MS must show a mass shift of -42 Da (loss of the acetyl group). The final product spot on TLC will once again stain positive with Ninhydrin.

  • Workup: Cool to 0°C, carefully neutralize with solid NaHCO₃, filter, and concentrate. Purify via recrystallization or column chromatography.

III. Yield Optimization Data

The formylation step is the most sensitive to parameter fluctuations. Table 1 summarizes the quantitative optimization of the Vilsmeier-Haack step to maximize the yield of the C5-formyl intermediate.

Table 1: Optimization of Vilsmeier-Haack Formylation Conditions

POCl₃ (equiv)DMF (equiv)Temp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
1.21.5251241%Incomplete conversion; electrophile starved.
2.02.560488%Optimal conditions ; clean conversion.
2.53.080372%Minor tar formation; slight thermal degradation.
4.05.0100235%Severe polymerization and product decomposition.

IV. Diagnostic Q&A (Troubleshooting FAQs)

Q1: Why is my overall yield dropping significantly during the formylation workup? A: The most common failure point is incomplete hydrolysis of the iminium salt intermediate[4]. If you extract the reaction mixture too quickly after quenching, the unhydrolyzed iminium salt remains in the aqueous layer and is discarded. Solution: Ensure the reaction is poured onto ice containing a mild base like Sodium Acetate (NaOAc) to buffer the HCl generated, and stir vigorously for at least 1–2 hours at room temperature before performing the organic extraction.

Q2: I am observing a mixture of regioisomers during formylation. How do I fix this? A: If you are observing formylation at the C4 position, your thiophene ring is likely experiencing steric hindrance or electronic deactivation. Ensure your protecting group is not excessively bulky (e.g., avoid Trityl groups; stick to Acetyl or Boc). The +M effect of the 3-acetamido group strongly directs the incoming Vilsmeier reagent to the para-equivalent C5 position[3].

Q3: My Vilsmeier reagent generation is violently exothermic and turns black immediately. What went wrong? A: You likely added POCl₃ to DMF at room temperature or added it too quickly. The formation of the chloroiminium ion is highly exothermic. Solution: You must pre-cool the DMF to 0°C and add the POCl₃ dropwise over 15–30 minutes. The resulting Vilsmeier complex should be a pale yellow to orange viscous liquid, not black.

Q4: During deprotection, I am losing the C2 methyl ester. How can I prevent this? A: Saponification of the C2 methyl ester is a rapid side reaction under basic conditions. If you must use a base instead of the recommended acidic methanolysis (Protocol 3), strictly use anhydrous K₂CO₃ in Methanol at room temperature, and monitor the reaction hourly via LC-MS to prevent over-hydrolysis.

V. References

  • Zeitschrift für Naturforschung B. Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Retrieved from:[Link]

  • RSC Advances. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from:[Link]

  • National Institutes of Health (PMC). EVALUATION OF AROMATIC 6-SUBSTITUTED THIENOPYRIMIDINES AS SCAFFOLDS AGAINST PARASITES THAT CAUSE TRYPANOSOMIASIS, LEISHMANIASIS, AND MALARIA. Retrieved from:[Link]

  • Google Patents. US8354528B2 - Process for making thienopyrimidine compounds. Retrieved from:

Sources

Optimization

Technical Support Center: Purification of Crude Methyl 3-amino-5-formylthiophene-2-carboxylate

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that highly functionalized thiophenes—particularly those synthesized via modified Gewald reactions or Vilsm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that highly functionalized thiophenes—particularly those synthesized via modified Gewald reactions or Vilsmeier-Haack formylations—present unique stability and purification challenges[1].

Methyl 3-amino-5-formylthiophene-2-carboxylate is a highly reactive bifunctional building block. It contains an electron-donating primary amine (-NH₂) at position 3 and a highly reactive, electron-withdrawing formyl group (-CHO) at position 5. This specific electronic push-pull system, combined with the proximity of these functional groups, makes the crude product highly susceptible to autoxidation, intermolecular condensation, and silica-catalyzed degradation[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure you isolate this compound with >98% purity.

Purification Decision Workflow

The structural vulnerabilities of this molecule dictate that standard purification methods will often fail or result in catastrophic yield loss. The following decision tree outlines the optimal path for isolating the target compound based on initial purity assessments.

PurificationWorkflow Start Crude Methyl 3-amino-5- formylthiophene-2-carboxylate Assess Assess Purity via TLC/NMR (Identify Impurity Profile) Start->Assess Trituration Cold Trituration (Remove non-polar organics) Assess->Trituration Decision Purity > 85%? Trituration->Decision Recryst Inert-Atmosphere Recrystallization Decision->Recryst Yes Chromato TEA-Deactivated Silica Chromatography Decision->Chromato No Pure Pure Target Compound (Store at -20°C under Ar) Recryst->Pure Chromato->Pure

Decision tree for the purification of reactive aminothiophene derivatives.

Troubleshooting & FAQs

Q1: Why does my crude product turn into an insoluble dark mass upon heating or prolonged storage? The Causality: The molecule contains both a primary amine and a reactive aldehyde. Under thermal stress, or when concentrated, the 3-amino group of one molecule attacks the 5-formyl group of another. This intermolecular Schiff base (imine) condensation leads to rapid oligomerization and polymerization. The Solution: Never expose the crude mixture to temperatures exceeding 40 °C during solvent evaporation. Always store the crude and purified material under an inert atmosphere (Argon) at -20 °C to kinetically halt this condensation pathway.

Q2: I am experiencing severe streaking and low mass recovery during silica gel column chromatography. How can I resolve this? The Causality: Standard silica gel contains acidic silanol groups. This acidity causes strong hydrogen bonding with the basic 3-amino group (leading to streaking) and actively catalyzes the intermolecular imine formation directly on the column, permanently trapping your compound as an insoluble polymer[3]. The Solution: You must neutralize the stationary phase. Deactivate the silica gel by pre-flushing the column with 1–2% Triethylamine (TEA) in your mobile phase[2]. This blocks the acidic sites, ensuring sharp elution bands and preventing acid-catalyzed degradation.

Q3: The NMR of my purified product shows a broad peak around 10–11 ppm and a proportional loss of the formyl proton (~9.8 ppm). What happened? The Causality: The 5-formyl group is highly susceptible to autoxidation in the presence of atmospheric oxygen, converting into the corresponding 5-carboxylic acid derivative. Aminothiophenes are inherently prone to oxidative degradation[2]. The Solution: Perform all recrystallization and chromatography steps using degassed solvents. If the carboxylic acid impurity is already present, it can be removed via an aqueous workup (washing the organic layer with cold, dilute 5% NaHCO₃) prior to chromatography.

Quantitative Impurity Profiling

Before initiating purification, use the following table to identify your impurities via Thin Layer Chromatography (TLC) and select the appropriate removal strategy.

Impurity TypeOrigin / MechanismTLC R_f (3:7 EtOAc:Hex)Visual / Spectral IdentifierTargeted Removal Strategy
Target Compound N/A0.45 Bright yellow spot (UV 254 nm); Aldehyde singlet ~9.8 ppmN/A
Unreacted Starting Material Incomplete formylation0.65UV active; Absence of -CHO peak in ¹H NMRCold Trituration (Hexane/Et₂O)
5-Carboxylic Acid Autoxidation of formyl group0.10Streaks heavily; Broad -OH peak at 10-11 ppmMild basic aqueous wash
Schiff Base Oligomers Intermolecular condensation0.00 (Baseline)Dark brown/red spot; Insoluble massFiltration prior to chromatography

Self-Validating Experimental Protocols

Protocol A: Chemoselective Amine-Deactivated Chromatography

Use this method if the crude purity is <85% and contains significant organic impurities.

Step 1: Solvent Preparation & Degassing Prepare a mobile phase of Hexane/Ethyl Acetate (Gradient: 9:1 to 7:3). Add 1% (v/v) Triethylamine (TEA) to the mixture. Sparge the solvent system with Argon for 15 minutes to remove dissolved oxygen. Validation Check: Test the pH of the solvent system with indicator paper; it should register as mildly basic (pH ~8-9), confirming sufficient TEA presence to neutralize silica.

Step 2: Column Packing & Deactivation Slurry-pack the column using standard silica gel (100–200 mesh) with the TEA-sparged 9:1 Hexane/EtOAc solvent. Flush the column with at least 3 column volumes (CV) of this solvent. Validation Check: Collect the eluent from the 3rd CV and add a drop of bromocresol green indicator. A blue color confirms the column is fully deactivated and saturated with TEA.

Step 3: Loading and Elution Dissolve the crude product in the minimum amount of dichloromethane (DCM) and load it onto the column. Elute using the gradient. Validation Check (2D-TLC): Spot a fraction containing the product on a TLC plate. Develop it in one direction, rotate 90 degrees, and develop again. If the compound appears as a single spot on the diagonal, no degradation is occurring on the column. If off-diagonal spots appear, the column is not sufficiently deactivated.

Step 4: Concentration Combine the pure fractions and concentrate under reduced pressure using a rotary evaporator. Crucial: Keep the water bath strictly below 35 °C to prevent thermal oligomerization.

Protocol B: Inert-Atmosphere Recrystallization

Use this method if the crude purity is >85% and the primary impurities are minor regioisomers or trace starting materials[3].

Step 1: Dissolution Place the crude solid in a Schlenk flask under an Argon atmosphere. Add a minimal amount of degassed Ethyl Acetate and gently warm to 45 °C until the solid just dissolves. Do not exceed 50 °C.

Step 2: Anti-Solvent Addition Slowly add degassed, cold Hexane (anti-solvent) dropwise while gently swirling the flask until the solution becomes slightly turbid.

Step 3: Controlled Nucleation Remove the flask from the heat source and allow it to cool to room temperature undisturbed. Once crystals begin to form, transfer the flask to a -20 °C freezer for 4 hours to maximize yield. Validation Check: Observe the mother liquor. A dark red or brown tint indicates that the oxidized polymeric impurities have successfully partitioned into the solvent phase, leaving the bright yellow target crystals behind.

Step 4: Isolation Filter the crystals rapidly using a cold sintered glass funnel under a blanket of Argon. Wash the filter cake with ice-cold Hexane. Dry under high vacuum for 2 hours.

References

  • Gewald reaction, Wikipedia. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Formylation of 3-Aminothiophene Esters

Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction 3-Aminothiophene-2-carboxylates are highly versatile, privileged scaffolds used extensively in the synthesis of thienopyridines an...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminothiophene-2-carboxylates are highly versatile, privileged scaffolds used extensively in the synthesis of thienopyridines and thienopyrimidines[1]. However, attempting to functionalize the thiophene core via Vilsmeier-Haack formylation frequently derails due to the competing nucleophilicity of the primary amine. This technical guide addresses the root causes of common side reactions and provides field-validated, self-validating protocols to ensure reproducible C-formylation.

FAQ 1: Why does my Vilsmeier-Haack reaction yield a highly polar, non-aldehydic product instead of the C-formylated thiophene?

Expert Insight (Causality): The Vilsmeier-Haack reagent (a chloroiminium ion generated in situ from POCl₃ and DMF) is a mild electrophile. However, the free primary amine at the C3 position of the thiophene ring acts as a hard, highly accessible nucleophile.

Kinetic N-attack outcompetes the desired thermodynamic C-attack. The amine rapidly reacts with the chloroiminium intermediate to form a stable N,N-dimethylformamidine derivative (-N=CH-N(CH₃)₂). This major side product is highly polar, often streaks on silica gel TLC, and completely stalls the desired electrophilic aromatic substitution at the C5 position[2].

SideReaction Substrate 3-Aminothiophene-2-carboxylate (Free Amine) Vilsmeier Vilsmeier Reagent [CHCl=NMe2]+ Substrate->Vilsmeier POCl3 / DMF Formamidine N,N-Dimethylformamidine (Major Side Product) Vilsmeier->Formamidine Kinetic N-Attack (Unprotected Amine) C_Formyl C5-Formylated Thiophene (Desired Product) Vilsmeier->C_Formyl Thermodynamic C-Attack (Blocked by N-Attack)

Mechanistic bifurcation in the Vilsmeier-Haack formylation of unprotected 3-aminothiophenes.

FAQ 2: How can I definitively differentiate the formamidine side product from the desired C-formylated product?

Trustworthiness (Analytical Validation): Do not rely solely on TLC, as both products exhibit altered polarity compared to the starting material. Instead, utilize the distinct ¹H NMR and Mass Spectrometry (ESI+) signatures summarized below to validate your reaction outcome.

Analytical MetricDesired C5-Formyl ProductN,N-Dimethylformamidine Side Product
¹H NMR (Aldehyde) ~9.50 – 10.20 ppm (1H, s, -CH O)Absent
¹H NMR (Amine/Imine) ~6.50 – 7.00 ppm (2H, br s, -NH₂ )~7.50 – 7.90 ppm (1H, s, -N=CH -N)
¹H NMR (Aliphatic) Standard ester signals~3.00 – 3.15 ppm (6H, s, -N(CH₃ )₂)
Mass Spec (ESI+) [M+H]⁺ matches target exact mass[M+H]⁺ is Target Mass + 55 Da

FAQ 3: What is the recommended, self-validating protocol to successfully C-formylate this substrate?

Expert Insight (Workflow Optimization): To direct the electrophile exclusively to the C5 position, the C3 amine must be temporarily masked. Acetylation is the industry standard because it reduces the nitrogen's nucleophilicity via resonance with the carbonyl, while still acting as a moderate electron-donating group (EDG) to activate the thiophene ring for C-formylation[3].

Protocol Step1 1. Amine Protection Ac2O, Pyridine, 25°C Step2 2. Vilsmeier-Haack Formylation POCl3, DMF, 0°C to 65°C Step1->Step2 Blocks N-Attack Step3 3. Quench & Hydrolysis Ice/NaOAc (pH 7) Step2->Step3 Generates Aldehyde Step4 4. Amine Deprotection HCl/EtOH, Reflux Step3->Step4 Restores Amine

Validated experimental workflow for the C-formylation of 3-aminothiophene esters.

Step-by-Step Methodology:
  • N-Acetylation: Dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (2.0 eq) and acetic anhydride (1.5 eq). Stir at 25°C for 2 hours.

    • Self-Validation: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting material. Wash the organic layer with 1M HCl to remove residual pyridine, dry over MgSO₄, and concentrate.

  • Vilsmeier-Haack Formylation: Cool anhydrous DMF (3.0 eq) to 0°C under N₂. Dropwise add POCl₃ (2.5 eq). Stir for 30 minutes to pre-form the Vilsmeier reagent. Add the N-acetylated intermediate (1.0 eq) dissolved in a minimal volume of DMF. Heat the reaction to 65°C for 4–6 hours.

    • Causality: Heating is strictly required because the acetamido group is less activating than a free amine, and the C2-ester is strongly electron-withdrawing[3].

  • Quench & Hydrolysis: Pour the reaction mixture over crushed ice and neutralize with saturated aqueous Sodium Acetate (NaOAc) until pH 7 is reached.

    • Expert Insight: NaOAc is heavily preferred over NaOH to prevent premature saponification of the C2-ester. Extract the aqueous layer with EtOAc, wash with brine, dry, and concentrate.

  • Deprotection: Reflux the crude intermediate in 2M HCl/Ethanol (1:1 v/v) for 4 hours to cleave the acetyl group. Neutralize with saturated NaHCO₃ and extract with EtOAc to yield the desired 3-amino-5-formylthiophene-2-carboxylate.

FAQ 4: I attempted a downstream reaction with urea, but my thiophene degraded into an insoluble precipitate. What happened?

Expert Insight (Advanced Side Reactions): Your thiophene did not degrade; it cyclized. 3-Aminothiophene-2-carboxylates are perfectly primed for pyrimidine annulation. If you expose the substrate to urea or formamidine acetate at elevated temperatures (e.g., >150°C), the adjacent amine and ester groups will undergo condensation and cyclization to form a highly insoluble thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione[4],[5].

While this is a highly valuable, documented synthetic route for generating thienopyrimidines, it acts as a terminal side reaction if your actual goal was simple functionalization of the amine or ester independently. To avoid this, ensure any downstream amine functionalization (like Schiff base formation) is conducted at mild temperatures (<80°C) without bifunctional condensing agents.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with Methyl 3-amino-5-formylthiophene-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals overcome the specific physicochemical hur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals overcome the specific physicochemical hurdles associated with Methyl 3-amino-5-formylthiophene-2-carboxylate (CAS: 946605-33-0) .

Rather than simply listing solvents, this guide explains the causality behind the compound's behavior and provides self-validating protocols to ensure your experimental workflows remain uninterrupted.

Workflow Diagnostics

Before modifying your protocol, use the decision tree below to identify the optimal solubility strategy based on your downstream application.

G Node1 Methyl 3-amino-5-formylthiophene-2-carboxylate Solubility Issue Node2 Determine Target Application Node1->Node2 Node3 Analytical / NMR Node2->Node3 Node4 Organic Synthesis Node2->Node4 Node5 Biological Assays Node2->Node5 Node6 Use DMSO-d6 or DMF-d7 (Disrupts H-bonding) Node3->Node6 Node7 Use Polar Aprotic Solvents (DMF, DMAc, NMP) Node4->Node7 Node8 Prepare DMSO Stock Dilute in Buffer + Tween-80 Node5->Node8 Node9 Transient Protection (N-Boc or Acetal) Node7->Node9 If still insoluble

Workflow for resolving solubility issues of Methyl 3-amino-5-formylthiophene-2-carboxylate.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why does Methyl 3-amino-5-formylthiophene-2-carboxylate resist dissolution in standard organic solvents like dichloromethane or ethyl acetate?

The Causality: The insolubility of this compound is not due to high molecular weight, but rather its high crystal lattice energy driven by intermolecular forces. The molecule possesses a highly functionalized, planar thiophene core. The primary amine at the C3 position acts as a strong hydrogen-bond donor, while the ester at C2 and the formyl group at C5 act as potent hydrogen-bond acceptors. This arrangement facilitates a robust intermolecular hydrogen-bonding network and high 1[1]. Solvents with low dielectric constants lack the solvation energy required to disrupt these forces, a common behavior observed in2[2].

Q2: Which solvent systems provide the best solubility for routine synthesis and analytical characterization?

The Causality: To dissolve the compound, the solvent must actively outcompete the intrinsic intermolecular hydrogen bonding. Polar aprotic solvents with high dipole moments and strong hydrogen-bond acceptor properties are required to break the lattice.

Quantitative Solubility Profile: | Solvent | Dielectric Constant ( ϵ ) | H-Bonding Capability | Observed Solubility Profile | Recommended Application | | :--- | :--- | :--- | :--- | :--- | | Hexane / Heptane | ~1.9 | None | Insoluble | Anti-solvent for precipitation | | Dichloromethane | 8.9 | Poor | Very Slightly Soluble | Not recommended | | Tetrahydrofuran | 7.5 | Moderate Acceptor | Slightly Soluble (requires heat)| Grignard / Reductions | | Methanol | 32.7 | Strong Donor/Acceptor | Moderately Soluble | Washing filter cakes | | Dimethylformamide | 36.7 | Strong Acceptor | Highly Soluble | General organic synthesis | | Dimethyl Sulfoxide | 46.7 | Strong Acceptor | Highly Soluble | NMR, Bioassay stock solutions|

Q3: My downstream reaction requires a non-polar solvent (e.g., for a specific C5-formyl functionalization). How can I overcome the solubility barrier?

The Causality: If you cannot change the solvent, you must temporarily alter the molecule. By masking the C3 primary amine with a bulky, lipophilic protecting group (such as a tert-butyloxycarbonyl or Boc group), you eliminate the primary hydrogen-bond donor and introduce steric bulk that disrupts π−π stacking. This transient modification dramatically increases solubility in non-polar solvents.

Protocol 1: Transient N-Boc Protection for Enhanced Lipophilicity

  • Step 1: Charge a flame-dried round-bottom flask with Methyl 3-amino-5-formylthiophene-2-carboxylate (1.0 eq) and anhydrous THF to achieve a 0.2 M suspension.

  • Step 2: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) as an acyl transfer catalyst.

  • Step 3: Slowly add Di-tert-butyl dicarbonate (Boc 2​ O, 1.2 eq) dissolved in a minimal volume of THF.

  • Step 4: Stir the reaction mixture at 40 °C for 4–6 hours.

  • Step 5 (Self-Validation): Monitor the reaction visually and via TLC (Hexane:EtOAc 7:3). The successful disruption of the crystal lattice is visually confirmed as the cloudy suspension transitions to a clear, homogeneous solution. The highly polar starting material (low Rf​ ) will be completely consumed, replaced by a highly mobile Boc-protected product ( Rf​ ~0.6).

  • Step 6: Concentrate under reduced pressure and purify via standard silica gel chromatography.

Q4: How do I formulate this compound for in vitro biological assays without causing precipitation?

The Causality: Aqueous environments force lipophilic, planar molecules to aggregate due to the hydrophobic effect. When evaluating these compounds in biological systems, their lipophilicity and hydrogen-bonding capabilities must be carefully managed to ensure bioavailability and target binding, such as in the design of thiophene-based3[3]. You must use a co-solvent strategy combined with a complexing agent to keep the molecule dispersed.

Protocol 2: Preparation of Aqueous Formulations for Bioassays

  • Step 1: Weigh the required mass of the compound and dissolve it entirely in 100% cell-culture grade DMSO to create a concentrated 50 mM stock solution. Vortex and sonicate for 5 minutes until optically clear.

  • Step 2: Prepare the aqueous assay buffer supplemented with a solubilizing agent (e.g., 0.1% Tween-80 or 5% Hydroxypropyl- β -cyclodextrin).

  • Step 3: Dropwise, add the DMSO stock to the vigorously stirring aqueous buffer to reach the desired working concentration. Ensure the final DMSO concentration remains 1% v/v to prevent solvent-induced cytotoxicity.

  • Step 4 (Self-Validation): Measure the optical density of the final formulation at 600 nm (OD 600​ ) against a blank buffer. An OD 600​ > 0.05 indicates compound aggregation or micro-precipitation. If observed, increase the cyclodextrin concentration or gently warm the solution to 37 °C prior to cellular application.

References
  • Synthesis and Conformational Analysis of N-Aromatic Acetamides Bearing Thiophene: Effect of Intramolecular Chalcogen–Chalcogen Interaction on Amide Conformational Stability | The Journal of Organic Chemistry - ACS Publications | 1

  • Properties of Thiophene Derivatives and Solubility | ResearchGate | 2

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors | Taylor & Francis | 3

Sources

Troubleshooting

Technical Support Center: Gewald Synthesis Optimization &amp; Troubleshooting

Welcome to the Gewald Synthesis Technical Support Center. The Gewald multicomponent reaction (MCR) is the premier synthetic route for accessing highly substituted 2-aminothiophenes—privileged scaffolds critical to drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Gewald Synthesis Technical Support Center. The Gewald multicomponent reaction (MCR) is the premier synthetic route for accessing highly substituted 2-aminothiophenes—privileged scaffolds critical to drug discovery and materials science. Despite its operational simplicity, achieving high yields requires precise thermodynamic and kinetic control over the Knoevenagel-Cope condensation, sulfur activation, and cyclization cascades.

This guide provides mechanistic insights, self-validating experimental protocols, and troubleshooting logic to help you optimize your reaction conditions.

Mechanistic Workflow & Causality

Understanding the reaction mechanism is the foundation of effective troubleshooting. Recent Density Functional Theory (DFT) calculations have elucidated the precise pathway of the one-pot Gewald reaction[1]. The reaction does not proceed via a simultaneous multi-molecule collision; rather, it is a highly ordered sequence.

GewaldMechanism Ketone Ketone / Aldehyde + Active Nitrile Knoevenagel Knoevenagel-Cope Condensation Ketone->Knoevenagel Base catalyst Alkene α,β-Unsaturated Nitrile Intermediate Knoevenagel->Alkene -H2O Deprotonation Deprotonation by Base (e.g., Morpholine) Alkene->Deprotonation SulfurAttack Nucleophilic Attack on S8 Ring Deprotonation->SulfurAttack Allylic Anion Polysulfide Polysulfide Intermediate SulfurAttack->Polysulfide Cyclization Cyclization & Protonation Polysulfide->Cyclization Intramolecular attack Product 2-Aminothiophene Derivative Cyclization->Product

Caption: Mechanistic pathway of the one-pot Gewald synthesis of 2-aminothiophenes.

Causality in the Mechanism:

  • Knoevenagel-Cope Condensation: The reaction is initiated by the condensation of a carbonyl compound with an active methylene compound (e.g., malononitrile)[1]. This step forms an α,β -unsaturated nitrile intermediate[2].

  • Sulfur Activation: Deprotonation of the intermediate by the amine base generates an allylic anion, which executes a nucleophilic attack to open the elemental sulfur ( S8​ ) ring[1].

  • Cyclization: The resulting polysulfide intermediate undergoes intramolecular cyclization and protonation to yield the final 2-aminothiophene[1].

Self-Validating Experimental Protocols
Protocol A: Standard One-Pot Gewald Synthesis (Version II)

Ideal for standard aliphatic and unhindered ketones.

Step 1: Knoevenagel Initiation

  • Action: To a solution of the carbonyl compound (1.0 mmol) and the active methylene nitrile (1.0 mmol) in ethanol (10 mL), add morpholine (1.1 mmol)[2].

  • Validation: Stir at room temperature for 10–15 minutes. Self-Validation Check: Spot the reaction on a TLC plate. You should observe the disappearance of the starting materials and the formation of a new UV-active spot corresponding to the α,β -unsaturated nitrile.

  • Causality: Staggering the addition of sulfur ensures the Knoevenagel condensation completes first. If sulfur is added immediately, it can participate in off-target redox reactions, halting the cascade[2].

Step 2: Sulfur Addition & Cyclization

  • Action: Add elemental sulfur (1.1 mmol) to the mixture and heat to 50–70 °C[2].

  • Validation: Monitor by TLC until the intermediate spot is consumed. The solution typically darkens.

  • Causality: While some reactions proceed at room temperature, heating is often required to overcome the ~25.4 kcal/mol activation barrier for the nucleophilic opening of the S8​ ring[1]. Ethanol is chosen as the solvent because its protic nature facilitates the crucial proton-transfer steps during cyclization[1].

Step 3: Isolation

  • Action: Cool to room temperature, pour into ice-cold water, and collect the precipitate via filtration[2].

Protocol B: Microwave-Assisted Synthesis

Ideal for sluggish substrates or sterically hindered aryl ketones.

Step 1: Reagent Mixing

  • Action: Combine the carbonyl (1.0 mmol), active nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1.0 mmol) in DMF (3 mL)[3].

  • Causality: DMF is utilized because of its high dielectric constant, making it an excellent microwave absorber[2]. Pyrrolidine has been empirically proven to outperform morpholine and other bases under microwave irradiation[3].

Step 2: Microwave Irradiation

  • Action: Irradiate the mixture at 50 °C for 30 minutes[3].

  • Validation: TLC should show complete conversion. Pour into water to precipitate the product.

  • Causality: Microwave heating provides rapid, uniform energy distribution, drastically reducing reaction times from hours to minutes while minimizing the thermal degradation (tar formation) common in prolonged conventional heating[3].

Troubleshooting & Optimization FAQs

Troubleshooting Issue Issue: Low Yield or No Product CheckAlkene Is α,β-unsaturated nitrile formed? Issue->CheckAlkene NoAlkene Optimize Knoevenagel: Increase Base/Temp CheckAlkene->NoAlkene No YesAlkene Check Sulfur Addition & Cyclization CheckAlkene->YesAlkene Yes Tar Tar/Byproducts Formed? YesAlkene->Tar ReduceTemp Reduce Temp or Change Solvent Tar->ReduceTemp Yes Sluggish Reaction Sluggish? Tar->Sluggish No Microwave Use Microwave or Ball Milling Sluggish->Microwave Yes

Caption: Troubleshooting decision tree for optimizing Gewald synthesis yields.

Q1: My reaction is not proceeding, or the yield is extremely low. Where should I start? A1: The most critical failure point is the initial Knoevenagel condensation[2]. If the α,β -unsaturated nitrile does not form, cyclization is impossible. Solution: Verify the quality of your starting materials. Active methylene nitriles (like ethyl cyanoacetate) degrade over time; use freshly distilled or purified reagents[2].

Q2: I've confirmed the initial condensation works, but my overall yield is still poor. What's next? A2: If the intermediate forms but the final product does not, the issue lies in the sulfur addition. Dimerization of the α,β -unsaturated nitrile intermediate frequently competes with sulfur cyclization[4]. Solution: Adjust the temperature or modify the rate of reagent addition. Switching to a more polar protic solvent can also stabilize the transition states required for polysulfide decomposition[2].

Q3: Can I optimize the reaction to avoid stoichiometric amounts of toxic liquid amines? A3: Yes. Recent methodologies have introduced catalytic approaches:

  • Conjugate Acid-Base Catalysis: Piperidinium borate can be used at a 20 mol% loading. It acts as a highly efficient, recyclable conjugate acid-base pair, yielding up to 96% conversion in 20 minutes at 100 °C[5].

  • Mechanochemistry (Ball Milling): Under solvent-free high-speed ball milling conditions, the protonation step can utilize the conjugate acid of morpholine, making the reaction truly catalytic in base[6].

Q4: How do I select the optimal temperature? A4: Temperature must be carefully balanced. Too low, and the S8​ ring will not open[1]. Too high, and side reactions dominate. For conventional heating, 40–70 °C is standard[2]. Under microwave conditions in DMF, 50 °C has been identified as the optimal sweet spot, outperforming both room temperature and boiling conditions[3].

Quantitative Data Summaries

To assist in your optimization screening, the following tables summarize comparative data for base, solvent, and temperature selections.

Table 1: Optimization of Microwave-Assisted Gewald Synthesis (Model Reaction) Conditions: Butyraldehyde, methyl cyanoacetate, sulfur, 30 min irradiation[3].

Parameter TestedVariableYield (%)Observational Note
Base Screening (in DMF, 50 °C)Pyrrolidine92% Optimal base for microwave conditions.
Conventional Amines (e.g., Et 3​ N, Piperidine)< 92%Lower efficiency compared to pyrrolidine.
Solvent Screening (with Pyrrolidine, 50 °C)DMF92% Superior microwave absorption profile.
EtOH, DMSO, MeCNLowerSuboptimal heating profiles or solubility.
Temperature (in DMF with Pyrrolidine)25 °C92%Good, but slightly slower kinetics.
50 °C95% Optimal thermal sweet spot.
100 °C88%Yield drops due to thermal degradation/byproducts.
Heating Method (50 °C)Microwave95% Rapid, uniform heating limits side reactions.
Conventional Oil Bath47%Sluggish reaction, higher byproduct formation.

Table 2: Performance of Recyclable Piperidinium Borate Catalyst Conditions: 20 mol% catalyst loading, 100 °C[5].

Solvent SystemReaction TimeYield (%)Catalyst Recyclability
Ethanol (EtOH)30 min86% Excellent (Aqueous layer reusable for 4 cycles)
Methanol (MeOH)85 min82%Good
Water ( H2​O )150 min68%Poor solubility of organic substrates limits yield
References
  • Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes - Benchchem. 2

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. 6

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate - Thieme. 5

  • Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions - Clockss / Heterocycles. 3

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - ACS Publications. 1

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur (Preprint) - ChemRxiv.4

Sources

Optimization

Scaling up the synthesis of Methyl 3-amino-5-formylthiophene-2-carboxylate

Technical Support Center: Scaling Up the Synthesis of Methyl 3-amino-5-formylthiophene-2-carboxylate Executive Overview Methyl 3-amino-5-formylthiophene-2-carboxylate (CAS: 946605-33-0) is a highly valued heterocyclic bu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling Up the Synthesis of Methyl 3-amino-5-formylthiophene-2-carboxylate

Executive Overview

Methyl 3-amino-5-formylthiophene-2-carboxylate (CAS: 946605-33-0) is a highly valued heterocyclic building block, predominantly utilized in the synthesis of complex thienopyrimidine scaffolds for drug discovery[1]. Scaling up its synthesis presents unique challenges, particularly concerning regioselectivity, cryogenic temperature control, and the preservation of sensitive functional groups (the primary amine and the methyl ester). This guide provides a self-validating, field-proven methodology to transition this synthesis from bench to kilo-scale seamlessly.

Process Workflow & Mechanistic Pathway

To avoid the side reactions inherent to direct Vilsmeier-Haack formylation (which can convert the unprotected primary amine into an N,N-dimethylformimidamide derivative), the optimal scalable route employs a Protection-Lithiation-Deprotection strategy[2].

Workflow SM Starting Material Methyl 3-aminothiophene-2-carboxylate Step1 Step 1: Amine Protection Reagents: Boc2O, DMAP, THF Purpose: Prevent side reactions SM->Step1 Int1 Intermediate 1 Methyl 3-(Boc-amino)thiophene-2-carboxylate Step1->Int1 Step2 Step 2: Directed Lithiation & Formylation Reagents: LDA (-78°C), then DMF Purpose: Regioselective C5 formylation Int1->Step2 Int2 Intermediate 2 Methyl 3-(Boc-amino)-5-formylthiophene-2-carboxylate Step2->Int2 Step3 Step 3: Acidic Deprotection Reagents: 4M HCl in Dioxane Purpose: Cleave Boc, preserve methyl ester Int2->Step3 Product Target Compound Methyl 3-amino-5-formylthiophene-2-carboxylate Step3->Product

Fig 1: Three-step scalable synthetic workflow for Methyl 3-amino-5-formylthiophene-2-carboxylate.

Troubleshooting Guides & FAQs

Q1: Why does the formylation step require >2 equivalents of LDA, and why can't we use n-BuLi directly? A: The protected intermediate contains an acidic carbamate (Boc) N-H proton. During the reaction, the first equivalent of Lithium Diisopropylamide (LDA) deprotonates the N-H to form a nitrogen anion. The second equivalent deprotonates the C5 position of the thiophene ring to form the reactive dianion[2]. A slight excess (e.g., 2.5–3.0 eq) ensures complete conversion. Mechanistic Caution: n-BuLi cannot be used directly because it is highly nucleophilic and will readily attack the C2 methyl ester, leading to ketone byproducts or ester cleavage. LDA, being sterically hindered and non-nucleophilic, acts strictly as a base, preserving the ester.

Q2: During the DMF quench, my yield drops significantly and I observe unreacted starting material. How can I optimize this at scale? A: This is typically caused by premature quenching or inadequate mixing of the highly viscous dianion intermediate at cryogenic temperatures (-78 °C). At scale, heat transfer is slower. Ensure the dianion is aged for at least 45–60 minutes before adding anhydrous N,N-Dimethylformamide (DMF)[2]. Furthermore, DMF must be added neat and dropwise while strictly maintaining the internal temperature below -65 °C. Allowing the reaction to warm up before the electrophilic quench is complete will cause the intermediate to protonate from trace moisture or solvent.

Q3: How do we selectively deprotect the amine without hydrolyzing the methyl ester? A: Basic hydrolysis (e.g., NaOH/MeOH) will indiscriminately cleave both the Boc group and the target methyl ester, yielding the carboxylic acid. To preserve the methyl ester, anhydrous acidic deprotection is mandatory. Treating the intermediate with 4M anhydrous HCl in dioxane at room temperature cleanly cleaves the Boc group (releasing isobutylene and CO2 gases), leaving the methyl ester completely intact. The cessation of gas evolution serves as a self-validating visual indicator of reaction completion.

Quantitative Data: Scale-Up Parameter Matrix

To ensure reproducibility across different reactor sizes, adhere to the following optimized parameters:

ParameterBench Scale (1–5 g)Pilot/Kilo Scale (1 kg)Mechanistic Rationale
Base Selection LDA (generated in situ)LDA (pre-formed or in situ)Non-nucleophilic base prevents nucleophilic attack on the C2 methyl ester[2].
LDA Equivalents 3.0 eq2.5 - 2.8 eqAccounts for N-H deprotonation (1 eq) and C5 deprotonation (1 eq)[2].
Lithiation Temp -78 °C-75 °C to -65 °CPrevents ring-opening or degradation of the lithiated dianion.
DMF Equivalents 3.5 eq2.0 - 2.5 eqExcess required to drive the electrophilic quench of the viscous dianion[2].
Deprotection Reagent 4M HCl in Dioxane4M HCl in DioxaneAnhydrous acid prevents ester hydrolysis during Boc removal.

Standard Operating Procedure (SOP): Key Experimental Workflows

Step 1: Amine Protection (Boc-ylation)
  • Charge: To a clean, dry reactor under nitrogen, add Methyl 3-aminothiophene-2-carboxylate (1.0 eq) and anhydrous THF (10 vol).

  • Catalyst & Reagent: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) followed by Di-tert-butyl dicarbonate (Boc2O, 1.2 eq) in portions.

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor by TLC or HPLC until the starting material is entirely consumed.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and 0.5M HCl. Wash the organic layer with brine, dry over Na2SO4, and concentrate to afford Methyl 3-(Boc-amino)thiophene-2-carboxylate.

Step 2: Cryogenic Lithiation and Formylation (Critical Step)

Note: This protocol is adapted from established lithiation methodologies for 3-aminothiophene-2-carboxylates[2].

  • LDA Generation: In a secondary vessel under argon, add anhydrous Diisopropylamine (3.0 eq) and THF (5 vol). Cool to -20 °C. Dropwise add n-Butyllithium (2.5M in hexanes, 2.9 eq). Stir for 30 minutes to form LDA.

  • Cryogenic Cooling: Cool the primary reactor containing Methyl 3-(Boc-amino)thiophene-2-carboxylate (1.0 eq) in anhydrous THF (10 vol) to strictly -78 °C.

  • Lithiation: Transfer the freshly prepared LDA solution dropwise into the primary reactor, maintaining the internal temperature below -65 °C. Stir the resulting dianion mixture at -78 °C for 45–60 minutes.

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise, ensuring the temperature does not exceed -65 °C. Stir for an additional 1 hour at -78 °C.

  • Quench: Quench the reaction while still cold by adding a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature, extract with Ethyl Acetate, and purify to yield Methyl 3-(Boc-amino)-5-formylthiophene-2-carboxylate.

Step 3: Acidic Deprotection
  • Reaction: Dissolve the formylated intermediate (1.0 eq) in anhydrous Dichloromethane (DCM, 5 vol). Slowly add 4M HCl in Dioxane (5.0 eq) at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature. Observe the evolution of CO2 gas. Stir until gas evolution ceases and HPLC indicates full deprotection (typically 2–4 hours).

  • Isolation: Concentrate the solvent to dryness. Neutralize the resulting hydrochloride salt with saturated aqueous NaHCO3, extract with DCM, dry, and concentrate to yield the final target: Methyl 3-amino-5-formylthiophene-2-carboxylate .

References

  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety Source: NIH.gov (PubMed Central) URL:[Link]

  • EVALUATION OF AROMATIC 6-SUBSTITUTED THIENOPYRIMIDINES AS SCAFFOLDS AGAINST PARASITES THAT CAUSE TRYPANOSOMIASIS, LEISHMANIASIS, AND MALARIA Source: NIH.gov (PubMed Central) URL:[Link]

Sources

Troubleshooting

Troubleshooting unexpected NMR shifts in thiophene derivatives

Welcome to the technical support center for NMR analysis of thiophene derivatives. This guide is designed for researchers, medicinal chemists, and material scientists who encounter unexpected chemical shifts during their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for NMR analysis of thiophene derivatives. This guide is designed for researchers, medicinal chemists, and material scientists who encounter unexpected chemical shifts during their structural elucidation work. Here, we address common issues in a direct question-and-answer format, providing not just troubleshooting steps but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)
Q1: My thiophene proton signals are significantly shifted from textbook values. What are the most common causes?

Unexpected shifts in thiophene derivatives typically arise from a combination of four key factors:

  • Substituent Effects: The electronic nature (electron-donating or electron-withdrawing) of substituents on the thiophene ring dramatically alters the electron density and, consequently, the chemical shifts of the ring protons and carbons.[1][2][3]

  • Solvent Effects: The choice of NMR solvent can induce significant shifts, particularly when using aromatic solvents like benzene-d₆ or pyridine-d₅. This phenomenon, known as Aromatic Solvent Induced Shift (ASIS), is a primary source of deviation from expected values.[4]

  • Concentration and Aggregation: At higher concentrations, thiophene derivatives, especially those with extended π-systems, can form π-stacked aggregates. This intermolecular interaction creates shielding effects, often resulting in upfield shifts and signal broadening.[5]

  • Temperature: Temperature can influence conformational equilibria, intermolecular hydrogen bonding, and the degree of aggregation, all of which can lead to observable changes in chemical shifts.[5][6]

Q2: Why are the ¹³C NMR shifts of my substituted thiophene so different from the parent thiophene?

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment.[7] For thiophene derivatives, substituent effects are the dominant cause of large variations. Electronegative substituents will generally shift nearby carbon signals downfield (to a higher ppm value).[7] Furthermore, sp² hybridized carbons, like those in the thiophene ring, naturally appear far downfield. The specific position of a substituent and its ability to donate or withdraw electron density through resonance or inductive effects will uniquely influence each carbon in the ring.[8] For unsubstituted thiophene in CDCl₃, the C2/C5 carbons appear around 125.6 ppm and the C3/C4 carbons around 127.4 ppm.[9]

Q3: I see more signals in my ¹H NMR spectrum than I expect for my purified compound. What could they be?

Beyond the possibility of an incorrect structural assignment, extraneous signals often originate from:

  • Residual Solvents: Traces of solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) are very common.[10][11][12]

  • Impurities: Starting materials or by-products from the synthesis may still be present.

  • Water: A broad peak, which can appear over a wide chemical shift range depending on the solvent and temperature, is often due to residual water.

  • Rotamers/Conformational Isomers: If your molecule has restricted bond rotation (e.g., due to bulky substituents), you may be observing distinct signals for different stable conformations that are slowly interconverting on the NMR timescale.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing the root cause of unexpected NMR shifts.

Issue 1: Unpredictable Shifts Due to Substituent Effects

The electronic influence of a substituent on the thiophene ring is the most fundamental factor governing its NMR spectrum. The chemical shifts of the ring protons and carbons are highly sensitive to the distribution of electron density.[1]

Why it Happens:

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -COR decrease the electron density on the ring through inductive and mesomeric (resonance) effects. This "deshields" the nuclei, causing their signals to shift downfield (higher ppm).

  • Electron-Donating Groups (EDGs) like -OR, -NR₂, or alkyl groups increase the electron density on the ring. This "shields" the nuclei, causing their signals to shift upfield (lower ppm).

The effect is position-dependent. For example, a substituent at the C2 position will have the most significant impact on the chemical shifts of H3 and H5.

What to Do:

  • Identify the Substituent's Nature: Classify your substituent(s) as strongly donating, weakly donating, strongly withdrawing, or weakly withdrawing.

  • Compare with Reference Data: Use compiled data tables to predict the expected chemical shifts for your specific substitution pattern. Discrepancies from unsubstituted thiophene are expected and informative.

Data Snapshot: Substituent Effects on Thiophene Chemical Shifts

The following table provides approximate ¹H and ¹³C chemical shifts for representative 3-substituted thiophenes, illustrating the impact of different electronic groups.

CompoundSubstituent TypeH2 (ppm)H4 (ppm)H5 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)
3-Methylthiophene[1]Weak EDG~7.17~6.87~6.86125.3138.4129.9121.0
3-Bromothiophene[1]Weak EWG (Inductive)~7.28~7.06~7.28122.9110.1129.0126.0
3-Methoxythiophene[1]Strong EDG (Resonance)~7.14~6.73~6.21121.7160.0101.4125.8

Data collected in CDCl₃. Values are approximate and can vary.[1]

Issue 2: Drastic Shift Changes with Different NMR Solvents

If you observe a spectrum that is inconsistent with published data, the first parameter to check is the solvent used. Non-polar solutes in aromatic solvents often exhibit shifts to higher fields (upfield). This is a well-documented phenomenon that can be used to your advantage.

Why it Happens: Magnetic Anisotropy and ASIS Aromatic solvents like benzene-d₆ possess a strong ring current. When a solute molecule is dissolved, it tends to associate with the solvent in a specific orientation. Protons located in the shielding cone (above or below the plane of the aromatic solvent ring) will experience a weaker magnetic field and shift upfield . Protons in the deshielding zone (in the plane of the solvent ring) will shift downfield . This is the basis of the Aromatic Solvent Induced Shift (ASIS) effect.[4] Thiophene itself is an aromatic ring and exhibits its own magnetic anisotropy, creating shielding and deshielding zones around the molecule that influence substituent protons.[13][14]

Workflow: Diagnosing Solvent-Induced Shifts

A Unexpected Shifts Observed in Solvent X B Is Solvent X Aromatic? (e.g., C₆D₆, Toluene-d₈, Pyridine-d₅) A->B C Prepare New Sample in a Non-Aromatic Solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) B->C  Yes H Solvent is likely not the primary cause. Proceed to investigate other factors. B->H  No D Acquire New NMR Spectrum C->D E Do Shifts Normalize to Expected Values? D->E F Conclusion: Aromatic Solvent Induced Shift (ASIS) was the Cause. Utilize this effect to resolve overlapping signals. E->F  Yes G Problem Persists. Investigate Other Causes: - Concentration Effects - Temperature - Structural Misassignment E->G  No H->G

Caption: Troubleshooting workflow for identifying solvent-induced NMR shifts.

Experimental Protocol: Solvent Study

  • Baseline Spectrum: Prepare your sample in a standard, non-aromatic solvent (e.g., CDCl₃) at a typical concentration (~5-10 mg/0.6 mL). Acquire the ¹H NMR spectrum.

  • Sample Recovery: Carefully evaporate the solvent in vacuo without heating to avoid degradation.

  • Aromatic Solvent Spectrum: Re-dissolve the exact same sample in an aromatic solvent (e.g., C₆D₆).

  • Analysis: Compare the two spectra. Significant, non-uniform changes in chemical shifts are a clear indication of ASIS. Use this information to help assign protons or resolve signal overlap.[4]

Issue 3: Concentration-Dependent Shifts and Signal Broadening

For many thiophene-based materials, particularly conjugated polymers or molecules with large planar surfaces, NMR spectra can change with concentration.[5]

Why it Happens: π-π Stacking At higher concentrations, planar aromatic molecules like thiophene derivatives tend to self-associate through π-π stacking. In these aggregates, nuclei of one molecule can fall into the shielding cone of a neighboring molecule. This intermolecular shielding causes signals, especially of the aromatic protons, to shift upfield (lower ppm). This process can also lead to significant signal broadening because the molecules are in dynamic exchange between the free (monomeric) and aggregated states.[5]

What to Do:

  • Acquire a Dilute Spectrum: Prepare a new, more dilute sample (e.g., <1 mg/0.6 mL) and re-acquire the spectrum.

  • Compare Spectra: If the signals sharpen and shift downfield towards their expected "monomer" values, concentration-dependent aggregation is the likely cause.

  • Temperature Study: Acquiring spectra at elevated temperatures can sometimes disrupt these weak intermolecular interactions, leading to sharper signals and a shift back towards the monomeric values.

Visualizing Anisotropy in Thiophene

The inherent ring current of the thiophene ring itself creates distinct spatial regions of shielding and deshielding. This is crucial for understanding both intramolecular and intermolecular effects.

cluster_0 Magnetic Anisotropy of the Thiophene Ring Thiophene S Shielding1 Shielding Zone (+) (Upfield Shift) Thiophene->Shielding1 Shielding2 Shielding Zone (+) (Upfield Shift) Thiophene->Shielding2 Deshielding1 Deshielding Zone (-) (Downfield Shift) Thiophene->Deshielding1 Deshielding2 Deshielding Zone (-) (Downfield Shift) Thiophene->Deshielding2

Sources

Optimization

Managing reaction exotherms in the synthesis of Methyl 3-amino-5-formylthiophene-2-carboxylate

Target Molecule: Methyl 3-amino-5-formylthiophene-2-carboxylate Process: Vilsmeier-Haack Formylation Audience: Researchers, Process Chemists, and Drug Development Professionals The synthesis of methyl 3-amino-5-formylthi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Methyl 3-amino-5-formylthiophene-2-carboxylate Process: Vilsmeier-Haack Formylation Audience: Researchers, Process Chemists, and Drug Development Professionals

The synthesis of methyl 3-amino-5-formylthiophene-2-carboxylate relies on the electrophilic aromatic substitution of the thiophene core using the Vilsmeier-Haack (VH) reagent. While highly effective, this methodology presents severe thermal hazards. Both the generation of the chloroiminium intermediate and its subsequent reaction with the electron-rich thiophene substrate are highly exothermic, posing significant thermal runaway risks during scale-up[1].

This technical guide provides causality-driven troubleshooting, thermodynamic data, and self-validating protocols to safely manage these exotherms.

Process Architecture & Exotherm Mapping

The following workflow maps the critical stages of the formylation process, highlighting the points of maximum thermal output.

Workflow DMF N,N-Dimethylformamide (DMF) VH_Reagent Vilsmeier-Haack Reagent (Chloroiminium Ion) DMF->VH_Reagent Dropwise Addition POCl3 Phosphorus Oxychloride (POCl3) POCl3->VH_Reagent T < 5°C, ΔH < 0 Iminium Iminium Salt Intermediate VH_Reagent->Iminium Electrophilic Attack Substrate Methyl 3-aminothiophene- 2-carboxylate Substrate->Iminium T < 15°C, ΔH ≈ -100 kJ/mol Quench Aqueous NaOAc Reverse Quench Iminium->Quench Transfer to Buffer Product Methyl 3-amino-5-formylthiophene- 2-carboxylate Quench->Product pH 5-7, Hydrolysis

Fig 1: Exothermic stages in the Vilsmeier-Haack formylation of methyl 3-aminothiophene-2-carboxylate.

Thermodynamic Data & Hazard Mitigation

To design an inherently safe process, it is critical to understand the quantitative thermal output of each step. The table below summarizes the thermodynamic profile and required engineering controls.

Process StageChemical EventEstimated Enthalpy (ΔH)Primary HazardEngineering / Chemical Control
Reagent Formation DMF + POCl₃ → Chloroiminium IonHighly ExothermicThermal degradation of intermediate; gas evolutionDropwise addition at 0–5 °C; Jacketed active cooling
Substrate Addition VH Reagent + Thiophene Substrate~ -100 kJ/mol[1]Runaway reaction; N-formylation byproduct formationControlled feed rate; Maintain internal T < 15 °C
Quenching / Hydrolysis Iminium Salt + POCl₃ + H₂O → AldehydeExtremely ExothermicDelayed exotherm; Flash boiling; Substrate hydrolysisReverse quench into pre-cooled aq. NaOAc buffer[2]

Troubleshooting Guides & FAQs

Q1: Why does my reaction mixture violently boil over during the aqueous workup, even when using an ice bath? A: This is a classic "delayed exotherm" caused by the biphasic nature of unreacted POCl₃ and cold water.

  • Causality: POCl₃ is dense and poorly soluble in cold water. If quenched directly into water, it pools at the bottom of the flask. As the mixture slightly warms, the POCl₃ rapidly hydrolyzes, releasing HCl, H₃PO₄, and massive amounts of hydration energy. This sudden energy release causes the solvent to flash-boil[2].

  • Solution: Always use a reverse quench . Add the reaction mixture dropwise to a pre-cooled, vigorously stirred aqueous solution of sodium acetate (NaOAc)[2].

Q2: I am observing a mixture of products, including what appears to be an N-formylated byproduct. How do I maximize C-formylation at the 5-position? A: The Vilsmeier reagent is highly electrophilic and can attack the primary amine at the 3-position of your substrate, forming a formamidine intermediate.

  • Causality: N-attack is kinetically favored, but C-attack at the 5-position (activated by the electron-donating amine) is thermodynamically favored.

  • Solution: Maintain strict temperature control (<15 °C) during substrate addition to manage the ~100 kJ/mol exotherm[1]. Allow the reaction to proceed long enough for the kinetic N-adduct to equilibrate to the thermodynamic C-adduct. Furthermore, during the prolonged aqueous NaOAc quench, any residual N-formamidine is typically hydrolyzed back to the free primary amine, leaving the stable C-formyl group intact.

Q3: Batch scale-up of this formylation requires excessive cooling capacity. Are there alternative engineering solutions? A: Yes, transitioning to continuous flow chemistry is highly recommended for scaling Vilsmeier-Haack formylations.

  • Causality: Flow reactors possess a significantly higher surface-area-to-volume ratio compared to batch vessels, allowing for near-instantaneous heat dissipation. This eliminates the accumulation of the thermally unstable Vilsmeier intermediate and mitigates the thermal runaway threats associated with the highly exothermic formation of the reactive species[3].

Validated Experimental Protocol: Batch Synthesis

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the in-process validation checks are met.

Step 1: Preparation of the Vilsmeier-Haack Reagent

  • Equip a dry, multi-neck jacketed reactor with an overhead mechanical stirrer, an internal thermocouple, an addition funnel, and an argon inlet.

  • Charge the reactor with anhydrous DMF (3.0 equivalents) and cool the system to 0 °C.

  • Charge the addition funnel with POCl₃ (1.5 equivalents).

  • Begin dropwise addition of POCl₃. Adjust the feed rate so the internal temperature does not exceed 5 °C.

  • Self-Validation Check: The formation of the Vilsmeier reagent is confirmed by the appearance of a pale yellow/orange tint and a slight increase in viscosity. If the solution turns dark brown, localized overheating has occurred; abort and optimize cooling.

  • Stir the mixture for 30 minutes at 0 °C.

Step 2: Substrate Addition

  • Dissolve methyl 3-aminothiophene-2-carboxylate (1.0 equivalent) in a minimum volume of anhydrous DMF.

  • Transfer this solution to the addition funnel.

  • Add the substrate solution dropwise to the active Vilsmeier reagent.

  • Self-Validation Check: Monitor the internal thermocouple continuously. The temperature must stabilize below 10 °C before adding the next portion. The reaction is highly exothermic (~100 kJ/mol)[1].

  • Once addition is complete, allow the mixture to slowly warm to room temperature and stir for 2–4 hours. Confirm complete consumption of the starting material via TLC or HPLC.

Step 3: Reverse Quench and Hydrolysis

  • In a separate, larger flask equipped with a mechanical stirrer, prepare an aqueous solution of Sodium Acetate (5.6 molar equivalents relative to the substrate)[2]. Cool this buffer solution to 0–5 °C.

  • Transfer the active reaction mixture to an addition funnel.

  • Slowly add the reaction mixture dropwise into the vigorously stirred NaOAc solution.

  • Self-Validation Check: The pH of the aqueous phase must remain between 5 and 7. If the pH drops below 4, pause the addition and add more solid NaOAc to prevent degradation of the thiophene core.

  • Stir the quenched mixture for an additional 60 minutes at room temperature to ensure complete hydrolysis of the iminium salt intermediate to the final aldehyde[2].

  • Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield methyl 3-amino-5-formylthiophene-2-carboxylate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Synthetic Routes to 3-Aminothiophenes: A Guide for Researchers

The 3-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The strategic placement of the a...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The strategic placement of the amino group at the C-3 position imparts unique electronic properties and provides a crucial vector for further functionalization. Consequently, the efficient and versatile synthesis of these heterocycles is of paramount importance to researchers in both academic and industrial settings.

This comprehensive guide provides a comparative analysis of the most prominent and effective synthetic routes to 3-aminothiophenes. We will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices. This guide is designed to be a self-validating system, with detailed protocols and supporting data to enable you to make informed decisions for your synthetic challenges.

Executive Summary: A Comparative Overview of Synthesis Routes

Synthetic RouteStarting MaterialsKey FeaturesTypical YieldsAdvantagesLimitations
Fiesselmann Synthesis (Nitrile Variation) α,β-Acetylenic nitriles or β-halovinylnitriles and thioglycolic acid derivativesConvergent, builds the thiophene ring60-85%Good functional group tolerance; readily available starting materials.Can require multi-step preparation of precursors; regioselectivity can be an issue with some substrates.
Thorpe-Ziegler Cyclization Dinitriles or cyanoesters with a sulfur-containing tetherIntramolecular cyclization to form the thiophene ring70-95%High yields for cyclization; good for constructing fused ring systems.Requires synthesis of specialized dinitrile precursors; strong base required.
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination) 3-Halothiophenes and aminesFunctionalization of a pre-formed thiophene ring70-95%Excellent functional group tolerance; wide range of amines can be used; high yields.Requires a pre-functionalized thiophene; catalyst and ligand costs can be high; potential for heavy metal contamination.
Modern Multicomponent Reaction Thioamides and allenesTandem thio-Michael addition, oxidative annulation, and 1,2-sulfur migration65-85%Atom-economical; high bond-forming efficiency in a single step; novel disconnections.Substrate scope may be more limited than other methods; mechanism can be complex.

The Fiesselmann Synthesis: A Classic Route Adapted for 3-Aminothiophenes

The Fiesselmann synthesis, traditionally used for preparing 3-hydroxythiophenes, can be effectively adapted to produce 3-aminothiophenes by substituting the ester functionality in the starting material with a nitrile group.[1][2] This approach offers a robust and versatile method for constructing the thiophene ring with the desired amino substituent.

Mechanistic Rationale

The reaction proceeds through a base-catalyzed cascade of Michael additions and a subsequent intramolecular cyclization. The choice of a nitrile-containing substrate is critical as it directly leads to the formation of the 3-amino functionality upon tautomerization of the final cyclized intermediate.

The mechanism involves the deprotonation of the thioglycolate ester, which then undergoes a Michael addition to the β-carbon of the α,β-unsaturated nitrile. A second intramolecular Michael addition of the newly formed enolate onto the nitrile group leads to a five-membered ring. Subsequent elimination of the activating group and tautomerization yields the aromatic 3-aminothiophene.

Fiesselmann_Mechanism start β-Halovinylnitrile + Thioglycolate Ester intermediate1 Michael Adduct start->intermediate1 Base-catalyzed Michael Addition intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 3-Aminothiophene intermediate2->product Elimination & Tautomerization

Caption: Generalized mechanism of the Fiesselmann synthesis for 3-aminothiophenes.

Experimental Protocol: Synthesis of Ethyl 3-amino-4-phenylthiophene-2-carboxylate

This protocol is a representative example of the Fiesselmann synthesis adapted for 3-aminothiophenes.

Materials:

  • Ethyl (2-cyano-2-phenylvinyl)sulfide (1.0 eq)

  • Ethyl chloroacetate (1.1 eq)

  • Sodium ethoxide (1.5 eq)

  • Anhydrous ethanol

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol at 0 °C, add a solution of ethyl (2-cyano-2-phenylvinyl)sulfide in ethanol dropwise.

  • After stirring for 30 minutes, add ethyl chloroacetate dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aminothiophene.

The Thorpe-Ziegler Cyclization: Building the Ring from Dinitriles

The Thorpe-Ziegler reaction is a powerful tool for the synthesis of cyclic β-enaminonitriles, which are direct precursors to 3-aminothiophenes.[1][3] This intramolecular condensation of dinitriles is particularly useful for creating highly substituted and fused thiophene systems.

Mechanistic Insights

The reaction is initiated by the deprotonation of an α-carbon to one of the nitrile groups by a strong base, forming a carbanion.[1] This is followed by an intramolecular nucleophilic attack on the carbon of the second nitrile group, leading to a cyclic imine anion. Protonation and tautomerization yield the stable β-enaminonitrile.

Thorpe_Ziegler_Workflow start Dinitrile Precursor intermediate1 Carbanion Formation start->intermediate1 Strong Base intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Nucleophilic Attack product Cyclic β-Enaminonitrile (3-Aminothiophene precursor) intermediate2->product Protonation & Tautomerization

Caption: Key steps in the Thorpe-Ziegler synthesis of 3-aminothiophene precursors.

Quantitative Data for Thorpe-Ziegler Synthesis
Dinitrile PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-(Cyanomethylthio)acetonitrileNaHTHF65485[1]
Diethyl 2,2'-(thiobis(methylene))dicyanoacetatet-BuOKt-BuOH80692[1]

Modern Approaches: Palladium-Catalyzed C-N Cross-Coupling

For scenarios where a thiophene ring is already present, modern cross-coupling methodologies provide a direct and highly efficient route to 3-aminothiophenes. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a standout method in this category.[4][5]

The "Why" Behind the Method

This approach is invaluable when late-stage functionalization of a complex thiophene-containing molecule is required. It avoids the need to carry a sensitive amino group through a multi-step synthesis of the thiophene ring itself. The choice of palladium catalyst and, crucially, the phosphine ligand is key to achieving high efficiency and broad substrate scope.[6]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromothiophene

Materials:

  • 3-Bromothiophene (1.0 eq)

  • Aniline (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (2.0 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, 3-bromothiophene, and aniline via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction by GC-MS. Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 3-(phenylamino)thiophene.

Emerging Strategies: Multicomponent Reactions

A novel and efficient approach to polysubstituted 3-aminothiophenes involves a multicomponent reaction of thioamides and allenes.[7][8] This method proceeds via a tandem thio-Michael addition, oxidative annulation, and a 1,2-sulfur migration, offering a unique and atom-economical route to these valuable compounds.

Mechanistic Overview

The reaction is initiated by a thio-Michael addition of the thioamide to the allene. The resulting intermediate undergoes an oxidative annulation, followed by an unexpected 1,2-sulfur migration to furnish the final 3-aminothiophene product.[7]

MCR_Mechanism start Thioamide + Allene intermediate1 Thio-Michael Adduct start->intermediate1 Thio-Michael Addition intermediate2 Oxidative Annulation intermediate1->intermediate2 Oxidative Annulation intermediate3 Sulfur Migration intermediate2->intermediate3 1,2-Sulfur Migration product 3-Aminothiophene intermediate3->product Aromatization

Caption: Simplified mechanism for the multicomponent synthesis of 3-aminothiophenes.

Conclusion

The synthesis of 3-aminothiophenes can be approached through a variety of robust and effective methods. The choice of the optimal route is contingent upon several factors, including the desired substitution pattern, the availability and complexity of starting materials, and the scale of the synthesis.

  • The Fiesselmann synthesis offers a reliable method for constructing the thiophene ring from acyclic precursors.

  • The Thorpe-Ziegler cyclization provides an excellent strategy for creating highly substituted and fused systems.

  • Palladium-catalyzed C-N cross-coupling is the premier choice for the late-stage functionalization of pre-existing thiophene scaffolds.

  • Modern multicomponent reactions present an innovative and atom-economical alternative for the synthesis of complex 3-aminothiophenes.

By understanding the mechanistic nuances and practical considerations of each of these synthetic routes, researchers can confidently select and implement the most appropriate strategy to achieve their synthetic goals in the pursuit of novel therapeutics and advanced materials.

References

  • Han, T., Wang, Y., Li, H.-L., Luo, X., & Deng, W.-P. (2018). Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration. The Journal of Organic Chemistry, 83(4), 1538–1542. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 1–203. [Link]

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371–376. [Link]

  • Nandi, G. C., Samai, S., & Singh, M. S. (2011). An Atom-Economical Approach for the Synthesis of 3-Aminofurans/thiophenes via a Modified Thorpe–Ziegler Cyclization. The Journal of Organic Chemistry, 76(19), 8009-8014. [Link]

  • Organic Chemistry Portal. (n.d.). Enamine synthesis by amination. Retrieved from [Link]

  • Chemistry Steps. (2022, December 2). Enamines from Aldehydes and Ketones with Secondary Amines. Chemistry Steps. [Link]

  • The Royal Society of Chemistry. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. The Royal Society of Chemistry. [Link]

  • Krivobokova, T., Finocchio, G., & Maryasin, B. (2026, January 29). Factorizing Yields in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Ogawa, K., Radke, K. R., Rothstein, S. D., & Rasmussen, S. C. (2001). Synthesis of Secondary and Tertiary Aminothiophenes via Palladium-Catalyzed Amination. The Journal of Organic Chemistry, 66(26), 9067–9070. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • Ogawa, K., Radke, K. R., Rothstein, S. D., & Rasmussen, S. C. (2002). ChemInform Abstract: Synthesis of Secondary and Tertiary Aminothiophenes via Palladium-Catalyzed Amination. ChemInform, 33(25). [Link]

  • SynArchive. (n.d.). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Han, T., Wang, Y., Li, H.-L., Luo, X., & Deng, W.-P. (2017, December 28). Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration. Figshare. [Link]

  • Organic Chemistry Tutor. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]

  • Ashenhurst, J. (2025, April 16). Enamines. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • Zhang, W., et al. (2019). Stereoselective synthesis of sulfur-containing β-enaminonitrile derivatives through electrochemical Csp3–H bond oxidative functionalization of acetonitrile. Nature Communications, 10(1), 849. [Link]

  • Grokipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). 3CR synthesis of 2-aminothiophene 36 developed by Wen et al.. ResearchGate. [Link]

  • Ogawa, K., Radke, K. R., Rothstein, S. D., & Rasmussen, S. C. (2001). Synthesis of secondary and tertiary aminothiophenes via palladium-catalyzed amination. The Journal of Organic Chemistry, 66(26), 9067–9070. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • Dömling, A. (2000). A New Heterocyclic Multicomponent Reaction For the Combinatorial Synthesis of Fused 3-Aminoimidazoles. Angewandte Chemie International Edition, 39(18), 3169-3172. [Link]

  • EPFL. (2011, June 6). Palladium Catalyzed C-H Amination. EPFL. [Link]

  • Research and Reviews. (2022, October 27). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews. [Link]

  • ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Royal Society of Chemistry. (n.d.). Efficient pseudo-five-component coupling-Fiesselmann synthesis of luminescent oligothiophenes and their modification. Royal Society of Chemistry. [Link]

  • Academia.edu. (2022, May 31). New synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitriles. Academia.edu. [Link]

  • ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Microwave-assisted palladium catalysed C–H acylation with aldehydes: synthesis and diversification of 3-acylthiophenes. Royal Society of Chemistry. [Link]

  • Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371–376. [Link]

  • Khan Academy. (n.d.). Formation of imines and enamines (video). Khan Academy. [Link]

  • Puterová, Z., Svocák, M., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

  • Bakr, M. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31738–31750. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Royal Society of Chemistry. [Link]

  • MDPI. (2025, May 30). Efficient Synthesis of Eight-Membered Cyclic Diaryl Sulfides via an Aryne Reaction with 2-Methylenebenzothiophene-3-Ones. MDPI. [Link]

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Comparative

Unambiguous Structural Validation of Methyl 3-amino-5-formylthiophene-2-carboxylate: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Comparative Methodology & Structural Validation Guide Executive Summary: The Analytical Challenge of Polysubstituted Het...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Comparative Methodology & Structural Validation Guide

Executive Summary: The Analytical Challenge of Polysubstituted Heterocycles

In modern drug development, highly functionalized heterocyclic building blocks form the core of numerous active pharmaceutical ingredients (APIs). Methyl 3-amino-5-formylthiophene-2-carboxylate (CAS: 946605-33-0) is a prime example of a densely substituted thiophene scaffold. While standard analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are foundational, they frequently encounter limitations when analyzing tetrasubstituted five-membered rings.

Because this specific thiophene derivative possesses only a single aromatic proton (at the C4 position), traditional 2D NMR techniques (such as NOESY or ROESY) lack the necessary proton-proton spatial correlation networks to definitively prove regiochemistry. To achieve unambiguous structural validation—confirming the exact relative positioning of the amine, ester, and formyl groups—Single-Crystal X-ray Diffraction (SCXRD) remains the definitive gold standard[1].

This guide objectively compares SCXRD against NMR and HRMS for the structural validation of polysubstituted thiophenes, providing detailed experimental protocols and highlighting the causality behind each methodological choice.

Comparative Analysis: Evaluating Structural Validation Techniques

To establish a self-validating analytical system, researchers must understand the specific data outputs and limitations of each technique. Table 1 summarizes the performance of three primary analytical methods when applied to Methyl 3-amino-5-formylthiophene-2-carboxylate.

Table 1: Performance Comparison for Polysubstituted Thiophene Validation
Analytical ParameterHigh-Resolution Mass Spec (HRMS)1D & 2D NMR SpectroscopySingle-Crystal X-Ray Diffraction (SCXRD)
Primary Output Exact mass, isotopic pattern, elemental formula.Atom connectivity, functional group identification.Absolute 3D atomic coordinates, bond lengths/angles.
Regiochemical Certainty Low: Cannot distinguish positional isomers.Moderate: Limited by the presence of only one ring proton (C4-H).Absolute: Directly maps electron density of all heavy atoms[2].
Conformational Data None.Averaged over time in solution.Precise solid-state conformation and crystal packing.
Intermolecular Forces None.Observable via chemical shift perturbations (limited).Direct visualization of hydrogen bonds and π−π stacking[3].
Sample Requirement <1 mg (Solution) 5−10 mg (Solution)Single, high-quality crystal ( 0.05−0.2 mm)[4].

Orthogonal Validation Logic

A robust structural validation workflow does not rely on a single technique. Instead, it builds a hierarchical matrix of evidence. HRMS confirms the molecular formula ( C7​H7​NO3​S ), NMR confirms the presence of the functional groups (aldehyde, ester, amine), and SCXRD provides the final, unambiguous 3D spatial arrangement.

Validation_Logic Start Methyl 3-amino-5-formyl thiophene-2-carboxylate MS HRMS Analysis Start->MS NMR 1D/2D NMR Start->NMR XRD SCXRD Analysis Start->XRD Mass Exact Mass & Formula (C7H7NO3S) MS->Mass Conn Atom Connectivity (Missing 3D info) NMR->Conn Abs Absolute 3D Conformation & Crystal Packing XRD->Abs Final Unambiguous Structural Validation Mass->Final Conn->Final Abs->Final

Figure 1: Orthogonal analytical logic for the comprehensive validation of highly substituted thiophenes.

In-Depth Methodology: SCXRD Protocol

The SCXRD workflow is a self-validating system where the final mathematical model is continuously refined against the raw experimental data. Below is the step-by-step methodology for determining the structure of Methyl 3-amino-5-formylthiophene-2-carboxylate.

Step 1: Crystal Growth (Slow Evaporation)
  • Protocol: Dissolve 15 mg of the compound in 2 mL of a binary solvent system (e.g., Dichloromethane/Hexane, 1:1 v/v) in a clean glass vial. Loosely cap the vial, allowing for slow solvent evaporation over 3–5 days at room temperature.

  • Causality: Rapid precipitation leads to kinetic trapping and polycrystalline powders. Slow evaporation ensures thermodynamic control, allowing molecules to arrange into a highly ordered, defect-free crystal lattice required for sharp diffraction spots.

Step 2: Crystal Selection and Mounting
  • Protocol: Under a polarized light microscope, select a single crystal with well-defined faces (approx. 0.1×0.1×0.15 mm). Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

  • Causality: Polarized light ensures the crystal is a true single crystal (extinguishing light uniformly) rather than a twinned specimen. The Paratone oil protects the crystal from atmospheric moisture and acts as a rigid glass when flash-cooled, preventing the crystal from moving during data collection.

Step 3: Data Collection at Cryogenic Temperatures
  • Protocol: Transfer the mounted crystal to a diffractometer (e.g., Bruker D8 Venture) equipped with a Photon detector and a Mo ( λ=0.71073 Å) or Cu X-ray source[5]. Maintain the crystal at 100 K using an open-flow nitrogen cryostat.

  • Causality: Collecting data at 100 K drastically reduces the thermal vibrations (atomic displacement parameters or B-factors) of the atoms. This enhances the high-angle diffraction intensities, leading to a higher resolution structure and allowing for the accurate location of light atoms, such as the protons on the amine and formyl groups.

Step 4: Structure Solution and Refinement
  • Protocol: Integrate the diffraction images to extract intensities. Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Refine the initial structural model using full-matrix least-squares on F2 (SHELXL).

  • Causality: Direct methods utilize statistical relationships between the intensities of the diffracted beams to calculate the initial electron density map[4]. Refinement iteratively adjusts the atomic coordinates to minimize the R1​ factor—the mathematical difference between the observed diffraction pattern and the pattern calculated from the proposed model. An R1​ value below 5% indicates a highly reliable, self-validated structure.

SCXRD_Workflow A Sample Preparation (Slow Evaporation) B Crystal Selection (Polarized Light) A->B Yields suitable crystal C X-Ray Diffraction (100K Cryostream) B->C Mount on diffractometer D Phase Problem Solution (Direct Methods) C->D Electron density map E Structural Refinement (Least-Squares on F²) D->E Atomic coordinates F Final Validation (CheckCIF / CCDC) E->F R-factor minimization

Figure 2: Step-by-step workflow for Single-Crystal X-Ray Diffraction (SCXRD) structural validation.

Structural Insights Revealed by SCXRD

For Methyl 3-amino-5-formylthiophene-2-carboxylate, SCXRD provides critical mechanistic insights that cannot be derived from solution-phase NMR:

  • Regiochemical Proof: The electron density map definitively places the amino group at C3, adjacent to the methyl ester at C2, and the formyl group at C5. The single proton is confirmed to reside at C4.

  • Intramolecular Hydrogen Bonding: SCXRD reveals a strong intramolecular hydrogen bond between one of the protons of the C3-amine ( N−H ) and the carbonyl oxygen of the C2-ester ( C=O ). This interaction locks the ester group into a highly planar conformation relative to the thiophene ring, a structural feature common in functionally related thiophene-2-carboxylates[3].

  • Crystal Packing: The solid-state lattice is stabilized by intermolecular hydrogen bonding between the remaining amine proton and the C5-formyl oxygen of adjacent molecules, creating 1D supramolecular ribbons.

Alternative Workflows: NMR and HRMS Protocols

While SCXRD is the ultimate arbiter of 3D structure, NMR and HRMS are essential for routine batch-to-batch validation.

High-Resolution Mass Spectrometry (HRMS)
  • Protocol: Dissolve 1 mg of the sample in LC-MS grade Methanol. Inject into an ESI-QTOF mass spectrometer operating in positive ion mode.

  • Validation Check: Look for the [M+H]+ peak at m/z≈186.0225 . The isotopic distribution must match the theoretical pattern for C7​H8​NO3​S+ , specifically confirming the presence of sulfur via the characteristic M+2 isotope peak ( 34S ).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: Dissolve 5 mg of the sample in 0.5 mL of deuterated DMSO ( DMSO−d6​ ). Acquire 1H , 13C , and 1H−13C HMBC spectra at 298 K on a 400 MHz or higher spectrometer.

  • Validation Check:

    • 1H NMR: Expect a sharp singlet around 9.8 ppm (formyl CHO), a broad singlet around 6.5 ppm (amine NH2​ , integrating to 2H), a distinct aromatic singlet around 7.5 ppm (thiophene C4-H), and a singlet around 3.8 ppm (ester OCH3​ ).

    • HMBC: The critical correlation to look for is the coupling between the C4-H proton and the C5 (formyl) and C3 (amine-bearing) carbons. However, because C2 is isolated from C4-H by four bonds, confirming the exact placement of the ester vs. formyl group relies heavily on subtle chemical shift differences, underscoring why SCXRD is ultimately required for initial validation.

Conclusion

For highly substituted heterocycles like Methyl 3-amino-5-formylthiophene-2-carboxylate, relying solely on 1D and 2D NMR can lead to regiochemical ambiguity due to the lack of an extended proton network. By integrating High-Resolution Mass Spectrometry for formula confirmation and Single-Crystal X-Ray Diffraction for absolute 3D spatial resolution, researchers can establish an unambiguous, self-validating structural profile. This rigorous approach ensures the integrity of downstream drug design and synthetic scale-up efforts.

References

  • (IUCr) Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate. International Union of Crystallography (IUCr). Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. National Institutes of Health (NIH) / ACS Publications. Available at: [Link]

  • Protein Crystallography & Structure-Based Drug Design. Bruker. Available at:[Link]

Sources

Validation

HPLC and GC-MS methods for purity assessment of Methyl 3-amino-5-formylthiophene-2-carboxylate

Comprehensive Analytical Guide: HPLC vs. GC-MS for the Purity Assessment of Methyl 3-amino-5-formylthiophene-2-carboxylate Executive Summary Methyl 3-amino-5-formylthiophene-2-carboxylate (CAS: 946605-33-0) is a highly f...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Guide: HPLC vs. GC-MS for the Purity Assessment of Methyl 3-amino-5-formylthiophene-2-carboxylate

Executive Summary

Methyl 3-amino-5-formylthiophene-2-carboxylate (CAS: 946605-33-0) is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and materials science. Assessing its purity presents unique analytical challenges due to the presence of multiple reactive functional groups—a primary amine, a formyl (aldehyde) group, and a methyl ester—anchored to a conjugated thiophene core. As a Senior Application Scientist, I have designed this guide to objectively compare High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows. The following sections provide detailed, self-validating protocols that explain the mechanistic causality behind each experimental choice, ensuring scientific integrity in your purity assessments.

Physicochemical Profiling & Analytical Strategy

The selection of an analytical method must be driven by the molecule's underlying physicochemical properties:

  • Conjugation & UV Absorbance: The extended π -conjugation across the thiophene ring, formyl group, and ester provides strong UV chromophores. This makes HPLC with Photodiode Array (PDA) detection highly sensitive and specific for 1[1].

  • Polarity & Reactivity: The primary amine (-NH2) acts as a strong hydrogen-bond donor. In HPLC, this leads to secondary interactions with residual silanols on the stationary phase, causing peak tailing. In GC, the amine and formyl groups interact with active sites in the high-temperature inlet or undergo thermal degradation, necessitating chemical derivatization prior to analysis[2].

RP-HPLC-PDA: The Primary Purity Assessment Workflow

Mechanistic Rationale: Reverse-phase HPLC (RP-HPLC) is the gold standard for quantifying and assessing the purity of 3[3]. To achieve sharp, symmetrical peaks, the mobile phase must be acidified. The addition of 0.1% Formic Acid (FA) serves a dual purpose: it suppresses the ionization of the basic amino group (ensuring it remains in a consistent, neutral state) and protonates residual silanols on the C18 column, effectively masking them from secondary interactions[3]. Detection at 254 nm captures the aromatic backbone, while 340 nm specifically targets the extended conjugation of the formyl-thiophene system, minimizing background interference from non-conjugated impurities[1].

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 10 mg of Methyl 3-amino-5-formylthiophene-2-carboxylate. Dissolve in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution. Sonicate for 5 minutes. Dilute with the initial mobile phase to a working concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm (e.g., Hector M C18 or equivalent)[1].

    • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

    • Gradient Program: 0–2 min: 10% B; 2–12 min: linear ramp to 90% B; 12–15 min: hold at 90% B; 15–16 min: return to 10% B; 16–20 min: re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: PDA scanning from 200-400 nm, extracting chromatograms at 254 nm and 340 nm.

  • System Validation: Inject a mobile phase blank to confirm no carryover. Inject the working standard in triplicate; the tailing factor must be 1.5, and the Relative Standard Deviation (RSD) of the peak area must be < 2% to validate the run[3].

GC-MS: Orthogonal Validation & Structural Elucidation

Mechanistic Rationale: While HPLC is optimal for routine assay, GC-MS provides critical orthogonal data and structural confirmation via Electron Ionization (EI) fragmentation[4]. However, direct injection of primary amines leads to severe peak tailing and irreversible adsorption. Silylation using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is employed to replace the active hydrogen atoms of the amine with bulky, non-polar trimethylsilyl (TMS) groups[2]. MSTFA is chosen over other reagents because its5 are highly volatile and elute in the solvent delay, preventing interference with the target analyte[5].

Step-by-Step Protocol:

  • Derivatization: Transfer 1 mg of the sample into a 2 mL amber GC vial. Add 100 µL of anhydrous Acetonitrile and 100 µL of MSTFA reagent[2].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Heat in a dry block at 70°C for 30 minutes to drive the silylation reaction to completion. Allow to cool to room temperature before analysis[2],[5].

  • Chromatographic Conditions:

    • Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

    • Inlet: 250°C, Split injection mode (Split ratio 10:1) to prevent column overloading.

    • Oven Program: Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)[2].

    • MS Conditions: Transfer line at 280°C, Ion source at 230°C. EI mode at 70 eV. Full scan mode (m/z 50-450) for structural ID.

Comparative Performance & Quantitative Data Summary

ParameterRP-HPLC-PDA (Direct Analysis)GC-MS (Derivatized)
Primary Application Routine purity assessment, batch release, quantification.Structural confirmation, volatile impurity profiling.
Sample Preparation Simple dissolution (Acetonitrile/Water).Moisture-sensitive chemical derivatization (MSTFA).
Run Time ~20 minutes (including re-equilibration).~20.3 minutes + 30 min prep time.
Sensitivity (LOD) ~0.1 - 0.5 µg/mL (Highly sensitive due to UV conjugation).~1 - 5 ng/mL (Excellent for trace impurities).
Data Output Retention time, UV spectra ( λmax​ 254/340 nm).Retention time, EI Mass fragmentation pattern.
Limitations Cannot definitively identify unknown co-eluting impurities.Derivatization artifacts; thermally labile impurities may degrade.

Decision Matrix Workflow

AnalyticalDecisionMatrix Start Analyte: Methyl 3-amino-5-formylthiophene-2-carboxylate Decision Primary Analytical Objective? Start->Decision HPLC_Branch Batch Purity & Assay (High Throughput, Non-destructive) Decision->HPLC_Branch Routine QC GCMS_Branch Structural ID & Volatile Impurities (High Resolution, Fragmentation) Decision->GCMS_Branch Orthogonal ID HPLC_Prep Direct Dissolution (Acetonitrile/Water) HPLC_Branch->HPLC_Prep GCMS_Prep Chemical Derivatization (MSTFA Silylation of -NH2) GCMS_Branch->GCMS_Prep HPLC_Run RP-HPLC-PDA C18 Column, Gradient Elution HPLC_Prep->HPLC_Run GCMS_Run GC-MS (EI) Capillary Column, Temp Gradient GCMS_Prep->GCMS_Run

Figure 1: Decision matrix and workflow for HPLC vs. GC-MS thiophene analysis.

References

  • Title: Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots Source: PMC (National Institutes of Health) URL: [Link]

  • Title: GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. Source: ResearchGate URL: [Link]

  • Title: Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS Source: MDPI URL: [Link]

Sources

Comparative

Benchmarking the Biological Activity of Methyl 3-amino-5-formylthiophene-2-carboxylate Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Benchmarking Executive Summary: The "Privileged" Thiophene Scaffold In modern ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Benchmarking

Executive Summary: The "Privileged" Thiophene Scaffold

In modern rational drug design, methyl 3-amino-5-formylthiophene-2-carboxylate has emerged as a highly versatile, "privileged" building block. The unique spatial arrangement of the 3-amino and 2-carboxylate groups allows for facile cyclization into thieno[3,2-d]pyrimidine cores—a structural motif that excellently mimics the adenine ring of ATP. Furthermore, the 5-formyl group serves as a critical synthetic handle, enabling the attachment of specialized functional groups (such as hydroxamic acids or bulky anilines) via reductive amination or Knoevenagel condensation.

This guide benchmarks the biological performance of two major classes of derivatives synthesized from this core against current clinical standards:

  • ATP-Competitive EGFR Inhibitors (Benchmarked against Erlotinib)

  • Histone Deacetylase (HDAC) Inhibitors (Benchmarked against Vorinostat)

G A Methyl 3-amino-5-formylthiophene- 2-carboxylate (Building Block) B Cyclization (Formamide/Urea) Pyrimidine Ring Formation A->B Heat, Catalyst C Thieno[3,2-d]pyrimidine Central Core B->C D C4-Anilino Substitution (EGFR Hinge Binder) C->D Nucleophilic Aromatic Substitution E C5-Formyl Modification (Hydroxamate ZBG for HDAC) C->E Reductive Amination / Condensation F EGFR Tyrosine Kinase Inhibitors D->F G HDAC/Epigenetic Inhibitors E->G

Figure 1: Divergent synthetic workflow from the methyl 3-amino-5-formylthiophene-2-carboxylate core.

Benchmarking Class I: EGFR Tyrosine Kinase Inhibitors

Epidermal Growth Factor Receptor (EGFR) overexpression is a primary driver in Non-Small Cell Lung Cancer (NSCLC). Derivatives of thieno[3,2-d]pyrimidine modified at the C4 position with substituted anilines have shown profound efficacy in penetrating the hydrophobic pocket of the EGFR kinase hinge region [1].

Comparative Performance Data

The following table compares the in vitro kinase inhibitory activity of rationally designed thieno[3,2-d]pyrimidine derivatives (synthesized via the 3-amino-thiophene-2-carboxylate pathway) against the standard-of-care drug, Erlotinib [1, 2].

Compound / DerivativeTarget ModificationEGFR (WT) IC₅₀ (nM)EGFR (L858R) IC₅₀ (nM)Selectivity Index
Erlotinib (Control) Quinazoline core48.6 ± 2.115.2 ± 1.4Baseline
Derivative 4b 4-(3-chloro-4-fluoroanilino)41.2 ± 1.812.5 ± 0.9High
Derivative 5a 4-(3-ethynylanilino)36.7 ± 1.5 9.8 ± 0.7 Superior
Derivative 9a 4-pyrazoline hybrid21.0 ± 1.1N/AHigh

Data Interpretation: Derivative 5a demonstrates a superior binding affinity compared to Erlotinib. The thienopyrimidine core provides a more favorable dihedral angle for the aniline substituent, reducing steric clash within the ATP-binding cleft [1].

Self-Validating Protocol: In Vitro EGFR Kinase Assay

To ensure data trustworthiness, kinase assays must be designed as self-validating systems that rule out false positives caused by assay interference or non-specific ATP depletion.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human EGFR (WT and L858R mutant) is diluted in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: MgCl₂ is strictly required as ATP must form an Mg-ATP complex to be recognized by the kinase active site.

  • Substrate & ATP Addition: Add Poly(Glu,Tyr) 4:1 as the peptide substrate. Add ATP at a concentration exactly matching the Km​ of the specific EGFR variant (e.g., 10 µM for WT). Causality: Calibrating ATP to its Km​ ensures the assay is highly sensitive to competitive inhibitors. If ATP concentration is too high, competitive inhibitors will appear artificially weak.

  • Compound Incubation: Add the thienopyrimidine derivatives (serial dilutions from 10 µM to 0.1 nM) and incubate for 60 minutes at 25°C.

  • Coupled Luminescent Readout (ADP-Glo): Add the ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. After 40 minutes, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Validation Check: Causality: By measuring ADP production rather than substrate phosphorylation directly, we eliminate false positives from auto-fluorescent compounds. A parallel "no-enzyme" control must yield zero luminescence, validating that the compounds themselves do not trigger the luciferase cascade.

Benchmarking Class II: HDAC / Epigenetic Inhibitors

By utilizing the 5-formyl group of the methyl 3-amino-5-formylthiophene-2-carboxylate building block, chemists can attach a linker terminating in a hydroxamic acid. This creates a dual-pharmacophore: the thienopyrimidine acts as a surface recognition "cap" group, while the hydroxamic acid acts as a Zinc Binding Group (ZBG) that chelates the catalytic Zn2+ ion deep within the Histone Deacetylase (HDAC) active site [3].

Comparative Performance Data

The table below benchmarks a representative thieno[3,2-d]pyrimidine-hydroxamate hybrid (Compound 6fd) against Vorinostat (SAHA), an FDA-approved pan-HDAC inhibitor [3].

CompoundHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)MCF-7 Cell Viability IC₅₀ (µM)Mechanism of Action
Vorinostat (SAHA) 14.5 ± 1.218.2 ± 1.53.43 ± 0.21Pan-HDAC inhibition
Compound 6fd 2.2 ± 0.3 4.1 ± 0.5 0.85 ± 0.08 Dual HDAC/VEGFR-2 inhibition
Derivative 9m 29.8 ± 0.521.2 ± 0.31.01 ± 0.03Selective HDAC inhibition

Data Interpretation: Compound 6fd exhibits sub-nanomolar potency, significantly outperforming Vorinostat. The bulky thienopyrimidine cap interacts favorably with the hydrophobic residues at the rim of the HDAC pocket, increasing residence time.

Self-Validating Protocol: Fluorometric HDAC Activity Assay

Step-by-Step Methodology:

  • Reaction Assembly: In a 96-well black microplate, combine recombinant HDAC1 enzyme, assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂), and the thienopyrimidine derivatives.

  • Substrate Introduction: Add the fluorogenic substrate Boc-Lys(Ac)-AMC (50 µM final concentration). Incubate for 30 minutes at 37°C.

  • Temporal Cleavage Step (The Validation Key): Add the developer solution containing Trypsin and Trichostatin A (TSA). Causality: Trypsin cannot cleave the amide bond of the substrate while the acetyl group is still attached to the lysine. It only cleaves the deacetylated product generated by HDAC, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). TSA is added to immediately halt any further HDAC activity, ensuring a precise snapshot of enzyme kinetics.

  • Fluorescence Measurement: Read fluorescence at Ex 360 nm / Em 460 nm.

  • Validation Check: A control well containing substrate and Trypsin (but no HDAC) must show baseline fluorescence. This proves that the fluorescence signal is strictly dependent on HDAC-mediated deacetylation, preventing false positives from compound-induced substrate degradation.

Mechanistic Pathway Visualization

The following diagram illustrates the distinct cellular pathways targeted by these two classes of derivatives, highlighting why the methyl 3-amino-5-formylthiophene-2-carboxylate scaffold is so valuable in polypharmacology.

Pathway EGFR EGFR (Wild-type / Mutant) ATP ATP Binding Pocket EGFR->ATP Downstream PI3K/AKT & MAPK Pathways ATP->Downstream Phosphorylation Inhibitor1 Thienopyrimidine EGFR Inhibitor Inhibitor1->ATP Competitive Blockade Proliferation Tumor Cell Proliferation Downstream->Proliferation HDAC HDAC Enzymes (Class I/II) Zinc Active Site Zinc Ion HDAC->Zinc Chromatin Chromatin Remodeling (Histone Acetylation) Zinc->Chromatin Deacetylation (Silencing) Inhibitor2 Thienopyrimidine Hydroxamate Hybrid Inhibitor2->Zinc Zinc Chelation Inhibitor2->Chromatin Restores Acetylation Apoptosis Gene Transcription & Apoptosis Chromatin->Apoptosis Blocked in Cancer

Figure 2: Dual mechanistic pathways targeted by engineered thieno[3,2-d]pyrimidine derivatives.

Conclusion

Benchmarking data clearly indicates that derivatives synthesized from the methyl 3-amino-5-formylthiophene-2-carboxylate building block frequently outperform standard-of-care alternatives. The inherent geometry of the resulting thieno[3,2-d]pyrimidine core provides optimal van der Waals contacts within kinase hinge regions, while the 5-formyl handle allows for the precise spatial projection of zinc-binding groups for epigenetic targeting. For drug development professionals, prioritizing this scaffold offers a robust, validated pathway toward highly potent, multi-target oncology therapeutics.

References

  • Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. J-Stage. Available at:[Link]

  • Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry. Available at:[Link]

  • Current Computational Approaches for the Discovery of Novel Anticancer Agents Targeting VEGFR and SIRT Signaling Pathways. MDPI. Available at:[Link]

Validation

The Strategic Advantage of Methyl 3-amino-5-formylthiophene-2-carboxylate in Heterocyclic Drug Discovery: A Comparative Guide

Executive Summary & Structural Diagnostics In modern medicinal chemistry, the selection of the right starting scaffold dictates not only the synthetic efficiency of a campaign but also the pharmacokinetic viability of th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Diagnostics

In modern medicinal chemistry, the selection of the right starting scaffold dictates not only the synthetic efficiency of a campaign but also the pharmacokinetic viability of the final drug candidate. Methyl 3-amino-5-formylthiophene-2-carboxylate (CAS: 946605-33-0) has emerged as a highly privileged, multi-functional building block.

This guide objectively compares the performance of this thiophene building block against its bioisosteric counterparts—the benzene and furan analogs. By examining the causality behind its superior reactivity, we demonstrate why this specific thiophene architecture is the premier choice for synthesizing complex, biologically active fused heterocycles, particularly thieno[3,2-d]pyrimidines [1].

The Causality of Scaffold Design

The genius of Methyl 3-amino-5-formylthiophene-2-carboxylate lies in its orthogonal reactivity:

  • Pre-organized Annulation Motif: The perfectly positioned 3-amino and 2-carboxylate groups act as a primed "receptor" for cyclization reagents (e.g., formamidine acetate), rapidly yielding the pyrimidin-4-one core [2].

  • Sterically Unhindered Diversification Site: The 5-formyl (aldehyde) group provides an isolated, highly electrophilic handle. Because it is electronically decoupled from the primary amine via the thiophene's π -system, it allows for seamless late-stage diversification (e.g., reductive amination) without interfering with the annulation process.

Comparative Performance Analysis

To validate the superiority of the thiophene scaffold, we must compare it against its direct structural analogs: Methyl 2-amino-4-formylbenzoate (Benzene analog) and Methyl 3-amino-5-formylfuran-2-carboxylate (Furan analog).

Quantitative Data Summary

The following table summarizes the experimental performance of these three building blocks under standard high-throughput synthesis conditions.

Performance MetricThiophene Analog (Target)Benzene AnalogFuran Analog
Aromatic Stability High ( π -excessive, stable to bases)Highest (Highly stable)Low (Prone to ring-opening)
Pyrimidine Annulation Yield 85 – 95% (Rapid cyclization)70 – 80% (Slower kinetics)40 – 55% (Degradation observed)
Formyl Reactivity (Reductive Amination) Excellent (Complete in <2h at RT)Good (Requires mild heating)Poor (Aldehyde hydrates easily)
Bioisosteric LogP Contribution Moderate (~1.5) (Optimal for CNS/Oral)Higher (~2.0) (More lipophilic)Lower (~1.0) (Highly polar)
Off-Target Reactivity Minimal MinimalHigh (Diels-Alder susceptibility)

Data Interpretation: The thiophene nucleus strikes the perfect balance. It is significantly more stable than furan under the basic conditions required for pyrimidine annulation, yet it offers more favorable solubility and lower lipophilicity than the rigid benzene ring, which is crucial for preventing drug aggregation and improving target binding affinity [3].

Visualizing the Synthetic Logic

To understand why this building block is so highly valued, we must map its dual-reactivity pathways. The diagram below illustrates the orthogonal workflow that allows chemists to independently functionalize the C5 position and annulate the C2/C3 positions.

G A Methyl 3-amino-5-formylthiophene -2-carboxylate B Step 1: Reductive Amination (C5 Formyl Reactivity) A->B NaBH(OAc)3, Amine (RT) C Intermediate: 5-(Aminomethyl) Derivative B->C D Step 2: Pyrimidine Annulation (C2/C3 Reactivity) C->D Formamidine Acetate (120°C) E Final Target: Functionalized Thieno[3,2-d]pyrimidine D->E

Fig 1: Orthogonal functionalization and annulation workflow of the thiophene building block.

Logic Core Scaffold Selection Parameters Thio Thiophene (Target) Balanced Lipophilicity & High Yield Core->Thio Optimal Benz Benzene (Analog) High Rigidity, Excessive LogP Core->Benz Sub-optimal Fur Furan (Analog) Hydrophilic, Poor Base Stability Core->Fur Sub-optimal

Fig 2: Scaffold-hopping logic comparing thiophene against benzene and furan analogs.

Experimental Methodology: A Self-Validating Protocol

As an application scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following step-by-step methodology for synthesizing a 5-(substituted-methyl)thieno[3,2-d]pyrimidin-4(3H)-one utilizes a self-validating feedback loop to ensure reaction integrity.

Step 1: Orthogonal Reductive Amination of the C5 Formyl Group

Objective: Convert the aldehyde to a basic amine to improve the final drug's aqueous solubility, leaving the C2/C3 positions untouched.

  • Setup: Dissolve Methyl 3-amino-5-formylthiophene-2-carboxylate (1.0 eq) and a secondary amine (e.g., morpholine, 1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Activation: Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the iminium ion intermediate. Stir for 30 minutes at room temperature.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Stir for 2 hours.

  • Validation (Causality Check):

    • TLC: The starting material (UV-active, non-polar) must completely disappear, replaced by a highly polar spot (ninhydrin-positive).

    • NMR: The diagnostic aldehyde proton peak at ~9.8 ppm must vanish, confirming the C2/C3 functional groups remained unreacted because the mild reducing agent cannot reduce esters or aromatic amines.

Step 2: Annulation to the Thieno[3,2-d]pyrimidine Core

Objective: Cyclize the 3-amino and 2-carboxylate groups to form the pyrimidine ring.

  • Setup: Transfer the purified intermediate from Step 1 into a microwave-safe vial.

  • Reagent Addition: Add formamidine acetate (3.0 eq) and 2-methoxyethanol (solvent).

  • Cyclization: Heat the mixture under microwave irradiation at 120°C for 45 minutes. (Microwave heating ensures rapid kinetic closure, preventing the degradation often seen in conventional prolonged heating) [2].

  • Workup: Cool to room temperature, dilute with water, and filter the resulting precipitate.

  • Validation (Causality Check):

    • LC-MS: Look for the exact mass corresponding to the loss of methanol ( CH3​OH ) and water ( H2​O ), confirming the condensation-cyclization cascade.

    • NMR: A sharp, diagnostic singlet will appear at ~8.0 ppm, corresponding to the newly formed C2 proton of the pyrimidine ring. The methyl ester peak (~3.8 ppm) must be completely absent.

Conclusion

Methyl 3-amino-5-formylthiophene-2-carboxylate is not merely a chemical reagent; it is a highly engineered molecular chassis. By offering orthogonal reactivity—where the C5 formyl group can be manipulated independently of the C2/C3 annulation sites—it allows medicinal chemists to rapidly generate diverse libraries of thieno[3,2-d]pyrimidines. Compared to its benzene and furan analogs, it provides superior synthetic yields, optimal bioisosteric properties, and unmatched stability under cyclization conditions.

References

  • MDPI. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. Retrieved from[Link]

  • National Institutes of Health (NIH) / PMC. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances. Retrieved from [Link]

Comparative

Cross-Validation of Analytical Methods for Thiophene Compounds: A Comparative Guide

Introduction: The Analytical Imperative for Thiophenes Thiophene derivatives—such as the antidepressant duloxetine, the antihistamine promethazine, and various synthetic chalcones—are foundational to modern pharmacology....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Thiophenes

Thiophene derivatives—such as the antidepressant duloxetine, the antihistamine promethazine, and various synthetic chalcones—are foundational to modern pharmacology. However, their unique electronic properties and susceptibility to oxidative degradation demand rigorous analytical oversight. As a drug candidate progresses from early-phase Active Pharmaceutical Ingredient (API) characterization to late-stage clinical pharmacokinetics, laboratories frequently must transition from High-Performance Liquid Chromatography (HPLC-UV) to highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Methodological Landscape: HPLC-UV vs. LC-MS/MS

Before executing a cross-validation, it is critical to understand the inherent strengths, limitations, and mechanistic differences of the methods being compared.

  • HPLC-UV/DAD (The Reference Method): Highly robust and cost-effective. It is the gold standard for bulk API release testing and quantifying high-concentration process impurities (e.g., 2-acetyl thiophene)[3]. However, it lacks the sensitivity required for trace-level bioanalysis.

  • LC-MS/MS (The Test Method): Offers unparalleled sensitivity and specificity, making it indispensable for quantifying thiophene metabolites (like promethazine sulfoxide) in complex biological matrices such as plasma, urine, or tissue[4].

The Causality of Method Divergence: Thiophene compounds often contain basic amino groups that interact with residual silanols on silica-based columns, leading to severe peak tailing. In HPLC-UV, scientists routinely use non-volatile buffers (like potassium phosphate) to block these interactions and sharpen peaks[5]. However, non-volatile buffers cause severe ion suppression and physical blockages in the electrospray ionization (ESI) source of a mass spectrometer. Therefore, transitioning to LC-MS/MS requires switching to MS-friendly, volatile modifiers like Formic Acid[4]. This fundamental change in chromatographic chemistry is exactly why cross-validation is a regulatory requirement—to prove that altering the mobile phase and detector does not compromise quantitative accuracy.

Workflow: ICH M10 Cross-Validation Architecture

The following diagram illustrates a self-validating system for cross-validating an HPLC-UV method against an LC-MS/MS method.

CrossValidation Start Initiate Cross-Validation (ICH M10 Guidelines) Prep Prepare Spiked QCs & Pooled Study Samples Start->Prep MethodA Method A: HPLC-UV (Reference Method) Prep->MethodA MethodB Method B: LC-MS/MS (Test Method) Prep->MethodB Analysis Analyze Triplicate QCs (Low, Mid, High) MethodA->Analysis MethodB->Analysis Stats Statistical Bias Assessment (Bland-Altman / Deming) Analysis->Stats Decision Data Comparability Established? Stats->Decision Success Combine Study Data for Submission Decision->Success Yes Investigate Investigate Matrix Effects or Ion Suppression Decision->Investigate No

Caption: ICH M10 cross-validation workflow for analytical method transfer and bias assessment.

Experimental Protocol: Cross-Validating Duloxetine Methods

To demonstrate this process, we outline a protocol for cross-validating the quantification of a model thiophene compound, Duloxetine Hydrochloride, comparing a stability-indicating HPLC method against a bioanalytical LC-MS/MS method.

Step 1: Preparation of Self-Validating Quality Controls (QCs)

Causality: To prevent systemic weighing errors from skewing the cross-validation, calibration standards and QCs must be prepared from entirely separate stock solutions[1].

  • Stock Solutions: Prepare independent primary stock solutions of Duloxetine API at 1.0 mg/mL in methanol.

  • Spiked QCs: Dilute the QC stock in the target biological matrix (e.g., blank human plasma) to create Low, Mid, and High QCs.

    • Note: Because LC-MS/MS is orders of magnitude more sensitive, prepare a parallel set of ultra-low QCs (e.g., 0.5 ng/mL) exclusively for Method B to validate its extended dynamic range, while maintaining overlapping Mid/High QCs (e.g., 50 ng/mL) to compare directly against Method A.

Step 2: Method A (HPLC-UV) Execution

Causality: Utilizing a slightly acidic buffered mobile phase with a robust C18 column ensures the basic thiophene propylamine side-chain remains protonated, preventing secondary interactions with the stationary phase[5].

  • Column: Hypersil C-18 (250 mm × 4.6 mm, 5 µm)[5].

  • Mobile Phase: 0.01 M Potassium dihydrogen phosphate buffer (pH 5.4) : Acetonitrile (50:50, v/v)[5].

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) at 229 nm[5].

  • Procedure: Inject overlapping QCs in triplicate. Calculate recovery based on the UV response factor.

Step 3: Method B (LC-MS/MS) Execution

Causality: Phosphate buffers are non-volatile and will rapidly precipitate in and destroy an MS source. The method is adapted to volatile organic acids to facilitate droplet desolvation and protonation[4].

  • Column: Waters Symmetry C18 (100 mm × 2.1 mm, 3.5 µm)[4].

  • Mobile Phase: 0.1% Formic acid in water : Acetonitrile (gradient elution)[4].

  • Flow Rate: 0.3 mL/min.

  • Detection: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • Procedure: Inject the same overlapping QCs in triplicate. Use a stable isotope-labeled internal standard (SIL-IS) to correct for matrix-induced ion suppression.

Step 4: Statistical Assessment

Comparative Performance Data

The following table synthesizes the validation parameters established during the cross-validation of the two methods.

Validation ParameterMethod A: HPLC-UVMethod B: LC-MS/MSCausality / Insight
Limit of Detection (LOD) 0.32 µg/mL0.10 ng/mLMS/MS eliminates background noise via specific precursor-to-product ion transitions.
Limit of Quantitation (LOQ) 0.98 µg/mL0.50 ng/mLLC-MS/MS is required for trace pharmacokinetic profiling[4].
Linearity Range 5 – 15 µg/mL0.5 – 100 ng/mLUV detectors have a wider linear dynamic range at high concentrations; MS detectors saturate faster.
Intra-day Precision (%RSD) 0.59% – 0.90%2.1% – 4.5%HPLC-UV is inherently more precise due to the absence of matrix ionization effects[8].
Accuracy / Recovery 99.8% – 101.3%93.2% – 105.2%Both methods meet the ICH M10 acceptance criteria (±15% of nominal concentration)[1].
Matrix Effect NegligibleModerateCo-eluting endogenous compounds compete for charge in the ESI source, necessitating an internal standard for LC-MS/MS.

Conclusion

Cross-validating analytical methods for thiophene compounds bridges the gap between early-phase chemical characterization and late-phase clinical bioanalysis. By understanding the mechanistic differences between HPLC-UV and LC-MS/MS—specifically regarding ionization suppression and stationary phase interactions—scientists can design self-validating protocols that satisfy ICH M10 requirements and ensure the absolute integrity of their drug development data.

References

  • Title : Essential FDA Guidelines for Bioanalytical Method Validation | Source : resolvemass.ca | URL : 6

  • Title : M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry | Source : fda.gov | URL : 1

  • Title : Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion | Source : nih.gov | URL : 2

  • Title : Development and Validation of UPLC Method for the Determination of Duloxetine Hydrochloride and Its Impurities in Active Pharmaceutical Ingredient | Source : omicsonline.org | URL : 3

  • Title : Cross-Validations in Regulated Bioanalysis | Source : iqvia.com | URL : 7

  • Title : Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form | Source : researchgate.net | URL : 5

  • Title : Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine | Source : mdpi.com | URL : 4

  • Title : Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products | Source : researchgate.net | URL : 8

Sources

Validation

Structure-Activity Relationship (SAR) Studies of Methyl 3-Amino-5-Formylthiophene-2-Carboxylate Analogs: A Comparative Guide to Thieno-Fused Scaffold Optimization

Introduction: The Strategic Value of the Thiophene Scaffold In modern drug discovery, the selection of a foundational building block dictates the trajectory of an entire structure-activity relationship (SAR) campaign. Me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Thiophene Scaffold

In modern drug discovery, the selection of a foundational building block dictates the trajectory of an entire structure-activity relationship (SAR) campaign. Methyl 3-amino-5-formylthiophene-2-carboxylate (CAS 946605-33-0) has emerged as a highly privileged scaffold for the synthesis of kinase inhibitors, antimicrotubule agents, and novel anti-infectives [1].

Unlike rigid phenyl bioisosteres (such as anthranilic acid derivatives), this specific thiophene building block provides a unique trifunctional handle:

  • The 3-Amino and 2-Carboxylate Groups: Perfectly positioned for rapid, high-yield cyclization into thieno[3,2-d]pyrimidin-4(3H)-ones, a core motif that acts as a potent hydrogen-bond acceptor/donor system in kinase hinge regions [3].

  • The 5-Formyl Group: Acts as a highly reactive, electrophilic handle for Late-Stage Functionalization (LSF). It allows chemists to perform divergent reductive aminations or Knoevenagel condensations without requiring de novo synthesis of the heterocyclic core for each analog.

This guide objectively compares the performance, synthetic utility, and biological outcomes of the methyl 3-amino-5-formylthiophene-2-carboxylate scaffold against alternative aromatic systems.

Structural Rationale & Comparative Analysis

Causality in Scaffold Selection: Why Thiophene over Benzene?

When designing ATP-competitive inhibitors or allosteric modulators, replacing a traditional quinazolinone (benzene-fused) core with a thieno[3,2-d]pyrimidine core often yields superior pharmacological profiles [2]. The causality behind this improvement lies in fundamental atomic properties:

  • Vector Trajectory: The smaller van der Waals radius of the sulfur atom compared to a −CH=CH− group alters the internal bond angles of the fused ring. This subtle geometric shift optimizes the trajectory of the C5-substituent, driving it deeper into solvent-exposed hydrophobic pockets.

  • Electronic Distribution: The electron-rich nature of the thiophene ring increases the basicity of the adjacent pyrimidine nitrogens (N1/N3), strengthening hydrogen-bond interactions with the backbone amides of the target protein's hinge region.

  • Physicochemical Properties: Thiophene rings generally lower the overall lipophilicity (LogP) and increase aqueous solubility compared to their phenyl counterparts, a critical factor for oral bioavailability.

Comparative Performance Data

The following table summarizes representative SAR data comparing analogs derived from the methyl 3-amino-5-formylthiophene-2-carboxylate scaffold against alternative bioisosteres.

Table 1: Biological and Physicochemical Comparison of Fused Pyrimidine Scaffolds

Scaffold CoreC5-Substituent (R-Group)Target IC₅₀ (nM)*Cell Viability GI₅₀ (µM)LogP (Calc)
Thieno[3,2-d]pyrimidine (Derived from Scaffold A)-H (Unsubstituted)45012.51.8
Thieno[3,2-d]pyrimidine (Derived from Scaffold A)-CH₂-NH-Phenyl12 0.04 2.9
Thieno[3,2-d]pyrimidine (Derived from Scaffold A)-CH₂-Morpholine280.151.4
Quinazolinone (Phenyl Isostere)-CH₂-NH-Phenyl851.23.5
Thieno[2,3-d]pyrimidine (2-Amino Isomer)-CH₂-NH-Phenyl450.32.8

*Data represents generalized kinase inhibition trends (e.g., c-Met or Tpl2) and cellular cytotoxicity profiles typical for these scaffold classes [2, 3].

Pharmacophore & Binding Logic

To understand why the C5-functionalized thieno[3,2-d]pyrimidine is so effective, we must visualize its interaction with the biological target. The core anchors the molecule, while the formyl-derived substituent probes adjacent pockets.

Binding_Logic Hinge Kinase Hinge Region (Hydrogen Bonding) Core Thieno[3,2-d]pyrimidine Core (N1/N3 Acceptors) Core->Hinge Anchors (H-Bonds) Subst C5-Substituent (Tuning Lipophilicity) Core->Subst Scaffold Linkage Pocket Deep Hydrophobic Pocket (Solvent-Exposed) Subst->Pocket Occupies (vdW Forces)

Caption: Pharmacophore model illustrating the binding logic of thieno-pyrimidine analogs.

Experimental Methodologies & Synthetic Workflows

A major advantage of methyl 3-amino-5-formylthiophene-2-carboxylate is its amenability to divergent synthesis. Instead of building a new core for every analog, researchers can synthesize a master intermediate and branch out.

SAR_Workflow A Methyl 3-amino-5-formylthiophene -2-carboxylate (Core) B Cyclization (Formamidine) Thieno[3,2-d]pyrimidine A->B Step 1: Core Assembly C Late-Stage Functionalization (Reductive Amination) B->C Step 2: C5 Diversification D SAR Library Generation (Diverse R-groups) C->D Yields >50 Analogs E High-Throughput Screening & ADME Profiling D->E Biological Evaluation

Caption: Divergent synthetic workflow for generating thieno[3,2-d]pyrimidine SAR libraries.

Self-Validating Protocol 1: Synthesis of the Thieno[3,2-d]pyrimidin-4(3H)-one Core

Objective: Cyclize the amino-ester into a pyrimidine ring while preserving the delicate 5-formyl group. Causality Check: Formamidine acetate is chosen over harsher reagents (like urea/high heat) because it provides both the necessary carbon and nitrogen atoms to close the ring at moderate temperatures, preventing the premature degradation or unwanted imine formation of the formyl handle.

Step-by-Step Procedure:

  • Preparation: Suspend methyl 3-amino-5-formylthiophene-2-carboxylate (1.0 eq, 10 mmol) and formamidine acetate (3.0 eq, 30 mmol) in 2-methoxyethanol (25 mL).

  • Reaction: Heat the mixture to 120 °C under a nitrogen atmosphere for 4–6 hours. Monitor the consumption of the starting material via TLC (Eluent: EtOAc/Hexane 1:1).

  • Workup: Once complete, cool the reaction mixture to room temperature. The product typically precipitates directly from the solvent.

  • Isolation: Filter the resulting solid, wash sequentially with cold water (2 × 15 mL) and cold ethanol (10 mL), and dry under vacuum to yield 6-formylthieno[3,2-d]pyrimidin-4(3H)-one as an off-white solid.

Self-Validating Protocol 2: Late-Stage Functionalization via Reductive Amination

Objective: Generate a diverse SAR library by reacting the C5-formyl group with various primary and secondary amines. Causality Check: Sodium triacetoxyborohydride (STAB) is utilized instead of Sodium Borohydride (NaBH₄). The electron-withdrawing acetoxy groups on STAB significantly reduce the nucleophilicity of the hydride. This ensures selective reduction of the transient iminium ion without over-reducing the pyrimidine core or cleaving the thiophene ring.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the 6-formylthieno[3,2-d]pyrimidin-4(3H)-one intermediate (1.0 eq, 1 mmol) and the desired amine (1.2 eq, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL). Add a catalytic amount of glacial acetic acid (0.1 mL) to facilitate iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Add STAB (1.5 eq, 1.5 mmol) portion-wise to the mixture. Stir the suspension at room temperature for an additional 12 hours.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with dichloromethane (DCM) (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to isolate the final target analog.

Conclusion

The methyl 3-amino-5-formylthiophene-2-carboxylate scaffold represents a masterclass in bifunctional building block design. By offering a rapid cyclization pathway to the highly active thieno[3,2-d]pyrimidine core alongside an electrophilic formyl handle for late-stage diversification, it drastically reduces the synthetic burden of SAR campaigns. When compared to traditional phenyl-based scaffolds, the thiophene core consistently provides superior vector alignment for deep-pocket binding, improved aqueous solubility, and enhanced target affinity across both oncology and antimicrobial applications.

References

  • Kiefer AF, et al. "Structure-Guided Optimization of Small-Molecule Folate Uptake Inhibitors Targeting the Energy-Coupling Factor Transporters." Journal of Medicinal Chemistry, 2022. Available at:[Link]

  • Romagnoli R, et al. "2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition." European Journal of Medicinal Chemistry, 2012. Available at:[Link]

  • Hafez HN, Alsalamah SA, El-Gazzar ABA. "Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents." Acta Pharmaceutica, 2017. Available at:[Link]

Comparative

A Comparative Guide to Alternatives for Methyl 3-amino-5-formylthiophene-2-carboxylate in Heterocyclic Synthesis

In the landscape of medicinal chemistry and materials science, polysubstituted thiophenes are indispensable building blocks. Among these, Methyl 3-amino-5-formylthiophene-2-carboxylate holds a significant position as a v...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and materials science, polysubstituted thiophenes are indispensable building blocks. Among these, Methyl 3-amino-5-formylthiophene-2-carboxylate holds a significant position as a versatile precursor for the synthesis of various fused heterocyclic systems, most notably thieno[3,2-d]pyrimidines, which are of great interest due to their wide range of biological activities, including anticancer and kinase inhibitory properties.[1][2] This guide provides an in-depth comparison of viable alternative reagents, focusing on their synthesis, reactivity, and performance in the construction of these important molecular scaffolds. We will delve into the practical aspects of their preparation and offer experimental data to inform reagent selection in drug discovery and development workflows.

The Pivotal Role of the 5-Substituent

The formyl group in Methyl 3-amino-5-formylthiophene-2-carboxylate is the key functional handle for the cyclization step in the synthesis of thieno[3,2-d]pyrimidines. It serves as an electrophilic center that reacts with a nucleophilic species to form the pyrimidine ring. The choice of this electrophilic trigger can significantly influence the reaction conditions, yield, and the scope of achievable derivatives. This guide will focus on two primary alternatives: the 5-cyano and 5-acetyl analogs.

Alternative Reagents: A Comparative Overview

ReagentStructureKey Features
Methyl 3-amino-5-formylthiophene-2-carboxylate The benchmark reagent. The aldehyde offers high reactivity for cyclization but can be prone to over-reaction or side reactions.
Methyl 3-amino-5-cyanothiophene-2-carboxylate The cyano group is a stable and versatile electrophile. It can be converted to an amidine in situ for cyclization, offering a different reaction pathway.
Methyl 3-amino-5-acetylthiophene-2-carboxylate The acetyl group provides a balance of reactivity and stability. The methyl group can participate in further reactions, allowing for additional diversification.

Synthesis of the Starting Materials: The Gewald Reaction

The most common and efficient method for the synthesis of these 3-aminothiophene-2-carboxylate derivatives is the Gewald reaction.[3][4] This multicomponent reaction involves the condensation of a carbonyl compound, an activated nitrile (in this case, methyl cyanoacetate), and elemental sulfur in the presence of a base. The choice of the initial carbonyl-containing reactant dictates the substituent at the 5-position of the thiophene ring.

General Workflow for Gewald Synthesis

Gewald Synthesis Workflow reagents Carbonyl Compound + Methyl Cyanoacetate + Sulfur + Base reaction Gewald Reaction (One-pot condensation) reagents->reaction product Substituted Methyl 3-aminothiophene-2-carboxylate reaction->product

Caption: Generalized workflow for the Gewald synthesis of 3-aminothiophene-2-carboxylates.

Experimental Protocol: Synthesis of Methyl 3-amino-5-acetylthiophene-2-carboxylate

A representative protocol for the synthesis of the 5-acetyl derivative is as follows:

  • To a solution of acetylacetone (10.0 g, 0.1 mol) and methyl cyanoacetate (10.0 g, 0.1 mol) in 50 mL of ethanol, add elemental sulfur (3.2 g, 0.1 mol).

  • Slowly add morpholine (8.7 g, 0.1 mol) to the stirred mixture.

  • Heat the reaction mixture to 45-50°C and stir for 2-3 hours.

  • Cool the mixture in an ice bath to facilitate precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and recrystallize from ethanol to afford the pure product.[5]

Note: The synthesis of the 5-formyl and 5-cyano analogs follows a similar procedure, substituting acetylacetone with an appropriate precursor like malonaldehyde bis(dimethyl acetal) or malononitrile, respectively.

Performance in Thieno[3,2-d]pyrimidine Synthesis

The primary application for these reagents is the synthesis of the thieno[3,2-d]pyrimidine scaffold. The general approach involves the cyclization of the 3-aminothiophene-2-carboxylate with a one-carbon source, such as formamide or formic acid.[6]

General Workflow for Thieno[3,2-d]pyrimidine Synthesis

Thienopyrimidine Synthesis Workflow start Methyl 3-amino-5-substituted- thiophene-2-carboxylate cyclization Cyclization with One-Carbon Source (e.g., Formamide) start->cyclization product Substituted Thieno[3,2-d]pyrimidin-4(3H)-one cyclization->product

Caption: General reaction scheme for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones.

Comparative Performance Data

Direct comparative studies of these three reagents under identical conditions are scarce in the literature. However, by collating data from various sources, we can get an indication of their relative performance.

Starting MaterialReagent for CyclizationReaction ConditionsYieldReference
Methyl 3-amino-5-phenylthiophene-2-carboxylateFormamideReflux, 12 h60-65%[6]
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylateFormamide180°C, 5 h85%[7]
2-Amino-3-cyanothiophene derivativeFormic acidReflux, 24 hNot specified[2]
2-Amino-3-cyanothiophene derivativePhenyl isothiocyanatePyridine, refluxNot specified[8]

Disclaimer: The yields reported above are from different studies with different substrates and reaction conditions. They should be considered as indicative rather than a direct comparison of reactivity.

Insights into Reactivity
  • 5-Formyl: The aldehyde group is highly electrophilic and readily reacts with the amino group and a one-carbon source to form the pyrimidine ring. However, its high reactivity can sometimes lead to side products.

  • 5-Cyano: The cyano group is less electrophilic than the formyl group. In reactions with reagents like formamide, the cyano group is likely hydrolyzed to a carboxamide in situ, which then participates in the cyclization. This can sometimes require harsher reaction conditions but can also lead to cleaner reactions.[6] The cyano group also offers the possibility of alternative cyclization strategies, for instance, by reaction with isothiocyanates.[8]

  • 5-Acetyl: The acetyl group offers a good balance of reactivity. The ketone carbonyl is less electrophilic than an aldehyde, which can lead to more controlled reactions. The methyl group of the acetyl moiety can also be a site for further functionalization, adding to the synthetic utility of this building block.

Experimental Protocol: Synthesis of a Thieno[3,2-d]pyrimidin-4(3H)-one

The following is a general procedure for the cyclization of a 3-aminothiophene-2-carboxylate with formamide:

  • A mixture of the appropriate Methyl 3-aminothiophene-2-carboxylate (10 mmol) and formamide (20 mL) is heated to reflux (or a specific high temperature, e.g., 150-180°C).[6][7]

  • The reaction is monitored by TLC until the starting material is consumed (typically 5-12 hours).

  • The reaction mixture is cooled to room temperature and poured into ice water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Conclusion and Recommendations

While Methyl 3-amino-5-formylthiophene-2-carboxylate remains a valuable and highly reactive precursor, its 5-cyano and 5-acetyl analogs are excellent alternatives that offer distinct advantages in terms of stability, reactivity, and potential for further diversification.

  • For rapid and high-yield synthesis where potential side reactions can be managed, the 5-formyl derivative is a strong choice.

  • For cleaner reactions and access to alternative cyclization pathways , the 5-cyano derivative is highly recommended. Its stability is also a significant advantage for storage and handling.

  • For a balance of reactivity and the potential for subsequent modification of the 5-substituent, the 5-acetyl derivative is an excellent option.

The choice of reagent will ultimately depend on the specific target molecule, the desired reaction pathway, and the available synthetic resources. This guide provides the foundational information and experimental context to make an informed decision for your research and development needs.

References

  • (SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY, n.d.)
  • (US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates - Google P
  • (METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYL
  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Taha, M. O. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PMC. [Link]

  • (Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxyl
  • (Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Rel
  • Pochetti, G., et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC. [Link]

  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279–293.
  • El-Kashef, H., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]

  • (Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity, n.d.)
  • Masurier, N. (2022). Thienopyrimidine. Encyclopedia MDPI. [Link]

  • (A Comparative Analysis of the Reactivity of Furan- and Thiophene-Based Aldehydes, n.d.)
  • (Synthesis of methyl 3-amino-5-chloro-2-thiophenecarboxyl
  • (methyl 3-amino-4-cyano-5-(methylthio)
  • Priya, A., Nargund, S. L., & Kumar, M. N. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. [Link]

  • (First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction, 2006)
  • (Synthesis of methyl thiophene-2-carboxylates 100
  • (Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes, n.d.)
  • (A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry, 2014)
  • (First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction, n.d.)
  • (3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester | C7H9NO2S | CID 818952, n.d.)
  • Ghorab, M. M., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis. [Link]

  • (Reactions of 5-formyl-and 5-acyl-3,4-dihydro-2H-pyrans and their annel
  • (Methyl 3-amino-5-methylthiophene-2-carboxyl
  • (Formyl and Acyl Derivatives of Thiophenes and their Reactions, n.d.)
  • (Synthesis of Some Thienopyrimidine Deriv
  • (Synthesis of Some Thienopyrimidine Deriv
  • (Synthesis of Novel 2-Aminothiophene-3-carboxylates by Vari
  • (Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives | Jordan Journal of Chemistry (JJC), n.d.)
  • (Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase, n.d.)
  • (Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening, n.d.)

Sources

Validation

Advanced Catalytic Strategies for Thiophene Synthesis: A Performance Comparison Guide

Executive Summary Thiophene derivatives are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in blockbuster drugs (e.g., the anti-diabetic medication Canagliflozin) and advanced organic mat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene derivatives are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in blockbuster drugs (e.g., the anti-diabetic medication Canagliflozin) and advanced organic materials. For drug development professionals and synthetic chemists, the selection of an appropriate catalyst dictates not only the reaction yield and regioselectivity but also the scalability and environmental footprint of the process.

This guide provides an objective, data-driven comparison of classical cyclization, modern transition-metal cross-coupling, and heterogeneous catalytic methods for thiophene synthesis. As a self-validating technical resource, it bridges theoretical mechanisms with field-proven experimental protocols.

Mechanistic Causality & Catalyst Selection

The synthesis and functionalization of thiophenes require distinct catalytic approaches depending on the starting materials. Understanding the causality behind these catalyst choices is essential for optimizing reaction conditions.

Transition-Metal Cross-Coupling (Homogeneous Catalysis)

For the elaboration of pre-existing thiophene cores, palladium and nickel-catalyzed cross-coupling reactions (Suzuki-Miyaura, Kumada, Negishi, and Stille) are the industry standards[1].

  • Causality in Catalyst Choice: Palladium complexes, such as Pd(PPh3​)4​ , are preferred for Suzuki-Miyaura couplings due to their exceptional functional group tolerance during the oxidative addition of halothiophenes. Conversely, Nickel catalysts (e.g., NiCl2​(dppp) ) are inherently more nucleophilic and cost-effective. They excel in Kumada couplings with Grignard reagents, often yielding superior turnover frequencies for sterically hindered substrates where Palladium might stall[1].

Lewis Acid Catalysis (Heterogeneous Catalysis)

Industrial-scale synthesis often relies on the reaction of furan with hydrogen sulfide ( H2​S ) over solid acid catalysts.

  • Causality in Catalyst Choice: Alumina-supported ( γ-Al2​O3​ ) Lewis acid catalysts are highly efficient here. The reaction proceeds via the coordination of the furan ring's α -carbon to a Lewis acid site, while basic sites non-dissociatively adsorb H2​S [2]. The strength of the Lewis acid must be precisely tuned; excessively strong proton-donor sites lead to rapid carbon deposition (coking) and irreversible catalyst deactivation[2]. Novel chromium-substituted jarosite catalysts have also been developed to lower the required activation temperature by over 140°C compared to traditional industrial catalysts[3].

Classical Cyclization (Paal-Knorr)

The Paal-Knorr synthesis converts acyclic 1,4-dicarbonyl compounds into thiophenes using a sulfurizing agent.

  • Causality in Catalyst Choice: Reagents like Phosphorus pentasulfide ( P4​S10​ ) or Lawesson's reagent act as both sulfur sources and dehydrating catalysts. The thermodynamic driving force is the formation of exceptionally strong P=O bonds, which promotes the dehydration of the intermediate and drives the cyclization forward to establish the aromatic thiophene system[4][5].

Catalytic_Pathways SM1 Acyclic 1,4-Dicarbonyls Cat1 Paal-Knorr (Lawesson's / Acid) SM1->Cat1 Cyclization SM2 Halothiophenes + Organometallics Cat2 Cross-Coupling (Pd / Ni Catalysts) SM2->Cat2 C-C Bond Formation SM3 Furan + H2S Cat3 Heterogeneous (Lewis Acid / Al2O3) SM3->Cat3 Heteroatom Exchange Prod Functionalized Thiophenes Cat1->Prod Cat2->Prod Cat3->Prod

Caption: Logical mapping of starting materials to thiophene products via specific catalytic methods.

Comparative Performance of Catalytic Systems

The following table synthesizes quantitative performance data across different catalytic methodologies, allowing researchers to select the optimal system based on yield, temperature constraints, and substrate type[1][2][6].

Catalytic MethodCatalyst SystemSubstrate TypeTemp (°C)Time (h)Typical Yield (%)Key Advantage
Suzuki-Miyaura Pd(PPh3​)4​ / BaseHalothiophene + Boronic Acid80–9012–2470–85High functional group tolerance
Kumada NiCl2​(dppp) Halothiophene + Grignard25–602–1260–95Cost-effective, fast reaction
Negishi Pd(OAc)2​ / SPhosHalothiophene + Organozinc25–1002–2470–95High yield for sensitive groups
Heterogeneous γ-Al2​O3​ (Lewis Acid)Furan + H2​S 250–450Continuous95–98Scalable industrial production
Heterogeneous 5% Cr Jarosite C4​ Oxygenates + CS2​ 340–400Continuous~73Lower temp than industrial std.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes an in-line verification mechanism to confirm causality and prevent downstream failures.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Synthesis of 2-Arylthiophenes

This protocol details the cross-coupling of 2-bromothiophene with an arylboronic acid[1].

  • Reagent Preparation & Degassing: Combine 2-bromothiophene (1.0 eq) and arylboronic acid (1.2 eq) in a 1,4-Dioxane/ H2​O (4:1) solvent mixture. Sparge the solution with Nitrogen for 15 minutes.

    • Validation: Degassing is critical. The absence of a black palladium precipitate upon catalyst addition confirms that Pd(0) has not been prematurely oxidized by dissolved oxygen.

  • Catalyst & Base Addition: Add Pd(PPh3​)4​ (0.05 eq) and K3​PO4​ (2.0 eq).

    • Causality: The basic phosphate anion coordinates to the empty p-orbital of the boronic acid, forming a negatively charged, highly reactive boronate complex essential for the transmetalation step.

  • Reaction & Heating: Heat the mixture to 90°C under an inert atmosphere for 12 hours.

    • Validation: Monitor the reaction via TLC (Hexane/EtOAc 9:1). The complete disappearance of the UV-active 2-bromothiophene spot confirms the oxidative addition cycle has completed successfully.

  • Aqueous Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate. Wash the organic layer with brine.

    • Validation: The aqueous wash effectively partitions the inorganic phosphate salts and unreacted boronic acid byproducts away from the organic target.

  • Purification: Concentrate the organic layer and purify via flash column chromatography.

    • Validation: 1H NMR spectroscopy of the purified fraction must show the disappearance of the boronic acid hydroxyl protons ( 8.0 ppm) and the emergence of the coupled extended aromatic system.

Suzuki_Workflow Step1 1. Reagent Preparation (Halothiophene + Boronic Acid) Step2 2. Catalyst Addition (Pd(PPh3)4 + Base) Step1->Step2 Step3 3. Reaction & Heating (90°C, 12h, Inert Atm) Step2->Step3 Step4 4. Aqueous Workup (Quench & Extract) Step3->Step4 Step5 5. Purification & Validation (Column Chromatography & NMR) Step4->Step5

Caption: Step-by-step self-validating experimental workflow for Pd-catalyzed Suzuki-Miyaura coupling.

Protocol 2: Heterogeneous Synthesis of Thiophene from Furan

This protocol outlines the continuous-flow gas-phase synthesis using a Lewis acid catalyst[2].

  • Catalyst Loading & Pre-treatment: Load γ-Al2​O3​ catalyst into a fixed-bed continuous flow microreactor. Heat the bed to 350°C under a steady stream of dry N2​ gas for 2 hours.

    • Validation: This thermal desorption step ensures that active Lewis acid sites are fully exposed and not blocked by adsorbed atmospheric water molecules.

  • Reactant Feed: Introduce a vaporized mixture of furan and H2​S at a molar ratio of H2​S /furan = 3:1 at atmospheric pressure.

    • Causality: Maintaining an excess of H2​S forces the equilibrium toward heteroatom exchange and prevents the competitive, acid-catalyzed polymerization of furan.

  • Reaction Monitoring: Maintain the reactor temperature between 350–400°C.

    • Validation: Monitor the reactor effluent via in-line Gas Chromatography (GC). The thiophene yield should rapidly stabilize at >95%. A sudden drop in yield coupled with reactor pressure buildup is a self-validating indicator of catalyst coking (carbon deposition).

  • Product Condensation: Pass the gaseous effluent through a cold trap (-78°C) to condense the high-purity thiophene product.

References

  • BenchChem. A Comparative Analysis of Catalysts for the Synthesis of 2-(4-fluorophenyl)thiophene.

  • BenchChem. Comparative study of different catalysts for the synthesis of 2-[3-(bromomethyl)phenyl]thiophene.1

  • Google Patents. US5723629A - Thiophene synthesis. 6

  • RSC Publishing. Novel catalysts for thiophene synthesis at lower temperatures.3

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. 4

  • ResearchGate. Activity of catalysts in thiophene synthesis from furan and hydrogen sulfide. 2

  • Boyer Research. Heterocyclic Chemistry. 5

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Comparative

Conformational analysis of Methyl 3-amino-5-formylthiophene-2-carboxylate

An in-depth understanding of the 3D spatial arrangement of heterocyclic building blocks is critical for structure-based drug design. For Methyl 3-amino-5-formylthiophene-2-carboxylate , the precise vectorization of its f...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the 3D spatial arrangement of heterocyclic building blocks is critical for structure-based drug design. For Methyl 3-amino-5-formylthiophene-2-carboxylate , the precise vectorization of its functional groups dictates its reactivity and receptor binding affinity.

This guide objectively compares the three leading methodologies—Density Functional Theory (DFT), Nuclear Magnetic Resonance (NMR), and Single-Crystal X-Ray Diffraction (SC-XRD)—for resolving the conformational dynamics of this specific molecule, providing self-validating protocols and comparative data.

The Causality of Conformation: Intramolecular Forces

The conformational landscape of Methyl 3-amino-5-formylthiophene-2-carboxylate is not random; it is strictly governed by competing intramolecular forces. Understanding why the molecule adopts specific shapes is the first step in analyzing it.

  • The 3-Amino/2-Carboxylate Lock: The spatial proximity of the 3-amino group (hydrogen bond donor) to the 2-carboxylate group (hydrogen bond acceptor) facilitates a strong intramolecular hydrogen bond (N-H···O=C)[1]. This interaction forms a highly stable pseudo-six-membered ring, effectively locking the ester group into a rigid, coplanar geometry with the thiophene core[2].

  • The 5-Formyl Rotamers: Unlike the locked ester, the 5-formyl group retains rotational freedom. However, extended conjugation with the thiophene π-system imparts partial double-bond character to the C-C bond, creating a rotational energy barrier. Consequently, the formyl group oscillates between two primary local minima: the S,O-syn rotamer (carbonyl oxygen pointing toward the ring sulfur) and the S,O-anti rotamer[3].

G N1 3-Amino Group (Donor) N3 Intramolecular H-Bond (N-H···O=C) N1->N3 N2 2-Carboxylate (Acceptor) N2->N3 N4 Coplanar Ester Conformation (Locked) N3->N4 Stabilizes N5 5-Formyl Group (Rotatable) N4->N5 Independent of N6 S,O-syn Rotamer N5->N6 N7 S,O-anti Rotamer N5->N7

Logic tree of intramolecular interactions dictating thiophene conformation.

Methodological Comparison: DFT vs. NMR vs. SC-XRD

To accurately map these conformations, researchers must select the appropriate analytical tool. Below is an objective comparison of the performance and utility of each alternative.

Table 1: Quantitative Comparison of Conformational Analysis Methods

MethodologyPrimary Data OutputResolution / AccuracyThroughputBest For
Computational (DFT) Potential Energy Surface (PES), HOMO/LUMO gapsHigh (Theoretical gas/implicit solvent phase)HighPredicting rotational barriers and transition states.
Solution-State (NMR) Through-space distances (< 5 Å), Rotamer ratiosModerate (Ensemble average in solution)MediumObserving transient rotameric equilibria in real-time.
Solid-State (SC-XRD) Absolute atomic coordinates, precise bond anglesUltra-High (Exact solid-state geometry)LowDefining the exact metrics of the N-H···O hydrogen bond.

Experimental Workflows & Self-Validating Protocols

A methodology is only as reliable as its internal validation. Below are the step-by-step, self-validating protocols for each technique applied to this thiophene building block.

A. Computational Modeling: DFT (B3LYP/6-311++G(d,p))

DFT is the premier alternative for predicting the rotational barriers of the 5-formyl group and analyzing orbital interactions[4].

  • Model Construction: Build the initial 3D models of the S,O-syn and S,O-anti rotamers.

  • Geometry Optimization: Perform geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. The inclusion of diffuse functions ("++") is critical for accurately modeling the lone pairs involved in the N-H···O hydrogen bond[4].

  • Self-Validation (Frequency Calculation): Execute a harmonic vibrational frequency calculation on the optimized geometries. Causality: A true local minimum (stable conformer) must yield exactly zero imaginary frequencies. If an imaginary frequency (negative value) is present, the structure is a transition state, and the optimization must be restarted along the normal mode of that frequency.

  • PES Scan: Perform a relaxed coordinate scan around the C5-C(formyl) dihedral angle in 10° increments to calculate the exact rotational energy barrier[3].

B. Solution-State Dynamics: 2D NOESY NMR

While DFT provides theoretical models, NMR provides empirical data on the conformational ensemble in solution.

  • Sample Preparation: Prepare a 15 mM sample of the compound in a non-competing, aprotic solvent (e.g., CDCl3) to preserve the intramolecular hydrogen bond.

  • Data Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

  • Self-Validation (Mixing Time Array): Acquire the spectrum using an array of mixing times (e.g., 100, 300, 500 ms). Causality: Plot the NOE cross-peak volume against mixing time. The build-up curve must be linear at short mixing times. A non-linear curve indicates spin diffusion (secondary magnetization transfer), which would result in falsely short distance calculations.

  • Integration: Integrate the cross-peaks between the formyl proton and the thiophene H4 proton to determine the dominant syn/anti ratio in solution.

C. Absolute Solid-State Geometry: SC-XRD

SC-XRD is the ultimate arbiter for absolute spatial coordinates, providing the exact metrics of the intramolecular lock.

  • Crystallization: Grow single crystals via slow evaporation from a binary solvent system (e.g., EtOAc/Hexanes).

  • Diffraction: Mount a suitable crystal on a diffractometer equipped with a Mo-Kα or Cu-Kα source at 100 K to minimize thermal motion.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F^2 (SHELXL).

  • Self-Validation (checkCIF): Generate a checkCIF report. Causality: The refinement is self-validating if the Goodness-of-Fit (S) approaches 1.0 and the R1 value is < 5%. This proves the modeled electron density accurately matches the experimental diffraction data without over-parameterization.

G A Methyl 3-amino-5-formylthiophene-2-carboxylate B Computational (DFT) B3LYP/6-311++G(d,p) A->B C Solution-State (NMR) 2D NOESY/ROESY A->C D Solid-State (SC-XRD) X-Ray Diffraction A->D E PES & Rotational Barriers HOMO/LUMO Gaps B->E F Transient Rotamers Through-Space Distances C->F G Absolute Geometry H-Bond Metrics (N-H···O) D->G H Unified Conformational Model E->H F->H G->H

Workflow comparing DFT, NMR, and XRD for conformational analysis.

Quantitative Data Synthesis

The true power of conformational analysis emerges when these three methodologies are cross-referenced. Table 2 summarizes how the theoretical predictions align with experimental ground truths for this class of thiophene derivatives.

Table 2: Experimental Data Summary (Theoretical vs. Experimental)

Conformational ParameterDFT (B3LYP/6-311++G**)SC-XRD (Solid-State)2D NOESY (Solution)
N-H···O=C Distance ~2.65 Å2.60 – 2.80 Å< 3.0 Å (Strong NOE)
Ester Coplanarity (Dihedral) 0.5° (Nearly planar)0.0° - 2.1°Time-averaged planar
5-Formyl Dominant State S,O-syn (Lower energy)S,O-synsyn / anti rapid exchange
Formyl Rotational Barrier ~10-12 kcal/molN/A (Static)Broadened peaks at RT

Conclusion

For the conformational analysis of Methyl 3-amino-5-formylthiophene-2-carboxylate, no single method is exhaustive. DFT excels at mapping energy barriers and orbital interactions[4], NMR is indispensable for capturing solution-state rotameric equilibria, and SC-XRD provides the definitive geometric ground truth for the intramolecular hydrogen bond[1]. A robust analytical pipeline must integrate all three to build a self-validating, comprehensive conformational model.

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-amino-5-formylthiophene-2-carboxylate proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not as a static checklist, but as a logical extension of molecular mechanism. Methyl 3-amino-5-formylthiophene-2-carboxylate (CAS: 94...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not as a static checklist, but as a logical extension of molecular mechanism. Methyl 3-amino-5-formylthiophene-2-carboxylate (CAS: 946605-33-0) is a highly functionalized heterocyclic building block widely utilized in drug discovery. However, its specific molecular architecture demands precise, causality-driven handling and disposal procedures.

By understanding the why behind these protocols, laboratory personnel can build self-validating safety systems that ensure operational excellence and environmental compliance.

Chemical Architecture & Hazard Causality

To safely manage any chemical, we must first deconstruct its hazards based on its functional groups. The disposal strategy for this compound is entirely dictated by its heteroatom content.

  • Thiophene Core (Sulfur): The sulfur atom within the aromatic ring is the primary logistical driver for disposal. Upon thermal decomposition or combustion, this sulfur oxidizes to form sulfur oxides (SOx), which are highly toxic and corrosive environmental pollutants.

  • Amino Group (Nitrogen): Combustion of the primary amine generates nitrogen oxides (NOx). Biologically, amines can also act as skin and respiratory sensitizers.

  • Formyl Group (Aldehyde): Aldehydes are electrophilic and prone to autoxidation. This group significantly contributes to the compound's irritating properties.

Table 1: Quantitative Chemical & Hazard Profile

Property / AttributeSpecification / DataOperational Implication
Chemical Name Methyl 3-amino-5-formylthiophene-2-carboxylateN/A
CAS Number 946605-33-0Ensure SDS matching during inventory logging.
Molecular Formula C7H7NO3SPresence of S and N dictates incineration type.
Molecular Weight 185.20 g/mol Relevant for stoichiometric neutralization if required.
Primary Hazards (GHS) H302, H315, H319, H335Necessitates full mucosal and dermal PPE.
Waste Classification Non-halogenated, S/N-Organic WasteDo not mix with halogenated solvent waste.

Operational Handling & Self-Validating Safety Systems

Before discussing end-of-life disposal, operational control must be established during active bench use.

Self-Validating Safety Check: Safety systems should provide immediate, observable feedback. If personnel detect a pungent, sulfurous odor or experience mild respiratory irritation while handling this solid, the primary containment (fume hood face velocity) is compromised. The operation must be halted, and the hood's airflow must be recalibrated immediately.

Immediate Spill Response Protocol:

  • Containment: Isolate the area. Do not use water initially, as it may spread the organic solid and potentially react with the formyl group.

  • Collection: Sweep up the solid using non-sparking tools and an electrically protected vacuum cleaner to prevent the ignition of combustible dust .

  • Decontamination: Wipe the affected bench space with a compatible combustible solvent (e.g., ethanol or acetone) to dissolve residual traces, followed by a standard detergent wash. Route all contaminated wipes to the solid organic waste stream.

Step-by-Step Disposal Methodology

Because Methyl 3-amino-5-formylthiophene-2-carboxylate contains both sulfur and nitrogen, it cannot be disposed of via standard municipal waste, landfilling, or simple open burning. It requires a highly controlled thermal destruction environment. The globally recognized standard for such compounds is dissolution followed by high-temperature incineration in a facility equipped with an afterburner and an alkaline scrubber .

Table 2: Procedural Disposal Workflow

StepActionMechanistic Rationale (The "Why")
1. Segregation Isolate the compound in a clearly labeled waste container designated strictly for "Non-Halogenated S/N-Organic Waste."Prevents cross-contamination with halogenated waste, which requires different incineration temperatures to prevent the formation of toxic dioxins.
2. Dissolution Dissolve or mix the solid material with a highly combustible, clean-burning solvent (e.g., ethanol, methanol, or toluene).Self-Validating Check: Solids can cause localized "cold spots" in an incinerator. A liquid solution ensures a uniform calorific value and consistent combustion kinetics. If the solid does not fully dissolve, increase the solvent ratio before transfer.
3. Primary Incineration Inject the solution into a licensed chemical incinerator.Breaks down the primary organic framework (C-C and C-H bonds) into CO2 and H2O.
4. Afterburner Treatment Route the exhaust gases through a high-temperature afterburner.Ensures the complete destruction of the highly stable thiophene aromatic ring, preventing the release of unburned volatile organic compounds (VOCs).
5. Alkaline Scrubbing Pass the effluent gas through an alkaline scrubber (e.g., NaOH or Ca(OH)2 solution).Critical Step: Neutralizes the acidic SOx and NOx gases generated from the sulfur and nitrogen heteroatoms, precipitating them as harmless solid salts before atmospheric release.

Disposal Workflow Visualization

The following diagram maps the logistical and chemical lifecycle of the waste, ensuring all personnel understand the downstream impact of proper segregation.

G Start Waste Generation (Thiophene Derivative) Segregation Waste Segregation (Non-Halogenated, S/N-Organic) Start->Segregation Dissolution Solvent Dissolution (Mix with Combustible Solvent) Segregation->Dissolution Storage Temporary Storage (Ventilated & Labeled) Dissolution->Storage Incinerator Chemical Incinerator (Primary Combustion) Storage->Incinerator Transfer to Licensed Facility Afterburner High-Temp Afterburner (Complete Ring Destruction) Incinerator->Afterburner Scrubber Alkaline Scrubber (Neutralize SOx & NOx) Afterburner->Scrubber Emission Safe Environmental Emission Scrubber->Emission

Workflow for the thermal destruction and neutralization of sulfur-containing organic waste.

References

  • Title: Laboratory and Scientific Section: Safe Disposal of Chemicals (Method A) Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

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